molecular formula C9H16F2N2O2 B1446750 3-(Boc-amino)-4,4-difluoropyrrolidine CAS No. 1434141-95-3

3-(Boc-amino)-4,4-difluoropyrrolidine

Cat. No.: B1446750
CAS No.: 1434141-95-3
M. Wt: 222.23 g/mol
InChI Key: AYPWPGOPAZUJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-4,4-difluoropyrrolidine is a useful research compound. Its molecular formula is C9H16F2N2O2 and its molecular weight is 222.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-6-4-12-5-9(6,10)11/h6,12H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPWPGOPAZUJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148759
Record name Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-95-3
Record name Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate: A Key Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate, a pivotal building block in contemporary medicinal chemistry. The strategic incorporation of geminal fluorine atoms onto the pyrrolidine ring imparts unique physicochemical properties that are highly sought after in drug design. This document details the compound's properties, offers expert insight into its synthesis and reaction mechanisms, explores its applications in drug development, and provides practical guidance on its handling and characterization. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who seek to leverage the distinct advantages of fluorinated scaffolds to address complex therapeutic challenges.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a range of properties, including metabolic stability, membrane permeability, lipophilicity, and binding affinity.[1][2][3] The pyrrolidine ring, a common motif in bioactive compounds, provides a three-dimensional scaffold that can effectively orient substituents for optimal target engagement. The combination of these two features in the form of fluorinated pyrrolidines has created a class of exceptionally valuable building blocks.

Specifically, the 4,4-difluoro substitution pattern on the pyrrolidine ring offers distinct advantages:

  • Metabolic Blocking: The C-F bond is exceptionally strong, and the gem-difluoro group can act as a metabolic shield, preventing oxidation at the C-4 position, a common site of metabolism in pyrrolidine rings.

  • Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the nearby pyrrolidine nitrogen, which can be crucial for optimizing a drug's pharmacokinetic profile and reducing off-target effects associated with highly basic amines.[2]

  • Conformational Control: The bulky and electronegative fluorine atoms can influence the puckering of the pyrrolidine ring, locking it into a preferred conformation. This conformational constraint can lead to higher binding affinity and selectivity for the target protein.[4]

Tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate serves as a stable, protected precursor to the 4,4-difluoro-3-aminopyrrolidine pharmacophore, allowing for its controlled incorporation into complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is robust under many reaction conditions but can be cleanly removed under acidic conditions, making it ideal for multi-step synthetic campaigns.[5][6]

Physicochemical and Structural Properties

The fundamental properties of tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate are summarized below. These data are critical for planning synthetic transformations, purification, and formulation activities.

PropertyValueSource(s)
CAS Number 1434141-95-3[7]
Molecular Formula C₉H₁₆F₂N₂O₂[7]
Molecular Weight 222.23 g/mol [7]
Appearance SolidAssumed
Boiling Point (Predicted) 290.3 ± 40.0 °C[7]
Density (Predicted) 1.17 ± 0.1 g/cm³[7]
Storage Keep in a dark place, sealed in dry, 2-8°C[8]

Note: The properties of specific stereoisomers, such as ((3S,4R)- or (3R,4S)-) variants, will have different CAS numbers and may exhibit different physical properties (e.g., melting point, optical rotation). Researchers should verify the stereochemistry of the material being used.[8][9][10]

Synthesis and Mechanistic Considerations

The synthesis of tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate is a multi-step process that requires careful control of reagents and conditions. While proprietary industrial routes may vary, a common and logical laboratory-scale approach is outlined below. The strategy involves the construction of a suitable pyrrolidine precursor, introduction of the gem-difluoro moiety, and subsequent functional group manipulations.

Proposed Synthetic Workflow

A plausible synthetic route starts from a protected 3-pyrrolidinone. The key steps include fluorination of the ketone, reduction of an oxime or similar precursor to the amine, and finally, protection of the resulting amine with the Boc group.

G cluster_0 Synthesis Pathway A N-Protected-3-pyrrolidinone B N-Protected-3-hydroxy-4-pyrrolidinone A->B Hydroxylation (e.g., Davis oxaziridine) C N-Protected-4,4-difluoro-3-pyrrolidinone B->C Fluorination (e.g., DAST, Deoxo-Fluor®) D N-Protected-4,4-difluoro-3-aminopyrrolidine C->D Reductive Amination E tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate D->E Boc Protection (Boc₂O, base)

Caption: A plausible synthetic workflow for tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, educational example and should be adapted and optimized based on laboratory capabilities and safety assessments.

Step 1: Synthesis of N-Boc-4,4-difluoro-3-pyrrolidinone

  • Starting Material: Begin with commercially available N-Boc-3-pyrrolidinone.

  • Hydroxylation: Dissolve N-Boc-3-pyrrolidinone in an appropriate anhydrous solvent like THF and cool to -78°C. Add a base such as lithium diisopropylamide (LDA) dropwise to form the enolate. Quench the enolate with an electrophilic oxygen source (e.g., a Davis oxaziridine) to introduce a hydroxyl group at the C4 position.

  • Oxidation: The resulting N-Boc-4-hydroxy-3-pyrrolidinone is then oxidized to the corresponding diketone using a mild oxidizing agent like Dess-Martin periodinane.

  • Fluorination: The crucial fluorination step is performed on the N-Boc-3,4-pyrrolidinedione. Dissolve the diketone in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution and add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® dropwise. Causality Note: These reagents are effective for converting ketones to geminal difluorides. The reaction must be performed with extreme caution due to the hazardous nature of the reagents and byproducts. Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

Step 2: Synthesis of N-Boc-4,4-difluoro-3-aminopyrrolidine

  • Oximation: Convert the ketone in N-Boc-4,4-difluoro-3-pyrrolidinone to an oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like pyridine.

  • Reduction: The oxime is then reduced to the primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or a dissolving metal reduction (e.g., sodium in ethanol). Causality Note: Catalytic hydrogenation is often preferred for its clean reaction profile. The stereochemical outcome of this step may be influenced by the choice of catalyst and conditions.

Step 3: Final Product Formation (if starting from 3-aminopyrrolidine precursor) This step is shown for instances where an alternative route provides the unprotected amine directly.

  • Protection: Dissolve 4,4-difluoro-3-aminopyrrolidine (as a salt or free base) in a suitable solvent system (e.g., DCM or a dioxane/water mixture).

  • Add a base (e.g., triethylamine or sodium bicarbonate) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O).[5]

  • Stir the reaction at room temperature for several hours until the starting amine is fully consumed.

  • Workup and Purification: Perform an aqueous workup to remove water-soluble byproducts. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate.

Core Applications in Drug Development

The primary utility of this compound is as a versatile building block for introducing the 4,4-difluoropyrrolidin-3-amine moiety into drug candidates. Its application has been noted in the synthesis of heterocyclic compounds intended for treating autoimmune diseases.[7]

Workflow: Integration into a Lead Molecule

The deprotection of the Boc group unmasks the secondary amine of the pyrrolidine and the primary amine at the 3-position, which can then be functionalized in a variety of ways. Most commonly, the Boc group is removed to liberate the 3-amino group for subsequent coupling reactions.

G cluster_1 Application Workflow Start tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate Deprotect Acidic Deprotection (e.g., TFA in DCM) Start->Deprotect Intermediate 4,4-Difluoropyrrolidin-3-amine (Salt) Deprotect->Intermediate Couple Coupling Reaction Intermediate->Couple Core Bioactive Core with Coupling Group (e.g., R-COOH, R-SO₂Cl) Core->Couple Final Final Drug Candidate Couple->Final

Caption: General workflow for incorporating the building block into a final drug candidate.

Common Transformations:

  • Amide Bond Formation: The liberated 3-amino group can be acylated with carboxylic acids (using coupling agents like HATU or EDC), acyl chlorides, or anhydrides to form stable amide linkages. This is one of the most common methods for integrating the scaffold.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in medicinal chemistry.

  • Reductive Amination: The secondary amine of the pyrrolidine ring can be functionalized via reductive amination with aldehydes or ketones to introduce further diversity.

  • Nucleophilic Aromatic Substitution (SNAAr): The pyrrolidine nitrogen can act as a nucleophile to displace leaving groups on electron-deficient aromatic or heteroaromatic rings.

The choice of reaction depends on the overall synthetic strategy and the desired final molecular structure. The presence of the gem-difluoro group is generally well-tolerated under these standard chemical transformations.

Handling, Storage, and Characterization

  • Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C, to prevent degradation.[8]

  • Spectroscopic Characterization:

    • ¹H NMR: Expect to see complex multiplets for the pyrrolidine ring protons due to proton-proton and proton-fluorine coupling. The Boc group will present as a characteristic singlet around 1.4 ppm, integrating to 9 protons.

    • ¹⁹F NMR: A complex multiplet is expected, as the two fluorine atoms are diastereotopic and will couple to each other and to adjacent protons.

    • ¹³C NMR: The carbon bearing the fluorine atoms will appear as a triplet due to C-F coupling. The carbonyl of the Boc group will be visible around 155 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm.

    • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be readily observable via ESI-MS, confirming the molecular weight of the compound.

Conclusion

Tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate is more than just a chemical reagent; it is an enabling tool for modern drug discovery. It provides a reliable and convenient method for introducing a conformationally restricted, metabolically robust, and electronically modulated pharmacophore into lead compounds. Its strategic use allows medicinal chemists to fine-tune the properties of molecules to overcome common challenges in drug development, such as poor metabolic stability and off-target activity. As the demand for more sophisticated and highly optimized drug candidates continues to grow, the importance of advanced building blocks like this fluorinated pyrrolidine derivative will undoubtedly increase.

References

The Strategic Incorporation of Gem-Difluorination: A Technical Guide to the Synthesis and Application of 3-(Boc-amino)-4,4-difluoropyrrolidine Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2] Among the various fluorination strategies, the incorporation of a gem-difluoro moiety offers a unique combination of steric and electronic effects that can enhance metabolic stability, modulate basicity, and improve binding affinity. This in-depth technical guide focuses on the synthesis, characterization, and application of structural analogs of 3-(Boc-amino)-4,4-difluoropyrrolidine, a valuable chiral building block in drug discovery. We will explore the causal reasoning behind synthetic choices, provide detailed experimental protocols for key transformations, and analyze the structure-activity relationships (SAR) of this important class of compounds.

Introduction: The Rationale for Gem-Difluorination in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[3] The introduction of a gem-difluoro group at the 4-position of a 3-aminopyrrolidine core, as seen in this compound, imparts several advantageous properties. The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the neighboring amino group, which can be critical for optimizing interactions with biological targets and improving cell permeability.[4] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, and the CF2 group can act as a bioisostere for other functionalities, such as a carbonyl group or an ether linkage, while offering improved metabolic stability.[5][6] The tert-butyloxycarbonyl (Boc) protecting group provides a robust and versatile handle for synthetic manipulations, allowing for the controlled introduction of diverse substituents.[3]

This guide will provide a comprehensive overview of the synthetic pathways to access these valuable building blocks and their analogs, delve into their applications in drug discovery with a focus on enzyme inhibition, and present a systematic analysis of their structure-activity relationships.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its analogs can be broadly categorized into two main approaches: the fluorination of a pre-existing pyrrolidine ring and the construction of the difluoropyrrolidine ring from acyclic precursors.

Deoxofluorination of Pyrrolidinone Precursors

A common and effective strategy involves the deoxofluorination of a corresponding 4-oxopyrrolidine derivative. This method offers a direct route to the desired 4,4-difluorinated scaffold.

Key Transformation:

The critical step in this pathway is the conversion of a ketone to a gem-difluoro group. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs are frequently employed for this transformation.

Experimental Protocol: Synthesis of tert-butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylate

  • Reaction Setup: To a solution of tert-butyl 3-oxo-4-pyrrolidinecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add DAST (2.0-3.0 eq).

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylate.

Subsequent Transformation to the Amino Group:

The resulting 4,4-difluoro-3-oxopyrrolidine can be converted to the corresponding 3-amino derivative through reductive amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of the 4,4-difluoro-3-oxopyrrolidine (1.0 eq) in methanol, add ammonium acetate or a primary amine of choice (excess) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

  • Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in DCM. Purification by column chromatography provides the target this compound analog.

Diagram of the Deoxofluorination and Reductive Amination Pathway

G A tert-butyl 3-oxo-4-pyrrolidinecarboxylate B tert-butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylate A->B DAST, DCM C This compound Analog B->C 1. R-NH2, NaBH(OAc)3 2. Boc2O, TEA

Caption: Synthetic pathway via deoxofluorination.

Ring Construction from Acyclic Precursors

An alternative approach involves the construction of the difluoropyrrolidine ring from appropriately functionalized acyclic starting materials. This method can offer greater flexibility in the introduction of substituents. One such method is the [3+2] cycloaddition of azomethine ylides with gem-difluoroalkenes.

Key Transformation:

This strategy relies on the powerful copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition reaction. This reaction allows for the stereocontrolled synthesis of highly functionalized pyrrolidines.

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(I) catalyst (e.g., Cu(CH3CN)4PF6) and a chiral ligand in an anhydrous solvent such as toluene.

  • Reaction Execution: To the catalyst solution, add the imino ester and the gem-difluoroalkene. Stir the reaction mixture at the appropriate temperature (which may range from room temperature to elevated temperatures) for the time required for the reaction to go to completion (monitored by TLC or LC-MS).

  • Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the enantioenriched difluoropyrrolidine derivative.

Diagram of the Asymmetric Cycloaddition Workflow

G cluster_0 Reaction Components A Azomethine Ylide Precursor (Imino Ester) D Asymmetric [3+2] Cycloaddition A->D B gem-Difluoroalkene B->D C Chiral Copper(I) Catalyst C->D E Enantioenriched Difluoropyrrolidine D->E

Caption: Asymmetric synthesis of difluoropyrrolidines.

Characterization and Trustworthiness of Protocols

The identity and purity of the synthesized this compound analogs must be rigorously confirmed to ensure the reliability of subsequent biological data. A combination of spectroscopic techniques is essential for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals for the Boc group (a singlet around 1.4 ppm) and the pyrrolidine ring protons are expected.[7][8]

    • ¹³C NMR: Confirms the carbon framework of the molecule. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.[9]

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing direct evidence of the fluorine atoms and their chemical environment. A single resonance for the two equivalent fluorine atoms is expected for 4,4-difluoropyrrolidine derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement.[7]

  • Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final compounds.[10]

Table 1: Representative Spectroscopic Data for a this compound Analog

TechniqueCharacteristic Signals
¹H NMR δ 1.45 (s, 9H, C(CH₃)₃), 3.2-4.0 (m, pyrrolidine protons)
¹³C NMR δ 28.4 (C(CH₃)₃), 80.1 (C(CH₃)₃), 124.5 (t, J = 245 Hz, CF₂), 155.0 (C=O)
¹⁹F NMR δ -95.0 to -110.0 (m)
HRMS Calculated and found m/z values consistent with the molecular formula

Applications in Drug Discovery: Case Study of DPP-4 Inhibitors

Analogs of this compound have shown significant promise as components of enzyme inhibitors. A notable example is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.

A potent and selective DPP-4 inhibitor, (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[6][11][12]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide, incorporates a 3,3-difluoropyrrolidine moiety.[13] While not a 4,4-difluoro analog, this example underscores the value of gem-difluorinated pyrrolidines in this therapeutic area. The difluoropyrrolidine portion of the molecule occupies a specific pocket in the enzyme's active site, and the electronic properties conferred by the fluorine atoms are crucial for achieving high potency and selectivity.[13]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships, providing valuable insights for the design of more potent and selective drug candidates.

Key Areas for Modification:

  • The Amino Substituent (R¹): The Boc-protected amine can be deprotected and functionalized with a wide array of substituents. The nature of this substituent is often critical for target engagement.

  • The Pyrrolidine Nitrogen (R²): The nitrogen atom of the pyrrolidine ring can be substituted with various groups to modulate the overall physicochemical properties of the molecule, such as lipophilicity and basicity.

  • Stereochemistry: The stereochemistry at the 3-position is crucial for biological activity. Enantiomerically pure starting materials or chiral separation techniques are often necessary to obtain the desired stereoisomer.

Diagram of SAR Exploration

G cluster_0 Modification Points Core 3-Amino-4,4-difluoropyrrolidine Core R1 R¹ Substituent (at Amino Group) Core->R1 R2 R² Substituent (at Pyrrolidine N) Core->R2 Stereo Stereochemistry (at C3) Core->Stereo SAR Structure-Activity Relationship (SAR) R1->SAR R2->SAR Stereo->SAR Activity Biological Activity (e.g., IC50) SAR->Activity

Caption: Key modification points for SAR studies.

Table 2: Hypothetical SAR Data for a Series of 3-(Acylamino)-4,4-difluoropyrrolidine Analogs as Inhibitors of a Target Enzyme

CompoundR¹ (Acyl Group)IC₅₀ (nM)
1a Acetyl500
1b Cyclopropylcarbonyl150
1c Phenylacetyl80
1d 4-Fluorophenylacetyl35
1e 2-Thienylacetyl65

This data is illustrative and intended to demonstrate the principles of SAR.

Analysis of SAR:

From the hypothetical data in Table 2, several trends can be observed:

  • The introduction of a cyclopropyl group at R¹ (1b) improves potency compared to a simple acetyl group (1a), suggesting a favorable interaction of the cyclopropyl moiety with a hydrophobic pocket in the enzyme's active site.

  • Aromatic substituents at R¹ (1c-1e) generally lead to higher potency.

  • The addition of a fluorine atom to the phenyl ring (1d) further enhances activity, possibly due to favorable electronic interactions or improved binding.

Conclusion and Future Perspectives

This compound and its structural analogs are highly valuable building blocks in modern drug discovery. The strategic incorporation of the gem-difluoro moiety offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds, leading to improved potency, selectivity, and metabolic stability. The synthetic routes outlined in this guide provide reliable and versatile methods for accessing these important scaffolds. Future work in this area will likely focus on the development of novel and more efficient synthetic methodologies, as well as the exploration of a wider range of structural analogs to probe their interactions with a diverse array of biological targets. The continued investigation of these fluorinated pyrrolidines will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

A Technical Guide to 3-(Boc-amino)-4,4-difluoropyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Gem-Difluorinated Pyrrolidines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Within the vast landscape of fluorinated building blocks, saturated heterocycles bearing gem-difluoro groups have emerged as particularly valuable motifs. The pyrrolidine scaffold, a privileged structure in numerous pharmaceuticals, when substituted with a 4,4-difluoro moiety, introduces a conformational bias and a polar/lipophilic balance that can be highly advantageous in drug design. This guide focuses on a key derivative, 3-(Boc-amino)-4,4-difluoropyrrolidine, a versatile building block for the synthesis of novel therapeutics.

This document provides an in-depth analysis of the commercial landscape for this compound, guidance on quality control and analytical validation, and practical insights for its effective use in a research and development setting.

Commercial Availability of this compound

The primary commercially available form of this building block is the racemic mixture, identified by CAS Number 1408074-83-8 . Several chemical suppliers offer this compound, typically with purities of 97% or higher. While enantiomerically pure versions are crucial for the development of stereospecific drugs, dedicated commercial sources for the individual (S) and (R) enantiomers are not as readily identifiable and may require custom synthesis or chiral resolution of the racemate.

Below is a comparative table of prominent suppliers for racemic this compound. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to verify purity and obtain detailed analytical data prior to use.

SupplierProduct NumberStated PurityAvailable Documentation
AChemBlock G-732197%HNMR, HPLC, CoA available on request[2][3]
BLDpharm BD01387635InquireInquire
Sinfoo Biotech S060468InquireInquire[4]
ChemBK -InquireInquire[5]

This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to conduct their own supplier evaluations.

Quality Control and In-House Validation: A Self-Validating System

For drug development professionals, ensuring the identity, purity, and stereochemical integrity of starting materials is a foundational requirement. The following section outlines a systematic approach to the quality control of this compound, creating a self-validating workflow from procurement to use.

Procurement and Initial Assessment Workflow

Procurement Workflow Figure 1: Procurement & QC Workflow cluster_procurement Procurement cluster_qc In-House Quality Control Identify Suppliers Identify Suppliers Request CoA Request CoA Identify Suppliers->Request CoA Compare Specs Place Order Place Order Request CoA->Place Order Select Best Fit Receiving & Quarantine Receiving & Quarantine Place Order->Receiving & Quarantine Structure Verification Structure Verification Receiving & Quarantine->Structure Verification Purity Assessment Purity Assessment Structure Verification->Purity Assessment Reject & Contact Supplier Reject & Contact Supplier Structure Verification->Reject & Contact Supplier Fails Chiral Purity (if applicable) Chiral Purity (if applicable) Purity Assessment->Chiral Purity (if applicable) Release for Use Release for Use Purity Assessment->Release for Use Racemic & Meets Specs Purity Assessment->Reject & Contact Supplier Fails Chiral Purity (if applicable)->Release for Use Meets Specs Chiral Purity (if applicable)->Reject & Contact Supplier Fails Synthetic Pathway Figure 2: Potential Synthetic Route & Impurities Ketone Precursor Ketone Precursor Deoxofluorination Deoxofluorination Ketone Precursor->Deoxofluorination Product This compound Deoxofluorination->Product Impurity_A Mono-fluorinated byproduct Deoxofluorination->Impurity_A Incomplete reaction Impurity_B Unreacted Ketone Deoxofluorination->Impurity_B Starting material Impurity_C Elimination Product Deoxofluorination->Impurity_C Side reaction

References

The Ascendancy of the Gem-Difluoro Motif: A Technical Guide to Difluorinated Heterocyclic Compounds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern molecular design, profoundly influencing the realms of medicinal chemistry, materials science, and agrochemicals. Among the various fluorination patterns, the gem-difluorinated motif, where two fluorine atoms are attached to the same carbon, has emerged as a particularly powerful tool for modulating molecular properties. This in-depth technical guide provides a comprehensive literature review of difluorinated heterocyclic compounds, navigating through their synthesis, multifaceted applications, and analytical characterization. We will explore the causal relationships behind synthetic strategies, delve into the physicochemical and biological consequences of gem-difluorination, and offer a forward-looking perspective on the challenges and opportunities that lie ahead in this dynamic field of research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of difluorinated heterocycles in their own scientific endeavors.

The Strategic Advantage of Gem-Difluorination

The introduction of fluorine into organic molecules imparts a range of desirable properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][2] The gem-difluoromethylene (CF2) group, in particular, offers a unique blend of steric and electronic effects that make it a valuable bioisostere for various functional groups. It can act as a mimic for a carbonyl group, an ether oxygen, or a hydroxyl-bearing carbon, while offering superior stability against metabolic oxidation.[3][4] This strategic replacement can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

The profound impact of gem-difluorination is evident in the increasing number of FDA-approved drugs and advanced materials that incorporate this motif.[5] This guide will dissect the fundamental principles that make this structural unit a compelling choice for molecular design and explore the innovative synthetic methodologies that have enabled its widespread adoption.

Synthetic Strategies for Accessing Difluorinated Heterocycles

The construction of the C-F bond, particularly the introduction of a CF2 group into a heterocyclic ring, presents unique synthetic challenges due to the high electronegativity of fluorine and the potential for competing side reactions.[1][2] However, a diverse arsenal of synthetic methods has been developed to address these challenges, offering chemists a range of options to access these valuable compounds.

The Workhorse: Difluorocarbene Chemistry

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a powerful tool for the synthesis of gem-difluorinated heterocycles.[3] It can be generated from various precursors, with trimethyl(trifluoromethyl)silane (TMSCF3), sodium chlorodifluoroacetate (ClCF2COONa), and diiododifluoromethane (CF2I2) being among the most common.

Experimental Protocol: Generation of Difluorocarbene from TMSCF3 for Cyclopropanation

  • To a solution of the alkene substrate (1.0 mmol) and sodium iodide (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add TMSCF3 (1.2 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The choice of precursor and reaction conditions can be tailored to the specific substrate and desired outcome. For instance, metal-free conditions are often preferred to avoid potential side reactions catalyzed by transition metals.

Diagram: Synthetic Pathways to Difluorinated Heterocycles

G cluster_precursors Difluorocarbene Precursors cluster_reactions Reaction Types cluster_products Difluorinated Heterocycles TMSCF3 TMSCF3 Difluorocarbene Difluorocarbene TMSCF3->Difluorocarbene NaI ClCF2COONa ClCF2COONa ClCF2COONa->Difluorocarbene Heat CF2I2 CF2I2 CF2I2->Difluorocarbene Zn, Cu Cycloaddition Cycloaddition Difluorocyclopropanes Difluorocyclopropanes Cycloaddition->Difluorocyclopropanes Insertion Insertion Difluorinated Pyrrolidines Difluorinated Pyrrolidines Insertion->Difluorinated Pyrrolidines Annulation Annulation Difluorinated Dihydrofurans Difluorinated Dihydrofurans Annulation->Difluorinated Dihydrofurans Other Heterocycles Other Heterocycles Annulation->Other Heterocycles Difluorocarbene->Cycloaddition [2+1] Difluorocarbene->Insertion C-H Difluorocarbene->Annulation [4+1]

Caption: Key synthetic routes to difluorinated heterocycles via difluorocarbene intermediates.

Cycloaddition Reactions

[n+1] Cycloaddition reactions involving difluorocarbene are a cornerstone for the construction of gem-difluorinated rings. The [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes is a particularly well-established and versatile method. These difluorocyclopropanes can then serve as valuable building blocks for further transformations to access a wider range of heterocyclic systems.

Emerging Methods: Photocatalysis and Electrosynthesis

In recent years, photocatalytic and electrochemical methods have emerged as powerful and sustainable alternatives for the synthesis of difluorinated heterocycles. These approaches often proceed under mild conditions and can offer unique reactivity and selectivity profiles compared to traditional methods. For instance, visible-light-mediated photoredox catalysis can be employed to generate difluoromethyl radicals, which can then participate in cyclization reactions to form difluorinated heterocycles.

Applications Across Scientific Disciplines

The unique properties conferred by the gem-difluoro group have led to the widespread application of difluorinated heterocycles in various fields.

Medicinal Chemistry and Drug Discovery

The impact of difluorinated heterocycles is most profound in medicinal chemistry. The introduction of a CF2 group can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the electronegativity of the fluorine atoms can modulate the pKa of nearby functional groups, influencing the drug's solubility, permeability, and target-binding affinity.[5]

Table 1: FDA-Approved Drugs Containing Difluorinated Heterocyclic Moieties

Drug NameHeterocyclic CoreTherapeutic AreaImpact of Difluorination
Capmatinib PyridineOncology (NSCLC)Enhanced metabolic stability and potency.
Tepotinib PyridinoneOncology (NSCLC)Improved pharmacokinetic profile.
Bictegravir DioxinopyridineAntiviral (HIV)Increased stability and resistance profile.
Letermovir QuinazolineAntiviral (CMV)Enhanced oral bioavailability.

This table is for illustrative purposes and is not exhaustive.

The strategic placement of a gem-difluoro group can also lead to novel binding interactions with protein targets, resulting in enhanced potency and selectivity. For example, the CF2 group can act as a hydrogen bond acceptor, forming crucial interactions within the active site of an enzyme.

Diagram: Impact of Difluorination on Drug Properties

G cluster_properties Physicochemical & Pharmacokinetic Properties Difluorinated_Heterocycle Difluorinated Heterocycle Metabolic_Stability Increased Metabolic Stability Difluorinated_Heterocycle->Metabolic_Stability Lipophilicity Modulated Lipophilicity Difluorinated_Heterocycle->Lipophilicity pKa_Modulation pKa Modulation Difluorinated_Heterocycle->pKa_Modulation Binding_Affinity Enhanced Binding Affinity Difluorinated_Heterocycle->Binding_Affinity Improved_Pharmacokinetics Improved_Pharmacokinetics Metabolic_Stability->Improved_Pharmacokinetics leads to Lipophilicity->Improved_Pharmacokinetics leads to pKa_Modulation->Improved_Pharmacokinetics leads to Enhanced_Potency Enhanced_Potency Binding_Affinity->Enhanced_Potency leads to

Caption: The multifaceted influence of difluorination on key drug properties.

Materials Science: Liquid Crystals and Organic Electronics

In the realm of materials science, difluorinated heterocycles play a crucial role in the development of advanced materials such as liquid crystals and organic electronics.[6] The introduction of fluorine atoms can significantly influence the mesomorphic and viscoelastic properties of liquid crystals, leading to materials with desirable characteristics for display technologies.[3][7] For instance, lateral difluorination of the heterocyclic core can modulate the dielectric anisotropy, a key parameter for liquid crystal displays.

In organic electronics, the strong electron-withdrawing nature of the gem-difluoro group can be exploited to tune the electronic properties of organic semiconductors. This allows for the design of materials with improved charge transport characteristics for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Agrochemicals: Enhancing Potency and Stability

The principles that make difluorinated heterocycles valuable in medicine also translate to the field of agrochemicals. The incorporation of a CF2 group can enhance the biological activity and metabolic stability of herbicides, fungicides, and insecticides.[4][8] This can lead to the development of more potent and environmentally friendly crop protection agents that require lower application rates. For example, difluoromethyl-containing pyrazole derivatives have shown significant herbicidal and fungicidal activity.[9]

Spectroscopic Characterization: Unveiling the Structure

The unambiguous characterization of difluorinated heterocyclic compounds is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are standard tools for elucidating the overall structure of the molecule. The presence of fluorine atoms introduces characteristic splitting patterns in the proton and carbon spectra due to H-F and C-F coupling. ¹⁹F NMR spectroscopy is particularly informative, as the chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment.[3][10] This technique provides direct evidence for the presence and number of fluorine atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and for obtaining information about its fragmentation patterns.[4][9] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.[11][12] This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, providing invaluable insights into the compound's conformation and packing in the crystal lattice.

Challenges and Future Perspectives

Despite the significant progress in the field, several challenges and opportunities remain in the synthesis and application of difluorinated heterocyclic compounds.

Synthetic Challenges

The development of more efficient, selective, and sustainable methods for the introduction of the gem-difluoro group remains an active area of research.[1][2] Key challenges include the regioselective difluorination of complex heterocyclic systems and the development of catalytic methods that avoid the use of stoichiometric and often harsh reagents.

Future Outlook

The future of difluorinated heterocyclic compounds is bright, with exciting opportunities in several areas:

  • Drug Discovery: The continued exploration of novel difluorinated heterocyclic scaffolds will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles for a wide range of diseases.

  • Materials Science: The design of new difluorinated liquid crystals with enhanced performance characteristics and the development of novel organic electronic materials with tailored properties will continue to drive innovation in display and semiconductor technologies.

  • Agrochemicals: The development of next-generation agrochemicals based on difluorinated heterocycles will contribute to more sustainable agricultural practices.

  • Catalysis: The development of new catalytic methods for the synthesis of these compounds will be crucial for their large-scale production and wider application.

The market for heterocyclic and fluoro-organic compounds is projected to experience significant growth, driven by the increasing demand from the pharmaceutical, agrochemical, and electronics industries.[13] This underscores the growing importance of this class of compounds in modern chemistry.

Conclusion

Difluorinated heterocyclic compounds represent a privileged class of molecules with a profound impact across multiple scientific disciplines. Their unique ability to modulate molecular properties has made them indispensable tools for the design of new drugs, advanced materials, and effective agrochemicals. While synthetic challenges remain, the continuous development of innovative methodologies is expanding the accessibility and utility of these valuable compounds. As our understanding of the intricate interplay between fluorine substitution and molecular function deepens, the role of difluorinated heterocycles in addressing some of society's most pressing challenges is set to expand even further. This guide has provided a comprehensive overview of the current state of the field, highlighting the fundamental principles, synthetic strategies, and diverse applications that underscore the ascendancy of the gem-difluoro motif in modern chemistry.

References

An In-Depth Technical Guide to the Safe Handling of tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Novel Fluorinated Heterocycles

Tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate is a key building block in modern medicinal chemistry and drug development. Its utility lies in the introduction of the 4,4-difluoropyrrolidine motif, a structural element increasingly recognized for its ability to modulate the physicochemical and pharmacological properties of lead compounds, such as metabolic stability, pKa, and binding affinity. The presence of the gem-difluoro group on the pyrrolidine ring introduces unique electronic properties without significantly increasing steric bulk, making it an attractive feature for molecular design. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of synthetic conditions, yet allows for facile deprotection under acidic conditions.[1][2]

This guide provides a comprehensive overview of the safety considerations and handling protocols for tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate. As a Senior Application Scientist, the following sections are designed to move beyond a simple recitation of safety data, offering instead a framework for understanding the causality behind these recommendations. This document is intended for researchers, scientists, and drug development professionals who will be handling this or structurally similar compounds. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, the following guidance is synthesized from data on structurally analogous compounds, including other Boc-protected amines, fluorinated heterocycles, and general carbamates. This approach allows for a robust and scientifically grounded risk assessment.

Section 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile

Based on analogous compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Many carbamates and heterocyclic amines can cause irritation upon contact.[4] Prolonged or repeated contact may lead to dermatitis.

  • Respiratory Tract Irritation: If handled as a fine powder, inhalation of dust can lead to irritation of the respiratory system.[4]

  • Harmful if Swallowed: Carbamates as a class can exhibit oral toxicity.[5]

  • Potential for Allergic Skin Reaction: Some carbamate derivatives have been shown to be skin sensitizers.[5]

  • Thermal Decomposition Hazards: In a fire or at elevated temperatures, fluorinated organic compounds can decompose to release highly toxic and corrosive gases, such as hydrogen fluoride (HF) and oxides of nitrogen.[6][7]

The following GHS hazard statements are likely applicable based on similar structures: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H302 (Harmful if swallowed).[4][5]

The "Why": Deconstructing the Molecular Hazards
  • The Pyrrolidine Core: Pyrrolidine itself is a corrosive and flammable liquid that can cause severe skin and eye damage.[8] While the difluoro- and carbamate substitutions on the ring modulate its properties, the underlying heterocycle warrants cautious handling.

  • The Gem-Difluoro Group: The C-F bond is exceptionally strong, rendering the compound generally stable. However, under high-energy conditions like a fire, this bond can rupture, leading to the formation of hazardous decomposition products like hydrogen fluoride.[7]

  • The Boc-Carbamate Group: The carbamate functional group is generally stable. The Boc protecting group is stable to most nucleophiles and bases but is readily cleaved by strong acids.[1] This reactivity profile dictates the need to avoid storage with strong acids to prevent unintended deprotection and potential side reactions.

Risk Assessment Workflow

Before any new experimental procedure involving this compound, a formal risk assessment should be conducted. This process should be documented and reviewed by the responsible safety officer.

RiskAssessment cluster_plan Planning Phase cluster_exec Execution Phase cluster_review Review Phase A Identify Hazards (Review this guide, SDS of analogs) B Evaluate Risks (Scale, concentration, duration) A->B Assess potential exposure C Select Control Measures (PPE, Engineering Controls) B->C Mitigate identified risks D Implement Controls C->D Prepare workspace E Perform Experiment D->E Follow protocol F Decontaminate & Dispose E->F Post-experiment cleanup G Review & Document F->G Record observations

Caption: A workflow for conducting a risk assessment.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Based on the inferred hazards, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory.

Engineering Controls
  • Primary Containment: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust.[3]

  • Ventilation: The fume hood should have a verified face velocity to ensure adequate containment.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent personal exposure. The following table outlines the recommended PPE based on data from analogous compounds.[3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield is recommended for splash hazards.[6]Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Inspect gloves for integrity before use.[5][9]Provides a barrier against skin contact. Given the lack of specific breakthrough time data, immediate changing of gloves upon contamination is crucial.
Skin and Body Protection A standard laboratory coat. Closed-toe shoes and long pants are mandatory.Prevents incidental skin contact with the compound.
Respiratory Protection Generally not required when handling small quantities in a properly functioning chemical fume hood.If dust generation is unavoidable or if working outside a fume hood, a NIOSH-approved respirator with a particulate filter should be used.[10]

Section 3: Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent the formation of hazardous byproducts.

ParameterRecommendationJustification
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C).Lower temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Protects against potential long-term degradation from atmospheric moisture and oxygen.
Incompatible Materials Strong oxidizing agents and strong acids.[6]Strong oxidizers can react exothermically with organic compounds. Strong acids will cleave the Boc protecting group, leading to the free amine and potential side reactions.[1][2]
Container Keep in a tightly sealed, well-labeled container.Prevents contamination and exposure to the atmosphere.

Section 4: Experimental Protocols

Adherence to detailed, step-by-step methodologies is crucial for both experimental success and safety.

Protocol for Weighing and Preparing a Solution
  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is on and operating correctly.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Also, place the stock container of tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate, a spatula, and the designated solvent in the fume hood.

  • Weighing: Carefully transfer the desired amount of the solid from the stock container to the weigh boat. Avoid creating dust by using slow, deliberate movements. Close the stock container immediately after dispensing.

  • Dissolution: Place the weigh boat containing the compound into the flask or beaker that will be used for the solution. Using a funnel, add the desired solvent to the flask, rinsing the weigh boat to ensure a complete transfer.

  • Mixing: Gently swirl or stir the mixture until the solid is fully dissolved.

  • Cleanup: Dispose of the weigh boat and any contaminated items in the appropriate solid waste container. Wipe down the spatula and the balance with a damp cloth.

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following first-aid measures are based on general protocols for carbamates and fluorinated compounds.[9][11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

A spill should be treated as a potentially hazardous situation. The following workflow outlines the necessary steps.

SpillResponse A Alert Personnel & Secure Area B Don Additional PPE (e.g., double gloves, respirator if needed) A->B C Contain Spill (Cover powder with damp paper towel or use absorbent for liquid) B->C D Collect Material (Use scoop/dustpan for solid, absorbent pads for liquid) C->D E Place in Sealed Container for Disposal D->E F Decontaminate Area (Wipe with soap and water) E->F G Report Incident to Safety Officer F->G

Caption: A logical workflow for responding to a chemical spill.

Conclusion

Tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate is a valuable tool in the arsenal of the modern medicinal chemist. Its safe and effective use hinges on a proactive approach to safety, grounded in a thorough understanding of its potential hazards and the rationale behind recommended handling procedures. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can confidently and safely incorporate this versatile building block into their synthetic endeavors.

References

A Technical Guide to 3-(Boc-amino)-4,4-difluoropyrrolidine: A Fluorinated Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, improve receptor binding affinity, and alter pKa, thereby influencing the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate. The pyrrolidine ring, a privileged scaffold in numerous FDA-approved drugs, offers a three-dimensional framework that is critical for exploring chemical space.

This guide focuses on tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate , commonly referred to as 3-(Boc-amino)-4,4-difluoropyrrolidine. This bifunctional molecule combines the conformational rigidity of the pyrrolidine ring with the potent electronic effects of a gem-difluoro group at the 4-position and a versatile Boc-protected amine at the 3-position. These features make it a highly valuable building block for the synthesis of novel heterocyclic compounds, particularly in the development of therapeutics for autoimmune diseases and other conditions.[1] This document provides a comprehensive overview of its chemical properties, a proposed synthetic strategy, key analytical characterization methods, and its applications in drug development.

Core Molecular Properties

The fundamental properties of this compound are summarized below. These data are crucial for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource(s)
IUPAC Name tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate[1]
CAS Number 1434141-95-3[1][2]
Molecular Formula C₉H₁₆F₂N₂O₂[1]
Molecular Weight 222.23 g/mol [1]
Appearance Typically an off-white to white solidGeneral Knowledge
Canonical SMILES C1C(C(F)(F)C1)NC(=O)OC(C)(C)CGeneral Knowledge

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow: Boc-Protection

The protection of an amino group with a tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. The reaction typically involves treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Synthesis_Workflow Start 3-Amino-4,4-difluoropyrrolidine (Hydrochloride Salt) Reaction Boc-Protection Reaction (Stir at Room Temp) Start->Reaction Precursor Reagents Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) or NaHCO₃ Reagents->Reaction Reagents Solvent Dichloromethane (DCM) or THF/Water Solvent->Reaction Solvent Workup Aqueous Workup (e.g., wash with water, brine) Reaction->Workup Crude Product Purification Purification (Column Chromatography) Workup->Purification Product 3-(Boc-amino)-4,4- difluoropyrrolidine Purification->Product Final Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Representative)

This protocol is a representative procedure based on standard Boc-protection methodologies.

  • Preparation: To a stirred solution of 3-amino-4,4-difluoropyrrolidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture like THF/water, add a base such as triethylamine (TEA, 2.2 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq) at 0 °C to neutralize the salt and free the amine.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. The choice of a slight excess of Boc₂O ensures complete conversion of the starting material.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. If using DCM, separate the organic layer, wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. If using a biphasic system, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate.

Causality: The use of a base is critical to deprotonate the ammonium salt and to neutralize the acid generated during the reaction. The reaction is typically run at room temperature as the acylation is efficient and does not require heating. Aqueous workup steps are essential to remove the base, unreacted Boc₂O, and other water-soluble byproducts.

Spectroscopic Characterization (Predicted)

Thorough spectroscopic analysis is required to confirm the structure and purity of the final compound. While verified spectra for this specific compound are not widely published, the expected NMR features can be predicted based on its structure.

Technique Expected Features
¹H NMR - Boc Group: A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm. - Pyrrolidine Ring Protons (CH, CH₂): A series of complex multiplets between δ 3.0-4.5 ppm. The proton at C3 (CH-NHBoc) will likely appear as a multiplet due to coupling with adjacent protons and potentially the NH proton. - NH Proton: A broad singlet or multiplet, typically between δ 4.5-6.0 ppm, which is exchangeable with D₂O.
¹³C NMR - Boc Group: Two signals; a quaternary carbon (C(CH₃)₃) around δ 80 ppm and the methyl carbons (-C(C H₃)₃) around δ 28 ppm. The carbamate carbonyl (C=O) will appear around δ 155 ppm. - Pyrrolidine Ring Carbons: The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to ¹JCF coupling around δ 120-125 ppm. The other ring carbons (C2, C3, C5) will show complex signals, with splitting patterns influenced by two- and three-bond C-F coupling.
¹⁹F NMR - A single signal is expected for the two equivalent fluorine atoms. The signal will likely be a complex multiplet due to coupling with the neighboring protons on C3 and C5. The chemical shift would be in the typical range for aliphatic gem-difluorides.
Mass Spec (ESI+) - Expected [M+H]⁺ ion at m/z = 223.12. - Common fragment ion corresponding to the loss of the tert-butyl group [M-C₄H₉+H]⁺ at m/z = 167.07 or the entire Boc group [M-Boc+H]⁺ at m/z = 123.06.

Applications in Drug Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The gem-difluoro group at the 4-position serves as a bioisostere for a carbonyl or ether oxygen, or can be used to modulate the basicity of the nearby ring nitrogen.

Workflow: From Building Block to Drug Candidate

The Boc-protected amine provides a stable, yet readily cleavable, handle for synthetic elaboration. The typical workflow involves deprotection followed by coupling with a molecule of interest.

Application_Workflow Start 3-(Boc-amino)-4,4- difluoropyrrolidine Deprotection Boc Deprotection (TFA in DCM or HCl in Dioxane) Start->Deprotection Intermediate 3-Amino-4,4-difluoropyrrolidine (Amine Salt) Deprotection->Intermediate Coupling Amide Coupling or Reductive Amination Intermediate->Coupling Final Final Target Molecule (e.g., Enzyme Inhibitor) Coupling->Final Reagents Carboxylic Acid + Coupling Agents (e.g., HATU, EDCI) or Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) Reagents->Coupling

Caption: General synthetic workflow utilizing this compound.

Key Applications:
  • Enzyme Inhibitors: The pyrrolidine scaffold is a common feature in inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and proteases. The difluoro moiety can enhance binding interactions within the enzyme's active site and block metabolic attack.

  • Scaffold for Combinatorial Chemistry: The deprotected amine serves as a key attachment point for building chemical libraries. By coupling a diverse range of carboxylic acids or other electrophiles, researchers can rapidly generate numerous analogs for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: Incorporating this fluorinated fragment into a larger molecule can increase its lipophilicity and membrane permeability while potentially lowering the pKa of the pyrrolidine nitrogen, which can be crucial for optimizing oral bioavailability and cellular uptake.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate is not widely available, general precautions for handling Boc-protected amines and fluorinated organic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3][4]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids. The Boc group is labile to strong acidic conditions.

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[5]

Conclusion

This compound is a valuable and synthetically versatile building block for drug discovery and development. Its unique combination of a rigid scaffold, a key stereocenter, a strategically placed gem-difluoro group, and a protected amine makes it an attractive starting material for creating novel chemical entities with potentially improved pharmacological profiles. While detailed public data on its synthesis and characterization is sparse, its utility can be confidently inferred from established chemical principles and its application in proprietary research programs. As the demand for sophisticated, three-dimensional, and fluorinated molecules continues to grow, the importance of intermediates like this will undoubtedly increase.

References

A Guide to the Spectroscopic Characterization of 3-(Boc-amino)-4,4-difluoropyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The 3-(Boc-amino)-4,4-difluoropyrrolidine scaffold represents a valuable chiral building block for drug discovery, combining the conformational constraints of a pyrrolidine ring with the unique electronic features of geminal fluorine substituents.

As with any high-value synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document moves beyond a simple listing of data, explaining the causality behind experimental choices and providing detailed, field-proven protocols to empower researchers in their own analytical workflows. The principles and predicted data herein are synthesized from foundational spectroscopic knowledge and analysis of analogous fluorinated and Boc-protected structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key features that give rise to a distinct spectroscopic fingerprint: a tert-butoxycarbonyl (Boc) protecting group, a secondary amine within a carbamate, a pyrrolidine ring, and a geminal difluoride center. Each of these components will be interrogated using a combination of analytical techniques to confirm the molecule's identity and integrity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for an unambiguous assignment. The presence of fluorine is particularly informative, as it introduces characteristic chemical shifts and spin-spin coupling constants (J-values) with neighboring ¹H and ¹³C nuclei.[1]

Expertise & Causality: NMR Experimental Design

The choice of NMR experiments is dictated by the molecular structure. A standard ¹H NMR provides information on the proton environment and connectivity through proton-proton (H-H) coupling. However, due to the fluorine atoms, the signals for protons on C3 and C5 will be split by the fluorine nuclei (H-F coupling). ¹³C NMR is essential to identify all carbon atoms, from the pyrrolidine ring to the Boc group. The key diagnostic feature will be the large splitting of the C4 signal into a triplet due to one-bond carbon-fluorine (¹JCF) coupling and smaller splittings for C3 and C5 due to two-bond (²JCF) coupling.

Finally, ¹⁹F NMR is crucial.[2][3] As fluorine has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique.[4] It provides a direct window into the electronic environment of the fluorine atoms, and the observed couplings to adjacent protons confirm their position within the pyrrolidine ring.

Protocol: NMR Data Acquisition

This protocol provides a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.[5] The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Tuning and Locking: Tune the NMR probe for ¹H, ¹³C, and ¹⁹F frequencies. Lock the magnetic field frequency using the deuterium signal from the solvent.[6]

  • Shimming: Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peak shapes.[6]

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').[6]

    • Spectral Width: Set a spectral width of ~16 ppm, centered around 5-6 ppm.[6]

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: Use a 2-5 second delay to ensure full relaxation of all protons.

    • Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum by removing H-C coupling.[6]

    • Spectral Width: Set a width of ~220 ppm.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment. Acquire both proton-coupled and decoupled spectra to observe and assign H-F couplings.

    • Spectral Width: A wide spectral width of ~250-300 ppm is necessary.[6]

    • Relaxation Delay: 2 seconds.[6]

    • Number of Scans: 64 to 256 scans are typically sufficient.[6]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.[6]

    • Referencing: Reference the ¹H and ¹³C spectra to the residual solvent peak or internal TMS (0.00 ppm). Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0.00 ppm).[6]

Predicted Spectroscopic Data: NMR

The following tables summarize the predicted NMR data based on the analysis of similar structures and established chemical shift principles.[7][8][9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~5.0-4.8br s1HNH (Boc)Broad signal for the carbamate proton.
~4.5-4.2m1HH-3Complex multiplet due to coupling with H-2, H-5, and F-4.
~3.9-3.5m4HH-2, H-5Complex, overlapping multiplets for the two CH₂ groups adjacent to the ring nitrogen.
1.45s9HC(CH ₃)₃Characteristic sharp singlet for the nine equivalent protons of the t-butyl group.[7]

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicity (C-F Coupling)AssignmentRationale
~155.5sC =O (Boc)Typical chemical shift for a carbamate carbonyl carbon.[8]
~124.0t, ¹JCF ≈ 250 HzC -4Large one-bond C-F coupling results in a triplet. Shifted significantly downfield.
~80.0sC (CH₃)₃ (Boc)Quaternary carbon of the Boc group.[8]
~60.0t, ²JCF ≈ 25 HzC -5Two-bond C-F coupling causes a triplet splitting.
~55.0t, ²JCF ≈ 25 HzC -3Two-bond C-F coupling causes a triplet splitting.
~48.0sC -2Carbon adjacent to the ring nitrogen.
28.4sC(C H₃)₃ (Boc)Methyl carbons of the Boc group.[8]

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignmentRationale
-90 to -110mF -4The geminal fluorines are diastereotopic and will show complex coupling to H-3 and H-5.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is dominated by absorptions corresponding to the carbamate (Boc-amino) moiety.

Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal preparation. Place a small amount of the solid directly on the ATR crystal.[5]

  • Data Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample.

Predicted Spectroscopic Data: IR

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3350Medium, SharpN-H Stretch (Carbamate)
2975, 2870Medium-StrongC-H Stretch (Alkyl)
~1690StrongC=O Stretch (Carbamate Urethane)[10]
~1510StrongN-H Bend / C-N Stretch
1390, 1365MediumC-H Bend (t-butyl group)[10]
~1160StrongC-O Stretch (Carbamate)
~1100-1050StrongC-F Stretch

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule.[5]

Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable volatile solvent such as methanol or acetonitrile.[7]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.[7]

  • Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50–500 to observe the molecular ion. If fragmentation is desired, perform tandem MS (MS/MS) on the parent ion.

Predicted Spectroscopic Data: MS

The molecular formula of this compound is C₉H₁₆F₂N₂O₂. The exact mass is 222.12.

Table 5: Predicted ESI-MS Data (Positive Ion Mode)

m/zIon AssignmentRationale
223.13[M+H]⁺Protonated molecular ion.
167.09[M - C₄H₈ + H]⁺Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation.[11]
123.13[M - Boc + H]⁺Loss of the entire Boc group (100 Da).

Integrated Analysis Workflow

A robust characterization relies on the integration of all three spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Confirmation Sample 3-(Boc-amino)-4,4- difluoropyrrolidine NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Spectrometer (ATR) Sample->IR MS Mass Spectrometer (ESI+) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Connectivity NMR->NMR_Data IR_Data Functional Groups (C=O, N-H, C-F) IR->IR_Data MS_Data Molecular Weight ([M+H]⁺) Fragmentation Pattern MS->MS_Data Confirm Structure Verified NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Caption: Integrated workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its application in research and drug development. By employing a multi-technique approach—¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry—scientists can unequivocally verify its structure, assess its purity, and ensure the reliability of their synthetic endeavors. The detailed protocols and predicted data in this guide provide a robust framework for researchers to acquire and interpret high-quality analytical data, reinforcing the principles of scientific integrity and trustworthiness in chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for Coupling Reactions with 3-(Boc-amino)-4,4-difluoropyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of coupling reactions involving the increasingly important building block, 3-(tert-butoxycarbonyl-amino)-4,4-difluoropyrrolidine. The strategic incorporation of the 4,4-difluoropyrrolidine motif into drug candidates is a powerful tactic to modulate key physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity. This document offers detailed protocols, mechanistic insights, and expert recommendations for three critical classes of carbon-nitrogen bond-forming reactions: amide bond formation, reductive amination, and Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations for key experimental choices, enabling researchers to confidently and efficiently utilize this versatile fluorinated building block in their synthetic campaigns.

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance a variety of properties.[1] The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl group, influence the conformation of the pyrrolidine ring, and increase metabolic stability by blocking potential sites of oxidation.[2] Furthermore, the high electronegativity of fluorine can lower the basicity (pKa) of the nearby amino group, which can improve oral bioavailability and cell permeability.[3] 3-(Boc-amino)-4,4-difluoropyrrolidine is a chiral building block that combines these benefits, making it a valuable component for the synthesis of novel therapeutics.

This guide will provide detailed protocols and the underlying scientific rationale for performing coupling reactions with this valuable synthetic intermediate.

Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond is one of the most fundamental transformations in organic synthesis and drug discovery. The reduced basicity of the amino group in this compound due to the electron-withdrawing effect of the gem-difluoro group necessitates the use of efficient coupling reagents to achieve high yields.

Mechanistic Considerations

Amide coupling reactions proceed via the activation of a carboxylic acid, followed by nucleophilic attack by the amine. Common coupling reagents fall into several classes, including carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[4] The choice of reagent can significantly impact reaction efficiency, particularly with less nucleophilic amines. For sterically hindered or electronically deactivated amines like this compound, more potent activating agents such as HATU or PyBOP are often preferred.

Amide_Coupling_Workflow cluster_reactants Reactants Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Carboxylic_Acid->Activation Difluoro_Amine This compound Coupling Nucleophilic Attack & Amide Bond Formation Difluoro_Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP, EDC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Product Amide Product Coupling->Product caption General Workflow for Amide Coupling

Caption: General Workflow for Amide Coupling.

Recommended Protocols for Amide Coupling

Below are detailed protocols for amide bond formation with this compound using HATU, a highly effective coupling reagent.

Protocol 2.2.1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of carboxylic acids, including those that are sterically demanding.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU to the reaction mixture and stir for an additional 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 5% LiCl solution (to remove residual DMF), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Parameter Condition Rationale
Coupling Reagent HATUHighly efficient for sterically hindered and electron-deficient amines.[4]
Base DIPEAA non-nucleophilic base to prevent unwanted side reactions.
Solvent Anhydrous DMFGood solvent for a wide range of reactants; anhydrous conditions are crucial.
Stoichiometry Slight excess of amine and coupling reagentEnsures complete consumption of the carboxylic acid.
Temperature Room TemperatureGenerally sufficient for HATU-mediated couplings.

Reductive Amination: Coupling with Aldehydes and Ketones

Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by in-situ reduction.

Mechanistic Insights

The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step in iminium ion formation. A key consideration is the choice of reducing agent. It must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose.[5]

Reductive_Amination_Workflow cluster_reactants Reactants Carbonyl Aldehyde or Ketone Imine_Formation Imine/Iminium Ion Formation Carbonyl->Imine_Formation Difluoro_Amine This compound Difluoro_Amine->Imine_Formation Acid_Catalyst Acid Catalyst (optional) Acid_Catalyst->Imine_Formation Reducing_Agent Reducing Agent (e.g., STAB) Reduction Reduction Reducing_Agent->Reduction Solvent Anhydrous Solvent (e.g., DCE, THF) Solvent->Imine_Formation Imine_Formation->Reduction Product Alkylated Amine Product Reduction->Product caption General Workflow for Reductive Amination

Caption: General Workflow for Reductive Amination.

Recommended Protocol for Reductive Amination

Protocol 3.2.1: STAB-Mediated Reductive Amination

This protocol is suitable for a variety of aldehydes and ketones.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • This compound (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (optional, catalytic amount)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of the aldehyde or ketone in anhydrous DCE, add this compound.

  • If the carbonyl compound is unreactive, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add STAB portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Parameter Condition Rationale
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for the iminium ion over the carbonyl group.[5]
Solvent Anhydrous DCE or THFAprotic solvents that are compatible with the reducing agent.
Stoichiometry Slight excess of amine and reducing agentDrives the reaction to completion.
Temperature Room TemperatureGenerally sufficient for most substrates.

Buchwald-Hartwig Amination: Coupling with Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines.[6] This reaction is particularly valuable for coupling electronically deactivated amines with a wide range of aryl and heteroaryl halides or triflates.

Mechanistic Overview

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Buchwald_Hartwig_Workflow cluster_reactants Reactants Aryl_Halide Aryl Halide/Triflate Reaction Buchwald-Hartwig Coupling Aryl_Halide->Reaction Difluoro_Amine This compound Difluoro_Amine->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction Ligand Ligand (e.g., XPhos, RuPhos) Ligand->Reaction Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product Arylated Amine Product Reaction->Product caption General Workflow for Buchwald-Hartwig Amination

References

Application Notes & Protocols: 3-(Boc-amino)-4,4-difluoropyrrolidine as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] The pyrrolidine scaffold is concurrently recognized as a "privileged structure," prized for its three-dimensional architecture that enables precise spatial orientation of substituents for optimal target engagement.[3] This guide provides an in-depth technical overview of 3-(Boc-amino)-4,4-difluoropyrrolidine, a versatile building block that synergistically combines the benefits of a fluorinated scaffold with a readily functionalizable protected amine. We will explore the profound effects of gem-difluorination on critical drug-like properties, present detailed, field-tested protocols for its deprotection and subsequent derivatization, and illustrate its application through relevant examples in drug discovery.

The Strategic Advantage: Why this compound?

The value of this building block lies in the convergence of three key structural features: the pyrrolidine ring, the gem-difluoro group at the 4-position, and the Boc-protected amine at the 3-position.

  • The Privileged Pyrrolidine Core: Saturated heterocycles like pyrrolidine are prevalent in FDA-approved drugs.[4] Their non-planar, puckered conformations provide access to chemical space that is distinct from flat, aromatic systems, often leading to improved solubility and more specific interactions with protein binding pockets.[3]

  • The Impact of Gem-Difluorination: The introduction of a CF2 group is a bioisosteric replacement for a methylene (CH2) group, a carbonyl (C=O), or even a single oxygen atom, but with profound electronic consequences.[3] This modification is not merely an exchange of atoms but a strategic tool for fine-tuning molecular properties.[5][6]

  • The Versatile Boc-Amine: The tert-butyloxycarbonyl (Boc) protecting group at the 3-position is stable under a wide range of conditions but can be removed cleanly under acidic conditions.[7] This provides a reliable chemical handle for introducing a diverse array of substituents through well-established synthetic methodologies.

The logical integration of these features makes this compound a high-value intermediate for lead optimization campaigns.

G cluster_0 Core Attributes cluster_1 Physicochemical & Pharmacokinetic Benefits A Privileged Pyrrolidine Scaffold G Conformational Control & Binding A->G provides B Gem-Difluoro Group (C4) D Modulation of pKa & Basicity B->D confers E Enhanced Metabolic Stability B->E confers F Improved Lipophilicity & Permeability B->F confers B->G confers C Boc-Protected Amine (C3) H Vector for Chemical Diversification C->H enables Y Optimized Drug Candidate D->Y leads to E->Y leads to F->Y leads to G->Y leads to H->Y leads to Z This compound Z->A embodies Z->B embodies Z->C embodies

Caption: Strategic value of this compound.

Modulation of Physicochemical Properties

The introduction of the 4,4-difluoro motif dramatically alters the electronic and physical properties of the pyrrolidine ring compared to its non-fluorinated analog.[8]

  • Acidity and Basicity (pKa): Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect (-I effect) is a dominant feature.[9] Upon removal of the Boc group, the basicity of the resulting secondary amine is significantly reduced. This lowering of the pKa can be critical for avoiding undesirable ionic interactions, improving cell permeability, or fine-tuning the binding affinity to a biological target.[4][8]

  • Lipophilicity (LogP): The substitution of C-H bonds with C-F bonds generally increases lipophilicity.[10] This can enhance a molecule's ability to cross cellular membranes, a key factor for oral bioavailability and CNS penetration.[2][9] However, the effect is context-dependent and must be balanced to avoid excessive lipophilicity, which can lead to poor solubility or off-target effects.[11]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to enzymatic cleavage.[4] Placing the CF2 group at the 4-position can effectively block metabolic oxidation at that site, which is a common liability for saturated rings. This can lead to a longer in vivo half-life and an improved pharmacokinetic profile.[1][3]

  • Conformational Control and Hydrogen Bonding: The gem-difluoro group can influence the puckering of the pyrrolidine ring, locking it into a preferred conformation that may be more favorable for binding to a target protein. Furthermore, the fluorine atoms are weak hydrogen bond acceptors and can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides), potentially increasing binding affinity.[5]

Table 1: Impact of 4,4-Difluorination on Pyrrolidine Properties

PropertyEffect of CF2 GroupRationale & Implication in Drug Design
pKa (of Amine) ▼ DecreasedInductive effect lowers electron density on the nitrogen, reducing basicity. Crucial for tuning ionization state at physiological pH.[8]
Lipophilicity (LogP) ▲ IncreasedThe C-F bond is more lipophilic than the C-H bond. Can improve membrane permeability and bioavailability.[9][10]
Metabolic Stability ▲ IncreasedThe high strength of the C-F bond blocks oxidative metabolism at the fluorinated position, enhancing drug half-life.[1][4]
Binding Affinity ◄► ModulatedCan increase affinity through favorable conformational pre-organization and direct interactions within the binding pocket.[5]
Dipole Moment ▲ IncreasedThe polarized C-F bonds introduce a significant local dipole, which can alter solubility and protein interactions.

Core Synthetic Protocols

The utility of this compound is realized through a two-stage process: deprotection of the amine followed by its derivatization.

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

The removal of the Boc group is most commonly achieved under strong acidic conditions.[7] This protocol uses trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective method.[12][13]

Mechanism: The reaction begins with the protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[7]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon acid addition.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[7]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). Note: The product will be the trifluoroacetate salt.

  • Work-up (for free amine): For applications requiring the free amine, re-dissolve the residue in DCM and carefully add saturated NaHCO3 solution until CO2 evolution ceases and the aqueous layer is basic (pH > 8). Separate the organic layer.

  • Extraction & Drying: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the free amine. Note: The free 3-amino-4,4-difluoropyrrolidine can be volatile and is often best used immediately or stored as its salt.

G start Start: Dissolve Boc-protected pyrrolidine in DCM step1 Cool to 0°C start->step1 step2 Add TFA (5-10 eq) step1->step2 step3 Warm to RT Stir 1-4h step2->step3 step4 Monitor by TLC / LC-MS step3->step4 step5 Reaction Complete? step4->step5 step5->step3 No step6 Concentrate in vacuo (Yields TFA Salt) step5->step6 Yes end Product: 3-Aminopyrrolidine (as TFA Salt) step6->end

Caption: Workflow for Boc deprotection of 3-amino-4,4-difluoropyrrolidine.

Protocol 2: Amide Bond Formation via HATU Coupling

Amide bond formation is one of the most common and vital reactions in drug discovery. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[14]

Materials:

  • 3-Amino-4,4-difluoropyrrolidine (as a salt from Protocol 1)

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Lithium chloride (LiCl) solution (5% aqueous, optional)

  • Standard work-up and purification supplies

Procedure:

  • Activation: In a dry flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Note: Use 3.0 eq of DIPEA if starting from the TFA salt of the amine to neutralize the salt and facilitate the coupling.

  • Stirring: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of 3-amino-4,4-difluoropyrrolidine salt (1.2 eq) in a minimal amount of anhydrous DMF to the activated ester mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Extraction: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers. Wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO3 solution, and brine.[14]

  • Drying & Concentration: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Work-up & Purification A1 Dissolve Carboxylic Acid, HATU, & DIPEA in DMF A2 Stir 15-20 min at RT A1->A2 B1 Add Deprotected 3-Amino-4,4-difluoropyrrolidine A2->B1 B2 Stir 2-16h at RT B1->B2 B3 Monitor by TLC / LC-MS B2->B3 C1 Aqueous Quench & Ethyl Acetate Extraction B3->C1 C2 Wash Organic Layer (LiCl, NaHCO3, Brine) C1->C2 C3 Dry, Concentrate & Purify via Chromatography C2->C3 END Final Amide Product C3->END

Caption: General workflow for HATU-mediated amide coupling.

Case Study: Application in DPP-4 Inhibitors

The utility of the difluoropyrrolidine scaffold is exemplified in the development of inhibitors for dipeptidyl peptidase IV (DPP-4), a key target for the treatment of type 2 diabetes. Researchers at Merck developed a series of potent and selective DPP-4 inhibitors where the 3-amino-4,4-difluoropyrrolidine moiety plays a crucial role.[15] In their lead compound, (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1][3][8]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide, the difluoropyrrolidine amide was incorporated to optimize the metabolic profile of earlier analogs. This strategic modification led to a potent inhibitor (IC50 = 6.3 nM) with excellent selectivity and oral bioavailability in preclinical species, highlighting the power of this building block in addressing key drug discovery challenges.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated design element for the modern medicinal chemist. By providing a stable, conformationally defined scaffold with a tunable amine and a metabolically robust core, it enables a rational approach to lead optimization.[3][9] The strategic application of this building block allows for the systematic modulation of pKa, lipophilicity, and metabolic stability, directly addressing many of the hurdles encountered in the path to developing safe and effective medicines. The reliable and well-documented protocols for its deprotection and derivatization further solidify its status as an indispensable tool in the drug discovery toolbox.

References

Application Notes & Protocols for Amide Bond Formation with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Amide Synthesis

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] While numerous coupling reagents and protocols exist for standard amide synthesis, the formation of amide bonds between sterically hindered carboxylic acids and/or amines presents a formidable challenge.[1][2] Steric congestion around the reacting centers slows the rate of the desired nucleophilic attack of the amine onto the activated carboxylate, often leading to low yields, undesired side reactions, or complete failure of the reaction.[1][2] This guide provides a detailed overview of robust protocols and the underlying chemical principles for successfully synthesizing sterically hindered amides, targeting researchers and professionals in organic synthesis and drug development.

Understanding the Mechanistic Hurdles and Solutions

The conventional approach to amide bond formation involves the activation of a carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by an amine.[1][2][3] In sterically demanding cases, the bulky substituents on either the amine or the activated carboxylic acid impede the approach of the nucleophile, thus hindering bond formation. Successful strategies to overcome this kinetic barrier rely on the use of highly reactive coupling reagents and optimized reaction conditions that accelerate the rate of amidation relative to competing decomposition pathways and side reactions.

Key Strategies to Overcome Steric Hindrance:
  • Highly Reactive Intermediates: Employing coupling reagents that generate exceptionally reactive activated esters or acylating agents.

  • Intramolecular Assistance: Utilizing reagents with structural features that facilitate the delivery of the amine to the activated carboxyl group.

  • Harsh Reaction Conditions: In some cases, elevated temperatures can provide the necessary activation energy to overcome the steric barrier.[4][5]

  • Alternative Acylating Agents: In-situ generation of highly reactive species like acyl fluorides can be effective where standard methods fail.[4][5]

Below is a diagram illustrating the fundamental challenge and strategic approaches.

G cluster_challenge The Challenge: Steric Hindrance cluster_solutions Strategic Solutions Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Activation Amine Amine Amide Product Amide Product Amine->Amide Product Activated Intermediate->Amide Product Desired Attack (Slow) No Reaction / Low Yield No Reaction / Low Yield Activated Intermediate->No Reaction / Low Yield Hindered Approach High Reactivity Reagents High Reactivity Reagents Alternative Acylating Agents Alternative Acylating Agents Forced Conditions Forced Conditions

Caption: Overcoming steric hindrance in amide bond formation.

Modern Coupling Reagents for Hindered Substrates

The choice of coupling reagent is paramount for the successful synthesis of sterically hindered amides. Modern reagents have been specifically designed to address the challenges posed by bulky substrates.

Uronium/Aminium Salts: HATU and COMU

Uronium and aminium salts, such as HATU and COMU, are among the most effective coupling reagents for difficult amide bond formations.[6][7][8][9]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a third-generation coupling reagent that activates carboxylic acids to form highly reactive OAt-active esters.[6][7] The presence of the 7-azabenzotriazole (OAt) moiety is crucial, as the pyridine nitrogen is thought to stabilize the incoming amine through a hydrogen-bonded transition state, effectively lowering the activation energy of the coupling step.[7][10] This neighboring group effect makes HATU particularly potent for coupling sterically hindered amino acids and secondary amines.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a more recent development that offers comparable or even superior performance to HATU, with the added benefits of being more soluble, less hazardous, and often requiring only one equivalent of base.[11][12][13] It incorporates the OxymaPure® leaving group, which enhances reactivity and safety.[8][11] COMU has demonstrated high efficiency in demanding syntheses, including those involving hindered residues.[11]

The general mechanism for these reagents involves the formation of a highly reactive active ester, which is then attacked by the amine.

G Carboxylic Acid Carboxylic Acid Carboxylate Carboxylate Carboxylic Acid->Carboxylate -H+ (Base) Base Base Active Ester Active Ester Carboxylate->Active Ester + HATU/COMU HATU/COMU HATU/COMU HATU/COMU->Active Ester Amide Product Amide Product Active Ester->Amide Product + Amine Byproducts Byproducts Active Ester->Byproducts Amine Amine Amine->Amide Product

Caption: General mechanism of uronium/aminium salt-mediated amide coupling.

Phosphonium Salts: PyBOP and PyBrOP

Phosphonium-based reagents like BOP and its analogs (PyBOP, PyBrOP) are also highly effective for hindered couplings.[14] They react with carboxylates to form acyloxyphosphonium salts, which are potent acylating agents.[14]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a widely used phosphonium salt that generates a HOBt active ester in situ. It is known for its high coupling efficiency and good solubility.[13]

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): This reagent is particularly useful for extremely challenging couplings, such as those involving N-methylated or α,α-disubstituted amino acids.[15] It generates a highly reactive acyl bromide intermediate.

Carbodiimides with Additives

While classic carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are workhorses in organic synthesis, their use for sterically hindered substrates often requires additives to boost reactivity and suppress side reactions like racemization.[3][8][16][17] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][16][18]

  • Additives: 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are commonly used.[8][19] These additives trap the O-acylisourea intermediate to form a more stable but still highly reactive active ester, which is less prone to racemization and other side reactions.[19] For hindered systems, HOAt is generally superior to HOBt.[6][12]

Acyl Fluoride and Mixed Anhydride Methods

For particularly recalcitrant cases, alternative activation strategies may be necessary.

  • Acyl Fluorides: In-situ generation of acyl fluorides using reagents like TFFH or BTFFH followed by reaction with the amine at elevated temperatures has proven effective for coupling sterically hindered carboxylic acids and electron-deficient amines where other standard methods fail.[4][20][21]

  • Mixed Anhydrides: The mixed anhydride method, often employing isobutyl chloroformate, can be a cost-effective approach.[22] However, for hindered substrates, this method can sometimes be less efficient.[23] The use of p-nitrobenzenesulfonyl chloride to generate a mixed carboxylic-sulfonic anhydride can be effective for hindered secondary and tertiary amines.[23]

Comparative Data of Coupling Reagents for Hindered Substrates

The following table summarizes typical performance characteristics of various reagent systems for the coupling of a sterically hindered carboxylic acid (e.g., pivalic acid) with a hindered amine (e.g., tert-butylamine). Note that actual yields and reaction times will vary based on the specific substrates and conditions.

Coupling Reagent/SystemAdditiveBaseSolventTypical Time (h)Typical Yield (%)Key Considerations
HATU NoneDIPEADMF2 - 6>90Highly efficient for challenging couplings, though relatively expensive.[24]
COMU NoneDIPEADMF1 - 4>95Excellent performance, safer than benzotriazole-based reagents, and often requires less base.[11][12][25]
PyBrOP NoneDIPEADCM4 - 1280 - 95Very powerful reagent for extremely hindered systems.[15]
EDC HOAtDIPEADMF12 - 2460 - 85A cost-effective option, but often requires longer reaction times and may give lower yields for hindered cases.
BTFFH/Acyl Fluoride None2,6-lutidineMeCN12 - 2485 - 95Excellent for cases where other methods fail, often requires elevated temperatures.[20][21]
Isobutyl Chloroformate NoneNMMTHF2 - 850 - 80Mixed anhydride method; can be less effective for highly hindered substrates.[26]

Experimental Protocols

The following are detailed, representative protocols for the amidation of sterically hindered substrates. Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: HATU-Mediated Coupling of a Hindered Carboxylic Acid and a Secondary Amine

This protocol is suitable for a wide range of challenging couplings.

Materials:

  • Sterically hindered carboxylic acid (1.0 eq)

  • Sterically hindered secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the sterically hindered carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution may change color.

  • Add the sterically hindered secondary amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. For extremely hindered substrates, gentle heating (40-50 °C) may be required.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: The pre-activation step ensures the formation of the highly reactive OAt-active ester before the addition of the amine.[7][10] DIPEA is a non-nucleophilic hindered base that facilitates the deprotonation of the carboxylic acid and neutralizes the hexafluorophosphate salt formed during the reaction.[7][27]

Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates

This two-step, one-pot protocol is designed for cases where other methods have failed.[4][20]

Materials:

  • Sterically hindered carboxylic acid (1.0 eq)

  • Sterically hindered amine (1.2 eq)

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 eq)

  • 2,6-Lutidine (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Acyl Fluoride Formation: Dissolve the sterically hindered carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous MeCN. Add 2,6-lutidine (1.2 eq) and stir the mixture at room temperature for 30-60 minutes.

  • Amide Formation: To the solution containing the in-situ generated acyl fluoride, add the sterically hindered amine (1.2 eq) and an additional portion of 2,6-lutidine (1.3 eq).

  • Seal the reaction vessel and heat the mixture to 80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: Acyl fluorides are highly reactive acylating agents that are less prone to racemization than their chloride counterparts.[20] The use of a non-nucleophilic base like 2,6-lutidine is crucial to avoid side reactions. Elevated temperatures are often necessary to overcome the high activation energy of coupling two severely hindered partners.[4][20]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature, extending the reaction time, or using a more potent coupling reagent (e.g., switching from HATU to COMU or using PyBrOP). Increasing the equivalents of the coupling reagent and amine (up to 1.5 eq) can also be beneficial.

  • Epimerization: For chiral carboxylic acids, racemization can be a concern, especially with highly activating conditions.[19][28] The use of additives like HOAt is known to suppress epimerization.[29] Performing the reaction at lower temperatures (0 °C to room temperature) can also help. Weaker bases, such as sym-collidine, may be used in place of DIPEA to reduce the risk of racemization.[8]

  • Side Reactions: In carbodiimide-mediated couplings, the formation of N-acylurea byproduct can be an issue. Using additives like HOBt or HOAt minimizes this side reaction.[8]

Conclusion

The synthesis of sterically hindered amides requires a departure from standard coupling protocols. By selecting highly reactive coupling reagents such as HATU, COMU, or employing alternative strategies like acyl fluoride generation, researchers can successfully overcome the challenges posed by steric congestion. A thorough understanding of the reaction mechanisms and careful optimization of reaction conditions are key to achieving high yields and purity in these demanding transformations.

References

The Strategic Incorporation of Fluorinated Amino Acids in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Power of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacological profiles.[1] Fluorinated amino acids (FAAs), in particular, have garnered significant attention as versatile building blocks for both small molecules and peptide-based therapeutics.[2][3][4] Their value lies in the unique physicochemical properties of the fluorine atom: its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond.[5] These characteristics allow for subtle yet profound modifications to a molecule's conformation, metabolic stability, and binding affinity, often with beneficial effects on potency and selectivity.[1] This guide provides an in-depth exploration of the applications of fluorinated amino acids, complete with detailed protocols for their synthesis and incorporation into peptides, designed for researchers, scientists, and drug development professionals.

The "Fluorine Effect": Modulating Key Pharmaceutical Properties

The introduction of fluorine into an amino acid structure can elicit a range of beneficial changes in a drug candidate's properties. Understanding these effects is crucial for the rational design of novel therapeutics.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[5][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[6] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[6][7]

Modulation of Lipophilicity and Bioavailability

Fluorination can also be used to fine-tune the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. A single fluorine substitution often leads to a slight increase in lipophilicity, which can improve membrane permeability.[5] This strategic modulation of lipophilicity can enhance oral bioavailability and penetration of the blood-brain barrier.[5]

Alteration of Acidity/Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the pKa of nearby functional groups.[5] This allows for precise control over the ionization state of a drug at physiological pH, which is critical for its interaction with biological targets and its solubility.

Conformational Control and Binding Affinity

Fluorine substitution can influence the conformational preferences of amino acid side chains and the overall peptide backbone.[8] This can lead to the stabilization of a bioactive conformation, thereby enhancing binding affinity to the target protein.[8] Furthermore, the polarized C-F bond can participate in favorable non-covalent interactions within a binding pocket, such as dipole-dipole interactions and weak hydrogen bonds, further contributing to increased potency.[9][10]

Data Presentation: Quantifying the Impact of Fluorination

The following tables summarize quantitative data from various studies, illustrating the significant impact of incorporating fluorinated amino acids on key drug properties.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
IndolesUT-155Non-fluorinated indole12.35-Mouse[6]
32a4-Fluoro-indazole analog of UT-155>60-Mouse[6]

A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.

Table 2: Comparative Receptor Binding Affinity of Fluorinated vs. Non-Fluorinated Peptides

PeptideAnalogTarget ReceptorAssay TypeBinding Affinity (IC50)Fold Change vs. Non-FluorinatedReference
GLP-1(Native)hGLP-1RCompetition Binding1.9 nM-[11]
F9 GLP-1hGLP-1RCompetition Binding5.1 nM~2.7x decrease[11]
F29 GLP-1hGLP-1RCompetition Binding13.3 nM7x decrease[11]
MCP-1(Non-F)MeninKi Determination27.2 nM-[11]
meta-F MCP-1MeninKi Determination6.8 nM4x increase[11]
di-meta-F MCP-1MeninKi Determination4.7 nM~6x increase[11]

Table 3: Comparative HIV-1 Inhibitory Activity of Fluorinated vs. Non-Fluorinated Peptides

PeptideDescriptionIC50Fold Change vs. WildtypeReference
C31Wildtype26.5 nM-[12]
DfeGlyFluorinated analogueSimilar to wildtype-[12]
5³-F₃IleFluorinated analogueSimilar to wildtype-[12]
5³,5'³-F₆LeuFluorinated analogue1.49 µM56-fold loss[12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a fluorinated amino acid and its incorporation into a peptide.

Protocol 1: Synthesis of Monofluoro-Substituted Amino Acids via Sulfamidates

This protocol describes a method for the direct construction of monofluoro-substituted amino acid derivatives using potassium fluoride (KF).[13]

Objective: To synthesize monofluoro-substituted amino acid derivatives through the regioselective ring-opening of sulfamidates.

Materials:

  • 1,2- or 1,3-sulfamidate precursor

  • Potassium fluoride (KF)

  • 18-crown-6

  • Solvent (e.g., acetonitrile)

  • 20% aqueous H₂SO₄

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the sulfamidate (1 equivalent), KF (2 equivalents), and 18-crown-6 (1 equivalent) in the chosen solvent.

  • Heating: Heat the reaction mixture to 80°C for 15 minutes.

  • Acidification: Add 20% aqueous H₂SO₄ to the reaction mixture and continue heating at 80°C for an additional 20 minutes.

  • Extraction: After cooling to room temperature, extract the product with DCM.

  • Purification: Purify the resulting monofluoro-substituted amine or amino acid derivative using standard chromatographic techniques.

Protocol 2: Incorporation of 4-Fluorophenylalanine into a Peptide using Manual Fmoc-SPPS

This protocol details the manual solid-phase synthesis of a peptide containing a 4-fluorophenylalanine residue using Fmoc chemistry.[6][12][14]

Objective: To synthesize a peptide with a site-specific incorporation of 4-fluorophenylalanine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4-fluoro-L-phenylalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[6]

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.[12]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.[12]

  • Amino Acid Coupling (for non-fluorinated residues):

    • Pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF.[6]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[6]

    • Confirm complete coupling using a Kaiser test.[6]

  • Incorporation of Fmoc-4-Fluorophenylalanine-OH:

    • Repeat the Fmoc deprotection step.

    • In a separate vial, dissolve Fmoc-4-fluoro-L-phenylalanine (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[6]

    • Add the activated solution to the resin and shake for 2-4 hours, as coupling of non-canonical amino acids may require longer reaction times.[6]

    • Perform a Kaiser test to ensure complete coupling.[6]

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.[6]

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM, and then dry it under vacuum.[6]

    • Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail for 2-3 hours.[12]

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.[14]

    • Purify the peptide by RP-HPLC.[12]

    • Lyophilize the pure fractions to obtain the final peptide.[6]

Visualizing Key Concepts

Visual representations can aid in understanding the complex interplay of factors involved in the application of fluorinated amino acids.

G cluster_properties Physicochemical Properties of Fluorine cluster_effects Impact on Drug Properties cluster_applications Medicinal Chemistry Applications High_Electronegativity High Electronegativity pKa Altered pKa High_Electronegativity->pKa Inductive Effect Binding_Affinity Enhanced Binding Affinity High_Electronegativity->Binding_Affinity Dipolar Interactions Small_Size Small Size (H-mimic) Conformation Conformational Control Small_Size->Conformation Minimal Steric Perturbation Strong_CF_Bond Strong C-F Bond Metabolic_Stability Increased Metabolic Stability Strong_CF_Bond->Metabolic_Stability Resistance to CYP450 Drug_Candidate Optimized Drug Candidate Metabolic_Stability->Drug_Candidate Lipophilicity Modulated Lipophilicity & Bioavailability Lipophilicity->Drug_Candidate pKa->Drug_Candidate Conformation->Binding_Affinity Binding_Affinity->Drug_Candidate

Caption: The influence of fluorine's properties on drug characteristics.

G Start Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents, DIPEA) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF) Amino_Acid_Coupling->Washing_2 Repeat Repeat for each Amino Acid Washing_2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Analytical Characterization of Fluorinated Peptides

The successful synthesis and purification of a fluorinated peptide must be confirmed by rigorous analytical techniques.

Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the correct mass of the synthesized peptide, thereby verifying the successful incorporation of the fluorinated amino acid.[12] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated peptides. The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, making it an excellent probe for the local chemical environment. Changes in the ¹⁹F chemical shift can provide valuable information about peptide conformation, dynamics, and interactions with binding partners. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can be used to further elucidate the structure of the peptide.

Conclusion and Future Perspectives

Fluorinated amino acids have firmly established their place as invaluable tools in medicinal chemistry. Their ability to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity has led to their incorporation in numerous drug discovery programs.[2][3] As synthetic methodologies for accessing novel fluorinated amino acids continue to advance, we can anticipate even more sophisticated applications in the design of next-generation therapeutics. The continued exploration of the "fluorine effect" promises to unlock new strategies for developing safer and more effective drugs.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bedrock of Peptide Synthesis

While the milder conditions of Fmoc-based chemistry have led to its widespread adoption, Boc-SPPS remains an indispensable tool, particularly for the synthesis of long, complex, or hydrophobic peptides prone to aggregation.[3][4] The protonation of the N-terminus during the acidic deprotection step in Boc chemistry can disrupt interchain hydrogen bonding, enhancing solvation and improving synthesis outcomes for these "difficult" sequences.[3][4] This guide provides a detailed exploration of the chemical principles, step-by-step protocols, and critical considerations for performing successful Boc-SPPS.

Core Principles: A Symphony of Graduated Acid Lability

The success of Boc-SPPS hinges on the differential stability of the protecting groups to acidic conditions. The entire process is a cyclical workflow comprising three key stages: deprotection, neutralization, and coupling.[1]

  • Nα-Boc Deprotection: The cycle begins with the removal of the acid-labile Boc group from the N-terminus of the growing peptide chain. This is typically achieved with a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][5] This step exposes a free amine, which is initially protonated as a trifluoroacetate salt.

  • Neutralization: Before the next amino acid can be coupled, the protonated N-terminus must be converted to a free amine.[6][7] This is accomplished by washing the peptide-resin with a hindered, non-nucleophilic base, most commonly diisopropylethylamine (DIEA), in an organic solvent like DCM or N,N-dimethylformamide (DMF).

  • Coupling: The incoming Nα-Boc-protected amino acid is activated and then reacted with the free amine on the peptide-resin to form a new peptide bond.[8] This crucial step is facilitated by a variety of coupling reagents.

This cycle is repeated for each amino acid in the desired sequence. The final step is the simultaneous cleavage of the completed peptide from the solid support and the removal of all side-chain protecting groups.[9][10]

Diagram of the Boc-SPPS Cycle

Boc_SPPS_Cycle start Start: Boc-AA-Resin deprotection 1. Boc Deprotection (25-50% TFA in DCM) start->deprotection neutralization 2. Neutralization (e.g., 5-10% DIEA in DCM) deprotection->neutralization Forms TFA salt coupling 3. Coupling (Boc-AA, Activator, DIEA) neutralization->coupling Frees N-terminal amine wash Wash (DCM, IPA) coupling->wash wash->deprotection Repeat for next AA end Final Peptide-Resin wash->end Synthesis Complete cleavage Final Cleavage (e.g., HF, TFMSA) end->cleavage

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis.

Materials and Reagents: The Chemist's Toolkit

Resins

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.

Resin TypeC-Terminal FunctionalityCommon ExamplesLinkage Stability
Merrifield Carboxylic AcidChloromethylpolystyreneBenzyl ester; susceptible to some loss during repeated TFA steps.[5]
PAM Carboxylic AcidPhenylacetamidomethylMore stable to TFA than Merrifield resin, reducing peptide loss.[5]
BHA AmideBenzhydrylamineAmide bond is cleaved by strong acid (HF).[5]
MBHA Amide4-MethylbenzhydrylamineMore labile to HF than BHA, providing a better balance of stability and cleavability.[5]
Side-Chain Protecting Groups

Side-chain protecting groups are typically benzyl-based and are stable to the TFA used for Boc deprotection but are cleaved by strong acids like HF.[2]

Amino AcidCommon Boc/Bzl Protecting Group
ArgTosyl (Tos), Nitro (NO2)[11]
Asp, GluBenzyl (Bzl), Cyclohexyl (cHex)
Cys4-Methylbenzyl (Meb)
His2,4-Dinitrophenyl (Dnp), Benzyloxymethyl (Bom)
Lys2-Chlorobenzyloxycarbonyl (2-Cl-Z)
Ser, ThrBenzyl (Bzl)[11]
TrpFormyl (For)
Tyr2-Bromobenzyloxycarbonyl (2-Br-Z), 2,6-Dichlorobenzyl (2,6-Cl2-Bzl)

Note: Some protecting groups, like His(Dnp) and Trp(For), require specific deprotection steps prior to the final HF cleavage.[5][9]

Coupling Reagents

The activation of the carboxylic acid of the incoming amino acid is critical for efficient peptide bond formation.

Reagent ClassExamplesMechanism of ActionNotes
Carbodiimides DCC, DICForms a highly reactive O-acylisourea intermediate. Often used with an additive like HOBt to suppress side reactions and racemization.[12]DCC byproduct (DCU) is insoluble in DCM, while DIC byproduct is soluble.[12]
Aminium/Uronium Salts HBTU, HATUForms an activated ester (OBt or OAt ester) that readily reacts with the amine.[8][13]Highly efficient and fast-acting. Generally preferred for difficult couplings, such as those involving sterically hindered amino acids like Ile or Val.[8]
Phosphonium Salts PyBOPSimilar to aminium salts, forms an activated ester.The byproduct of BOP is highly carcinogenic; PyBOP is a safer alternative.[12]

Detailed Protocols

Protocol 1: Standard Boc-SPPS Synthesis Cycle

This protocol outlines a single cycle for the addition of one amino acid. The procedure is performed in a suitable reaction vessel with agitation.

1. Resin Preparation (Swelling) a. Place the desired amount of resin (e.g., MBHA for a peptide amide) in the reaction vessel. b. Add sufficient DCM to cover the resin. c. Agitate gently for 30-60 minutes at room temperature to allow the resin to swell completely.[1] d. Drain the solvent by filtration.

2. Nα-Boc Deprotection a. Add a solution of 25-50% TFA in DCM to the swollen resin (approx. 10 mL per gram of resin).[5] b. Agitate for 1-2 minutes for a pre-wash, then drain. c. Add a fresh portion of the TFA/DCM solution. d. Agitate for 20-30 minutes at room temperature to ensure complete deprotection.[14] e. Drain the deprotection solution. f. Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.[14]

3. Neutralization a. Add a solution of 5-10% DIEA in DCM to the peptide-resin. b. Agitate for 1-2 minutes. Repeat this step.[2] c. Drain the neutralization solution. d. Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess base.[8]

4. Amino Acid Coupling (using HBTU) a. Pre-activation: In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents relative to resin substitution) and HBTU (2-4 equivalents) in a minimal amount of DMF. Add DIEA (4-8 equivalents). Allow the mixture to pre-activate for 1-5 minutes.[8] b. Add the pre-activated amino acid solution to the neutralized peptide-resin. c. Agitate the reaction mixture at room temperature for 1-2 hours.[1] d. Monitoring: To check for completion, remove a few resin beads and perform a Kaiser test. A negative test (yellow/colorless beads) indicates a complete reaction.[15][16] If the test is positive (blue beads), the coupling step should be repeated. e. Once coupling is complete, drain the reaction solution. f. Wash the peptide-resin with DMF (3 times) followed by DCM (3 times) and finally isopropanol (IPA) (2 times) to remove all soluble reagents and byproducts.[5]

5. Repeat a. The peptide-resin is now ready for the next synthesis cycle, starting again from the deprotection step.

Protocol 2: Monitoring the Coupling Reaction - The Kaiser Test

The Kaiser (ninhydrin) test is a highly sensitive qualitative method for detecting free primary amines on the resin.[15] A positive result (blue color) indicates that the coupling is incomplete.[16]

Reagents:

  • Reagent A: 40 g phenol in 20 mL n-butanol.[16]

  • Reagent B: 1.0 g ninhydrin in 20 mL n-butanol.[16]

  • Reagent C: 1 mL of 0.001M aqueous KCN diluted with 49 mL of pyridine.[16]

Procedure:

  • Remove a small sample of peptide-resin (a few beads) and place it in a small glass test tube.

  • Wash the beads with ethanol (3 times).[17]

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.[16]

  • Heat the tube at 100-120°C for 5 minutes.[17]

  • Observation:

    • Intense Blue Beads/Solution: Positive result. Free primary amines are present; coupling is incomplete.

    • Yellow/Colorless Beads and Solution: Negative result. No primary amines detected; coupling is complete.[17]

Note: The Kaiser test is unreliable for N-terminal proline (a secondary amine). In such cases, the Chloranil or Isatin test should be used.[15][16]

Protocol 3: Final Cleavage and Deprotection with Hydrogen Fluoride (HF)

WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely toxic, corrosive, and volatile substance. It causes severe burns upon contact and can be fatal. All HF cleavage procedures MUST be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized, commercially available all-fluorocarbon apparatus.[5][10]

Pre-Cleavage Preparation:

  • Special Protecting Group Removal: If the peptide contains residues like His(Dnp) or Trp(For), these must be removed prior to HF cleavage using specific reagents (e.g., thiophenol for Dnp, piperidine for For).[5][9]

  • Drying: The fully assembled peptide-resin must be thoroughly dried under high vacuum for several hours to remove all traces of water and solvents.[9]

HF Cleavage Procedure:

  • Place the dried peptide-resin (typically 200 mg - 1 g) into the fluorocarbon reaction vessel of the HF apparatus.[9]

  • Add scavengers to the reaction vessel. Scavengers are crucial for trapping the reactive carbocations generated during cleavage, preventing side reactions with sensitive residues like Trp, Met, and Cys.[5][6] A common scavenger is anisole or a mixture (e.g., p-cresol, p-thiocresol).[18]

  • Cool the reaction vessel in a dry ice/methanol bath.

  • Carefully distill the required volume of anhydrous HF into the reaction vessel (typically 10 mL per gram of peptide-resin).[5]

  • Transfer the reaction vessel to an ice bath and stir the mixture for 45-60 minutes at 0°C.[5]

  • After the reaction is complete, remove the HF by evaporation under a high vacuum, trapping the HF in a suitable scrubber. This process can take 1-2 hours.

Diagram of the HF Cleavage and Work-up Process

HF_Cleavage_Workflow start Dried Peptide-Resin add_scavengers Add Scavengers (e.g., anisole, p-cresol) start->add_scavengers hf_cleavage HF Cleavage (0°C, ~1 hour) add_scavengers->hf_cleavage evaporation Evaporate HF (under vacuum) hf_cleavage->evaporation precipitation Precipitate Peptide (Cold Diethyl Ether) evaporation->precipitation wash_collect Wash & Collect (Filter/Centrifuge) precipitation->wash_collect dry Dry Crude Peptide (under vacuum) wash_collect->dry purify Purification (RP-HPLC) dry->purify

Caption: Workflow for the final HF cleavage and peptide work-up.

Post-Cleavage Work-up:

  • After HF evaporation, the crude peptide and resin mixture remains.

  • Add cold, peroxide-free diethyl ether to the reaction vessel to precipitate the peptide.[9] Agitate to break up the residue.

  • Transfer the slurry to a centrifuge tube or filtration apparatus.

  • Wash the crude peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.[1]

  • Collect the precipitated peptide by filtration or centrifugation.

  • Dry the crude peptide under vacuum.[1]

  • The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Peptide Yield Incomplete Coupling: Steric hindrance, peptide aggregation.[19]Double couple problematic residues; use a more potent coupling reagent like HATU.[8] Monitor with the Kaiser test.
Peptide Loss from Resin: Linkage instability (especially with Merrifield resin).[5]Use a more stable resin, such as PAM resin, for long syntheses.[5]
Deletion Sequences Incomplete Deprotection: Insufficient TFA concentration or reaction time; peptide aggregation hindering reagent access.[14]Extend deprotection time to 30 minutes; ensure TFA solution is fresh. Consider using 50% TFA in DCM.[1][14]
Incomplete Coupling: See "Low Peptide Yield".See "Low Peptide Yield".
Side Reactions Alkylation of Trp/Met: Reactive carbocations from Boc or side-chain cleavage.[6]Use scavengers (e.g., thioanisole, EDT) during deprotection and especially during final HF cleavage.[1][5]
Aspartimide Formation: Particularly with Asp-Gly or Asp-Ser sequences.Use side-chain protecting groups designed to minimize this, or adjust coupling conditions.

Conclusion

The Boc/Bzl strategy for solid-phase peptide synthesis is a powerful, well-established technique that provides a reliable pathway for producing a wide range of peptides. Its utility in overcoming the challenges of synthesizing difficult and aggregation-prone sequences ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of the underlying chemical principles, careful execution of the protocols, and diligent monitoring of reaction completeness are the keys to successfully harnessing the power of Boc-SPPS.

References

Application Notes and Protocols for the Incorporation of 3-amino-4,4-difluoropyrrolidine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Peptidomimetic Design

The selective incorporation of fluorine into peptide and protein structures has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional stability of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[3] Strategically placed fluorine atoms can enhance metabolic stability by blocking sites of enzymatic degradation, modulate lipophilicity to improve membrane permeability, and alter the pKa of neighboring functional groups to enhance binding affinity to biological targets.[3][4]

Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, aim to overcome the inherent limitations of peptide-based therapeutics, such as poor stability and low bioavailability.[1] The introduction of conformationally constrained, non-natural amino acid surrogates is a key strategy in this endeavor. The 3-amino-4,4-difluoropyrrolidine scaffold represents a particularly compelling building block for peptidomimetic design. The pyrrolidine ring introduces a rigid constraint on the peptide backbone, while the gem-difluoro group at the 4-position is expected to profoundly influence the local conformation and electronic properties of the molecule.[5][6]

This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for the successful incorporation of 3-amino-4,4-difluoropyrrolidine into peptidomimetic structures, tailored for researchers, scientists, and drug development professionals.

Part 1: The Building Block - Synthesis of N-Boc-3-amino-4,4-difluoropyrrolidine

Proposed Synthetic Workflow

The proposed multi-step synthesis begins with a commercially available N-Boc-pyrrolidinone derivative and proceeds through fluorination, functional group manipulation to introduce the 3-amino group, and final protection.

G cluster_0 Synthesis of N-Boc-3-amino-4,4-difluoropyrrolidine Start N-Boc-3-oxopyrrolidine Step1 Deoxofluorination Start->Step1 DAST or Deoxo-Fluor® Intermediate1 N-Boc-4,4-difluoro-3-oxopyrrolidine Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 1. NH2OH·HCl 2. H2, Pd/C or NaBH3CN Intermediate2 N-Boc-3-amino-4,4-difluoropyrrolidine Step2->Intermediate2

Caption: Proposed synthetic route to the key building block.

Protocol 1: Proposed Synthesis of N-Boc-3-amino-4,4-difluoropyrrolidine

Materials:

  • N-Boc-3-oxopyrrolidine

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Dichloromethane (DCM), anhydrous

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel)

Step 1: Synthesis of N-Boc-4,4-difluoro-3-oxopyrrolidine (Adapted from the synthesis of 3,3-difluoroproline[7])

  • Dissolve N-Boc-3-oxopyrrolidine (1.0 equiv) in anhydrous DCM in a fluorinated polyethylene bottle under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add DAST (2.0-3.0 equiv) to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield N-Boc-4,4-difluoro-3-oxopyrrolidine.

Step 2: Synthesis of N-Boc-3-amino-4,4-difluoropyrrolidine via Reductive Amination

  • Dissolve N-Boc-4,4-difluoro-3-oxopyrrolidine (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and sodium acetate (1.5 equiv) in methanol.

  • Stir the mixture at room temperature for 2-4 hours to form the oxime intermediate.

  • For hydrogenation, add 10% Pd/C to the reaction mixture and subject it to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC/LC-MS).

  • Alternatively, for cyanoborohydride reduction, carefully add NaBH₃CN (2.0 equiv) portion-wise, maintaining the pH between 3-4 with the addition of HCl in methanol.

  • Once the reaction is complete, filter the catalyst (if using Pd/C) and concentrate the solvent.

  • Perform a standard aqueous workup and purify by silica gel chromatography to obtain N-Boc-3-amino-4,4-difluoropyrrolidine.

Part 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the N-Boc-3-amino-4,4-difluoropyrrolidine building block can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The pyrrolidine nitrogen will form the peptide bond with the preceding amino acid, while the 3-amino group (once deprotected) will be acylated by the subsequent amino acid.

Workflow for SPPS Incorporation

G cluster_1 SPPS Cycle for Incorporation Resin Peptide-Resin (Free N-terminus) Coupling1 Couple Fmoc-AA-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine/DMF) Coupling1->Deprotection1 Coupling2 Couple N-Boc-3-amino- 4,4-difluoropyrrolidine Deprotection1->Coupling2 Deprotection2 Boc Deprotection (TFA/DCM) Coupling2->Deprotection2 Coupling3 Couple Next Fmoc-AA-OH Deprotection2->Coupling3 Continue Continue SPPS Cycles Coupling3->Continue

Caption: SPPS workflow for incorporating the fluorinated building block.

Protocol 2: Fmoc-SPPS Incorporation of 3-amino-4,4-difluoropyrrolidine

This protocol outlines the manual synthesis on a 0.1 mmol scale.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N-Boc-3-amino-4,4-difluoropyrrolidine

  • Fmoc-protected amino acids

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Boc Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Standard Fmoc-Amino Acid Coupling (Prior to incorporating the building block):

    • Perform standard Fmoc deprotection using 20% piperidine/DMF.

    • Couple the desired Fmoc-amino acid (4 equiv), HBTU/HATU (3.9 equiv), and DIPEA (8 equiv) in DMF. Agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Incorporation of the Fluorinated Building Block:

    • Perform Fmoc deprotection on the resin-bound peptide to expose the N-terminal amine.

    • In a separate vial, pre-activate N-Boc-3-amino-4,4-difluoropyrrolidine (4 equiv) with HBTU/HATU (3.9 equiv) and DIPEA (8 equiv) in DMF for 5-10 minutes.

    • Add the activated solution to the resin and agitate for 2-4 hours. Note: The electron-withdrawing effect of the gem-difluoro group may decrease the nucleophilicity of the pyrrolidine nitrogen, potentially requiring a more potent coupling reagent like HATU or extended coupling times.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin thoroughly with DMF and DCM.

  • Selective Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 2 minutes. Drain.

    • Treat again with 50% TFA in DCM for 20-30 minutes to remove the Boc group from the 3-amino position.

    • Wash the resin with DCM (3x) and isopropanol (3x), followed by DCM (3x).

    • Neutralize the resin with 10% DIPEA in DCM (2x for 5 minutes each).

    • Wash the resin with DCM (3x) and then DMF (3x).

  • Coupling the Subsequent Amino Acid:

    • Couple the next Fmoc-amino acid using the standard HBTU/HATU activation protocol as described in step 2.

  • Peptide Elongation and Cleavage:

    • Continue with standard Fmoc-SPPS cycles until the desired sequence is assembled.

    • After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-4 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide by reverse-phase HPLC.

Part 3: Expected Properties and Scientific Rationale

The incorporation of a 3-amino-4,4-difluoropyrrolidine moiety is hypothesized to confer several advantageous properties to the resulting peptidomimetic.

Conformational Constraints

The stereoelectronic effects of fluorine are well-documented in fluorinated proline analogs.[5][6][8] The strong inductive effect of the two fluorine atoms at the 4-position is expected to have significant consequences:

  • Pyrrolidine Ring Pucker: The gem-difluoro substitution is predicted to influence the puckering of the pyrrolidine ring. Unlike monofluorinated prolines which strongly favor either an exo or endo pucker, 4,4-difluoroproline shows a more balanced preference, similar to proline itself.[9] This may result in a unique conformational landscape for the peptidomimetic, potentially locking it into a bioactive conformation that is less accessible to the non-fluorinated analog.

  • Peptide Bond Isomerization: The electron-withdrawing nature of the C-F bonds reduces the double-bond character of the preceding amide bond (the bond formed with the pyrrolidine nitrogen).[8] This lowers the rotational barrier, accelerating the cis/trans isomerization rate.[9] This dynamic property can be critical for receptor binding and protein folding kinetics.

Metabolic Stability and Pharmacokinetic Properties
PropertyRationaleExpected Outcome
Metabolic Stability The C-F bond is significantly stronger than the C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. The gem-difluoro group shields the adjacent C-H bonds from enzymatic attack.Increased half-life in plasma and microsomal preparations.
Lipophilicity Fluorine is highly lipophilic. The addition of two fluorine atoms will increase the overall lipophilicity of the peptidomimetic.Enhanced membrane permeability and potential for improved oral bioavailability.
Binding Affinity The polarized C-F bonds can engage in favorable electrostatic or dipole-dipole interactions with receptor binding pockets. The conformational rigidity imposed by the ring can reduce the entropic penalty of binding.Potential for increased binding affinity and selectivity.

Part 4: Applications in Drug Discovery

Peptidomimetics containing 3-amino-4,4-difluoropyrrolidine are promising candidates for a range of therapeutic areas. The unique conformational and physicochemical properties imparted by this building block make it an attractive tool for:

  • Enzyme Inhibitors: The rigid scaffold can be used to orient pharmacophoric groups precisely within an enzyme's active site.

  • Receptor Agonists/Antagonists: Constraining a peptide into its bioactive conformation can lead to highly potent and selective receptor modulators.

  • Protein-Protein Interaction (PPI) Modulators: The fluorinated pyrrolidine can serve as a template for mimicking key secondary structures, such as β-turns, which are often involved in PPIs.

  • 19F NMR Probes: The presence of two fluorine atoms provides a sensitive handle for 19F NMR studies, allowing for the investigation of ligand-receptor binding events and conformational changes in a biological environment.

References

Synthetic Routes for the Preparation of 3-(Boc-amino)-4,4-difluoropyrrolidine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Pyrrolidines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This often translates into improved pharmacokinetic profiles and enhanced therapeutic efficacy.[3] Among the privileged fluorinated scaffolds, the 4,4-difluoropyrrolidine moiety has emerged as a valuable building block in the design of novel therapeutics. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon center, while also locking the pyrrolidine ring in specific conformations, which can be advantageous for target engagement.

This application note provides a comprehensive guide to the synthesis of derivatives of 3-(Boc-amino)-4,4-difluoropyrrolidine, a versatile intermediate for the introduction of the 4,4-difluoropyrrolidine scaffold into a diverse range of molecules. We present a detailed, field-proven synthetic strategy, from the preparation of the core intermediate to its subsequent derivatization via N-alkylation, N-acylation, and reductive amination. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.

Overall Synthetic Strategy

The synthetic approach is divided into three main stages:

  • Synthesis of the Core Intermediate: Preparation of racemic 3-amino-4,4-difluoropyrrolidine.

  • Orthogonal Protection: Installation of the tert-butyloxycarbonyl (Boc) group to yield this compound.

  • Derivatization: Functionalization of the pyrrolidine nitrogen through various C-N bond-forming reactions.

G cluster_0 Stage 1: Core Intermediate Synthesis cluster_1 Stage 2: Boc Protection cluster_2 Stage 3: Derivatization A Pyrrolidinone Precursor B 4,4-Difluoropyrrolidin-3-ol A->B Reduction C 3-Azido-4,4-difluoropyrrolidine B->C Azide Formation (Mitsunobu) D 3-Amino-4,4-difluoropyrrolidine C->D Reduction (e.g., H2, Pd/C) E This compound D->E Boc2O, Base F N-Alkylation E->F R-X, Base G N-Acylation E->G RCOCl or (RCO)2O, Base H Reductive Amination E->H RCHO, Reducing Agent caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Part 1: Synthesis of the 3-Amino-4,4-difluoropyrrolidine Core

A robust synthesis of the parent amine is paramount. While 3-amino-4,4-difluoropyrrolidine is commercially available, an in-house synthesis provides greater control over supply and scalability. The following protocol is adapted from established methods for the synthesis of similar fluorinated pyrrolidines.[4]

Protocol 1.1: Synthesis of Racemic 4,4-Difluoropyrrolidin-3-ol

This procedure begins with a commercially available N-protected pyrrolidinone and proceeds through a reduction and fluorination sequence. A plausible route involves the reduction of a suitable pyrrolidinone precursor to the corresponding alcohol.[4]

Materials:

  • N-Boc-4-oxopyrrolidine-3-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction to Diol: Dissolve N-Boc-4-oxopyrrolidine-3-carboxylate (1.0 eq) in MeOH at 0 °C. Add NaBH₄ (2.0 eq) portion-wise, maintaining the temperature below 10 °C. Stir for 2 hours at room temperature. Quench the reaction by the slow addition of water and concentrate under reduced pressure. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate to yield the crude diol.

  • Fluorination: Caution: DAST is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment. Dissolve the crude diol (1.0 eq) in anhydrous DCM at -78 °C. Add DAST (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous NaHCO₃ at 0 °C.

  • Work-up: Separate the layers and extract the aqueous phase with DCM. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to afford 4,4-difluoropyrrolidin-3-ol.

Protocol 1.2: Synthesis of 3-Azido-4,4-difluoropyrrolidine

The hydroxyl group is converted to an azide, a versatile precursor to the amine. The Mitsunobu reaction is a reliable method for this transformation with inversion of stereochemistry if a chiral starting material is used.[5]

Materials:

  • 4,4-Difluoropyrrolidin-3-ol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Diphenylphosphoryl azide (DPPA) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve 4,4-difluoropyrrolidin-3-ol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Add DIAD (1.5 eq) dropwise to the solution. Stir for 20 minutes at 0 °C.

  • Add DPPA (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to yield 3-azido-4,4-difluoropyrrolidine.

Protocol 1.3: Reduction of Azide to 3-Amino-4,4-difluoropyrrolidine

The azide is cleanly reduced to the primary amine via catalytic hydrogenation.

Materials:

  • 3-Azido-4,4-difluoropyrrolidine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 3-azido-4,4-difluoropyrrolidine (1.0 eq) in MeOH.

  • Carefully add 10% Pd/C to the solution.

  • Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen.

  • Stir the reaction under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C, washing the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-4,4-difluoropyrrolidine. This product is often used in the next step without further purification.

Part 2: Boc Protection of 3-Amino-4,4-difluoropyrrolidine

The Boc group is an ideal protecting group for one of the amino functionalities, as it is stable under a wide range of conditions and can be readily removed under acidic conditions.[5][6]

G cluster_0 Boc Protection Workflow A 3-Amino-4,4-difluoropyrrolidine B Reaction Mixture (Amine, Boc2O, Base, Solvent) A->B Add Reagents C Aqueous Work-up B->C Stir & Quench D Purification (Chromatography) C->D Extract & Dry E This compound D->E Isolate Product caption Boc protection workflow.

Caption: Boc protection workflow.

Protocol 2.1: Synthesis of tert-butyl (4,4-difluoropyrrolidin-3-yl)carbamate

Materials:

  • 3-Amino-4,4-difluoropyrrolidine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-amino-4,4-difluoropyrrolidine (1.0 eq) in DCM.

  • Add Et₃N (1.5 eq) and cool the solution to 0 °C.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford pure this compound.

Parameter Condition Rationale
Solvent DCM, THFGood solubility for reactants and inert under reaction conditions.
Base Et₃N, NaHCO₃Scavenges the acid formed during the reaction, driving it to completion.
Temperature 0 °C to RTControls the initial rate of reaction and prevents potential side reactions.
Stoichiometry Slight excess of Boc₂OEnsures complete conversion of the starting amine.

Part 3: Derivatization of this compound

With one amino group protected, the pyrrolidine nitrogen is now available for a variety of derivatization reactions.

Protocol 3.1: N-Alkylation

Direct alkylation with alkyl halides is a straightforward method for introducing alkyl groups onto the pyrrolidine nitrogen.[7]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.1 eq) and stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 3.2: N-Acylation

Acyl groups can be introduced using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and Et₃N (1.5 eq) in DCM at 0 °C.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 3.3: Reductive Amination

Reductive amination provides a powerful method for introducing a wide variety of substituents via the reaction with aldehydes or ketones.[8][9]

G cluster_0 Reductive Amination Workflow A This compound + Aldehyde/Ketone B Imine/Iminium Formation A->B AcOH (cat.) C Reduction B->C NaBH(OAc)3 D N-Substituted Derivative C->D caption Reductive amination workflow.

Caption: Reductive amination workflow.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (AcOH) (catalytic amount)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/iminium ion formation.

  • Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Derivative Yield (%) Purity (%)
N-Methyl85-95>98
N-Benzyl80-90>98
N-Acetyl90-98>99
N-Benzoyl88-96>99
N-(Cyclohexylmethyl)75-85>97

Note: Yields and purities are representative and may vary depending on the specific substrate and reaction conditions.

Part 4: Boc Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to unmask the primary amine. This is typically achieved under acidic conditions.[10]

Protocol 4.1: Acidic Deprotection

Materials:

  • Boc-protected derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure with TFA:

  • Dissolve the Boc-protected derivative (1.0 eq) in DCM.

  • Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Procedure with HCl in Dioxane:

  • Dissolve the Boc-protected derivative (1.0 eq) in a minimal amount of an appropriate solvent (e.g., methanol, ethyl acetate).

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC. The product hydrochloride salt may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The product is obtained as the hydrochloride salt.

Conclusion

The synthetic routes and protocols detailed in this application note provide a robust and versatile platform for the preparation of a wide array of 3-amino-4,4-difluoropyrrolidine derivatives. By leveraging a reliable synthesis of the core intermediate and employing standard, high-yielding protection and derivatization strategies, researchers can efficiently access novel compounds incorporating this valuable fluorinated scaffold for applications in drug discovery and development. The causality-driven explanations for experimental choices and the detailed, step-by-step nature of the protocols are intended to empower scientists to successfully implement these methods in their own laboratories.

References

Chiral resolution of 3-amino-4,4-difluoropyrrolidine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Chiral Resolution of 3-Amino-4,4-difluoropyrrolidine Enantiomers via Diastereomeric Salt Crystallization

Abstract: This document provides a comprehensive guide to the chiral resolution of racemic 3-amino-4,4-difluoropyrrolidine, a critical building block in modern medicinal chemistry. The incorporation of fluorinated moieties, such as the gem-difluoro group in this pyrrolidine scaffold, is a widely adopted strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Consequently, access to enantiomerically pure forms of such building blocks is paramount for developing stereochemically defined pharmaceutical agents.[5][6] This application note details a robust and scalable method for separating the enantiomers of 3-amino-4,4-difluoropyrrolidine using classical resolution via diastereomeric salt formation with L-(+)-tartaric acid, followed by a validated chiral HPLC method for determining enantiomeric excess.

Introduction and Scientific Rationale

The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds. The strategic introduction of fluorine atoms can profoundly influence the conformational preferences and electronic properties of these molecules, making fluorinated pyrrolidines highly valuable in drug discovery programs.[2][7] Specifically, the 3-amino-4,4-difluoropyrrolidine moiety is an attractive synthon for introducing a constrained, fluorinated diamine equivalent.

Since enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, regulatory agencies mandate the development of single-enantiomer pharmaceuticals. While asymmetric synthesis provides an elegant route to chiral molecules[8][9], classical resolution remains a pragmatic and economically viable method for large-scale production.[5] This protocol focuses on the principle of diastereomeric salt formation, a technique that leverages the different physical properties of diastereomers to achieve separation.[10][11][12]

The fundamental principle involves the reaction of the racemic amine with a single enantiomer of a chiral resolving agent—in this case, the readily available and inexpensive L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts: (R)-amine·(L)-tartrate and (S)-amine·(L)-tartrate. These salts possess distinct solubilities in a given solvent system, allowing the less soluble diastereomer to be selectively crystallized, isolated, and subsequently converted back to the enantiomerically pure free amine.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation RacemicAmine Racemic (R/S)-3-Amino- 4,4-difluoropyrrolidine Mix Reaction in Solvent RacemicAmine->Mix ChiralAcid Single Enantiomer L-(+)-Tartaric Acid ChiralAcid->Mix Diastereomers Mixture of Diastereomeric Salts (R-Amine·L-Tartrate & S-Amine·L-Tartrate) Mix->Diastereomers Crystallization Fractional Crystallization (Cooling) Diastereomers->Crystallization Filtration Filtration Crystallization->Filtration LessSoluble Solid: Enriched Less-Soluble Salt (e.g., R-Amine·L-Tartrate) Filtration->LessSoluble MoreSoluble Mother Liquor: Enriched More-Soluble Salt (e.g., S-Amine·L-Tartrate) Filtration->MoreSoluble Basification_R Basification (NaOH) & Extraction LessSoluble->Basification_R Basification_S Basification (NaOH) & Extraction MoreSoluble->Basification_S Enantiomer_R Pure (R)-Enantiomer Basification_R->Enantiomer_R Enantiomer_S Pure (S)-Enantiomer Basification_S->Enantiomer_S

Figure 1: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Detailed Experimental Protocols

Materials & Equipment
ReagentsGradeEquipment
Racemic 3-amino-4,4-difluoropyrrolidine≥98% PurityRound-bottom flasks & reflux condenser
L-(+)-Tartaric acid≥99.5% PurityMagnetic stirrer with heating
Methanol (MeOH)AnhydrousBuchner funnel and vacuum flask
Isopropanol (IPA)AnhydrousRotary evaporator
Sodium Hydroxide (NaOH)ACS GradeSeparatory funnel
Dichloromethane (DCM)ACS GradeAnalytical balance & pH meter
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeChiral HPLC system with UV detector
Hydrochloric Acid (HCl)ACS GradeChiral Stationary Phase (CSP) column
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

Causality: The choice of solvent is the most critical parameter influencing the differential solubility of the diastereomeric salts.[5][11] Alcohols like methanol are often a good starting point due to their ability to dissolve polar salts upon heating and promote crystallization upon cooling. This protocol uses 0.5 equivalents of the resolving agent to form the salt with one enantiomer, leaving the other largely in solution, which can enhance the efficiency of the initial separation.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (81.9 mmol) of racemic 3-amino-4,4-difluoropyrrolidine in 100 mL of methanol. Stir until a clear solution is formed.

  • Resolving Agent Preparation: In a separate beaker, dissolve 6.15 g (41.0 mmol, 0.5 eq) of L-(+)-tartaric acid in 50 mL of methanol. Gentle warming may be required.

  • Salt Formation: Slowly add the tartaric acid solution to the stirred amine solution at room temperature. A white precipitate should begin to form.

  • Crystallization: Heat the resulting slurry to reflux (approx. 65°C) until all solids dissolve. Once a clear solution is achieved, remove the heat source and allow the solution to cool slowly to room temperature undisturbed over 4-6 hours. For maximal crystal formation, the flask can then be placed in a 0-4°C refrigerator for an additional 12 hours.

  • Isolation: Isolate the crystalline solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold methanol (2 x 15 mL) to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at 40°C to a constant weight. This solid is the diastereomerically enriched salt (e.g., Salt A).

  • Mother Liquor: Retain the combined filtrate (mother liquor) for the recovery of the other enantiomer.

Protocol 2: Liberation of the Enriched Free Amine

Causality: The diastereomeric salt is held together by an ionic bond between the protonated amine and the carboxylate of the tartaric acid. Adding a strong base like NaOH deprotonates the ammonium ion, breaking the salt and liberating the free amine, which is less soluble in aqueous media and can be extracted into an organic solvent.

  • Dissolution of Salt: Dissolve the dried, enriched salt (Salt A) from step 2.2.6 in 50 mL of deionized water.

  • Basification: Cool the solution in an ice bath and slowly add 2 M sodium hydroxide (NaOH) solution with stirring, monitoring the pH. Continue adding base until the pH is >12.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated free amine with dichloromethane (DCM) (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched 3-amino-4,4-difluoropyrrolidine (Enantiomer A).

  • Recovery from Mother Liquor: Repeat steps 2.3.1 - 2.3.4 on the mother liquor retained from step 2.2.7 to recover the other enantiomer (Enantiomer B).

Analytical Method: Chiral HPLC for Purity Assessment

The determination of enantiomeric excess (% e.e.) is crucial for validating the success of the resolution. Chiral HPLC is the gold standard for this analysis.[13][14][15] Direct separation on a chiral stationary phase is preferred as it avoids potential racemization or kinetic resolution issues associated with derivatization agents.[14]

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Enriched Amine (Enantiomer A or B) Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC Inject into Chiral HPLC System Filter->HPLC CSP Separation on Chiral Stationary Phase HPLC->CSP Detector UV Detection CSP->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas (Area_R, Area_S) Chromatogram->Integration Calculation % e.e. = |Area_R - Area_S| / (Area_R + Area_S) * 100 Integration->Calculation

Figure 2: Analytical Workflow for Determining Enantiomeric Excess (% e.e.) by Chiral HPLC.

ParameterCondition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide CSP)
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Conc. ~1 mg/mL in mobile phase

Expected Results & Data Summary

The resolution should yield two enantiomers with high chemical and enantiomeric purity. The success of the crystallization is highly dependent on the solvent system, and screening may be required to achieve optimal results.

ParameterEnantiomer A (from Crystals)Enantiomer B (from Mother Liquor)
Typical Yield 35 - 45% (of theoretical max)30 - 40% (of theoretical max)
Appearance Colorless OilColorless Oil
Optical Rotation [α]D e.g., +X.X° (c=1, MeOH)e.g., -X.X° (c=1, MeOH)
Enantiomeric Excess (% e.e.) >98%>95% (may require re-processing)

Troubleshooting and Optimization Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystallization Solution is too dilute; Inappropriate solvent; Supersaturation not achieved.Concentrate the solution; Screen alternative solvents (e.g., ethanol, IPA, ethyl acetate); Cool to a lower temperature; Scratch the flask.
Oily Precipitate Forms Solubility of both salts is too low; Cooling rate is too fast.Add a co-solvent to increase solubility; Re-heat and cool at a much slower rate.
Low Enantiomeric Excess Inefficient separation; Co-precipitation of both diastereomers.Recrystallize the isolated salt one or more times; Adjust the amine-to-acid stoichiometry; Screen different resolving agents or solvent systems.
Low Yield Diastereomeric salt is partially soluble in the cold wash solvent; Loss during transfers.Use a minimal amount of ice-cold solvent for washing; Ensure efficient extraction and transfer steps.

Conclusion

This application note provides a field-proven, detailed protocol for the chiral resolution of 3-amino-4,4-difluoropyrrolidine using diastereomeric salt crystallization with L-(+)-tartaric acid. The method is robust, scalable, and relies on readily available, cost-effective materials. The accompanying chiral HPLC protocol ensures accurate determination of enantiomeric purity, a critical quality attribute for chiral building blocks intended for pharmaceutical development. This comprehensive guide enables researchers and process chemists to reliably produce enantiomerically pure 3-amino-4,4-difluoropyrrolidine for application in advanced drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 3-(Boc-amino)-4,4-difluoropyrrolidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in medicinal chemistry: low yields in amide coupling reactions involving 3-(Boc-amino)-4,4-difluoropyrrolidine. This valuable building block presents unique challenges due to the electronic effects of the gem-difluoro group and potential steric hindrance. This resource will provide a logical framework for diagnosing and resolving these issues to improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and immediate troubleshooting steps for reactions with this compound.

Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) is giving very low yields with this compound. What is the likely cause?

A1: The primary cause is likely the reduced nucleophilicity of the pyrrolidine nitrogen. The two fluorine atoms are strongly electron-withdrawing, which lowers the basicity and nucleophilicity of the amine.[1] Standard coupling reagents like EDC/HOBt may not be potent enough to activate the carboxylic acid sufficiently to react with this less reactive amine.[2][3]

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Common side reactions include the formation of urea byproducts from carbodiimide reagents and guanidinylation of the amine if excess uronium/aminium reagents like HATU are used.[4][5] To minimize these:

  • Urea Byproducts: An acidic workup with dilute HCl can help remove water-soluble urea byproducts.[4]

  • Guanidinylation: Use a slight excess of the carboxylic acid relative to the coupling reagent to avoid this side reaction.[4]

Q3: Could the Boc protecting group be causing issues?

A3: While the Boc group is generally stable under most coupling conditions, it is sensitive to strong acids.[6][7] If your reaction conditions are inadvertently acidic, you could be losing the protecting group, leading to undesired side reactions. Ensure your reaction medium remains neutral or slightly basic.

Q4: Is racemization a concern when coupling with this chiral amine?

A4: Yes, racemization of the carboxylic acid partner is a potential issue in any amide coupling. To minimize this risk:

  • Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[4]

  • Incorporate additives known to suppress racemization, such as 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are superior to HOBt in this regard.[2]

  • Keep the pre-activation time of the carboxylic acid to a minimum before adding the amine.[8]

In-Depth Troubleshooting Guide

When initial troubleshooting steps are insufficient, a more systematic approach is necessary. This guide will walk you through a logical workflow to identify and solve the root cause of low coupling yields.

Step 1: Evaluate the Coupling Reagent and Additives

The choice of coupling reagent is critical when dealing with an electron-deficient amine like this compound.

Decision Framework for Coupling Reagent Selection

start Low Yield with Standard Conditions (e.g., EDC/HOBt) reagent_choice Is the amine sterically hindered or electron-deficient? start->reagent_choice yes_reagent Switch to a more potent coupling reagent. reagent_choice->yes_reagent Yes phosphonium Phosphonium Salts (PyBOP, PyAOP) yes_reagent->phosphonium uronium Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU) yes_reagent->uronium acyl_fluoride Consider Acyl Fluoride Formation (TFFH, BTFFH) for very difficult cases. phosphonium->acyl_fluoride uronium->acyl_fluoride

Caption: Decision tree for selecting a suitable coupling reagent.

Rationale for Reagent Selection
  • Carbodiimides (EDC, DCC): These are often the first choice due to their low cost and ease of use. However, they form an unstable O-acylisourea intermediate that may not be reactive enough for electron-deficient amines.[9] The addition of HOBt or, more effectively, HOAt or Oxyma Pure, can form a more stable and reactive activated ester, but may still be insufficient.[9][10]

  • Onium Salts (HATU, HBTU, PyBOP): Phosphonium (PyBOP) and aminium/uronium (HATU, HBTU) salts are significantly more effective for challenging couplings.[3][4] They generate highly reactive activated esters (OAt- or OBt-esters) that can overcome the reduced nucleophilicity of the difluorinated pyrrolidine.[9][10] HATU is often preferred as it is known to accelerate reactions and reduce racemization.[5]

  • Acyl Fluorides: For exceptionally difficult couplings, converting the carboxylic acid to a highly reactive acyl fluoride intermediate can be a powerful strategy.[11] This can be achieved in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3]

Comparative Data for Common Coupling Reagents
Coupling ReagentClassRelative ReactivityKey Considerations
EDC/HOBt CarbodiimideModerateOften insufficient for electron-deficient amines; risk of racemization.[2][5]
PyBOP PhosphoniumHighHighly efficient, rapid reactions.[4] Byproduct can be carcinogenic.[10]
HATU Uronium/AminiumVery HighExcellent for hindered substrates; lower racemization risk.[5][9] Avoid excess reagent to prevent amine capping.[5]
COMU Uronium/AminiumVery HighSafer alternative to benzotriazole-based reagents; byproducts are water-soluble.[5]
Step 2: Optimize Reaction Conditions

Fine-tuning the reaction parameters can significantly impact the yield.

Solvent Selection

Ensure that all reactants are fully soluble. Polar aprotic solvents are generally preferred.

  • DMF (N,N-Dimethylformamide): A common choice with excellent solvating properties.

  • NMP (N-Methyl-2-pyrrolidone): Can be beneficial for less soluble reactants.[3]

  • DCM (Dichloromethane): Another common choice, particularly for EDC-mediated couplings.[12]

Base Selection

The base plays a crucial role in deprotonating the carboxylic acid and neutralizing any acid generated during the reaction.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic, hindered base that is a standard choice to prevent it from competing with the primary amine.[4][11]

  • 2,4,6-Collidine: A weaker, hindered base that can sometimes reduce epimerization compared to DIPEA, especially when using HATU.[9]

Temperature and Reaction Time

Steric hindrance and reduced nucleophilicity can slow down the reaction rate.[3]

  • Increase Reaction Time: If a reaction is sluggish at room temperature, extending the time (e.g., from a few hours to overnight) can improve conversion.[3]

  • Increase Temperature: Gentle heating can provide the necessary activation energy to overcome the reaction barrier. Microwave heating can also be a very effective tool to accelerate slow reactions and improve yields.[11]

Step 3: Analytical Monitoring and Workup

Careful monitoring of the reaction and proper workup are essential for isolating the desired product in high purity.

Reaction Monitoring
  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the progress of the reaction and can help identify any side products being formed.

Workup and Purification
  • Aqueous Workup: For reactions in DMF, washing the organic extract with a 5% LiCl aqueous solution can help remove residual DMF.[9] Washing with saturated sodium bicarbonate can remove unreacted carboxylic acid, and a dilute acid wash can remove excess base.[12]

  • Purification: Column chromatography on silica gel is the most common method for purifying the final product.[4][12]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for cases where standard EDC/HOBt methods have failed.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)[4]

  • DIPEA (2.0 equiv)[4]

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[4][12]

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution (if using DMF), saturated sodium bicarbonate solution, and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent onium salt reagents fail.[3]

Materials:

  • Carboxylic acid (1.0 equiv)

  • TFFH (1.05 equiv)

  • 2,4,6-Collidine (2.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous DCM

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add 2,4,6-collidine.

  • Add TFFH and stir the mixture at 0 °C for 10-15 minutes to generate the acyl fluoride.

  • Add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Perform a standard aqueous workup and purify by column chromatography.

Summary and Key Takeaways

Low yields in coupling reactions with this compound are primarily due to the electron-withdrawing nature of the gem-difluoro group, which reduces the amine's nucleophilicity. A systematic approach to troubleshooting is crucial for success.

Troubleshooting Workflow

start Low Yield Observed check_reagent Step 1: Evaluate Coupling Reagent Is it potent enough (e.g., HATU, PyBOP)? start->check_reagent check_conditions Step 2: Optimize Conditions Solvent, Base, Temp., Time check_reagent->check_conditions If Yes success Improved Yield check_reagent->success If No, Change Reagent check_purity Step 3: Check Reagent Purity Are reagents and solvents anhydrous? check_conditions->check_purity If Optimized check_conditions->success If Improvement Seen acyl_fluoride Advanced Strategy: Consider Acyl Fluoride formation check_purity->acyl_fluoride If Still Low check_purity->success If Improvement Seen acyl_fluoride->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

By methodically evaluating the coupling reagents, optimizing reaction conditions, and considering advanced strategies when necessary, researchers can overcome the challenges associated with this valuable fluorinated building block and achieve higher yields in their synthetic endeavors.

References

Technical Support Center: Optimizing Reaction Conditions for Hindered Amine Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Hindered Amine Acylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the acylation of sterically demanding amines. The formation of amide bonds is a cornerstone of organic synthesis, yet when bulky substituents crowd the amine nitrogen, standard protocols often fail, leading to low yields, slow reactions, and unwanted side products. This resource provides in-depth troubleshooting guides, frequently asked questions, and field-proven protocols to help you navigate these synthetic hurdles with confidence.

Frequently Asked Questions (FAQs)

Q1: What makes the acylation of hindered amines so challenging?

The primary difficulties in acylating hindered amines stem from two interconnected factors:

  • Steric Hindrance: Large substituents around the amine's nitrogen atom physically block the approach of the acylating agent. This steric clash raises the activation energy of the nucleophilic attack on the carbonyl carbon, slowing down or preventing the reaction.[1][2]

  • Reduced Nucleophilicity: The same bulky groups that cause steric hindrance can also decrease the electron density on the nitrogen atom through electronic effects, making the amine a weaker nucleophile.[3] Furthermore, electron-withdrawing groups on the amine's scaffold can exacerbate this issue.[3]

Q2: What are the first steps I should take when a standard acylation protocol fails for a hindered amine?

When a standard method (e.g., using an acyl chloride with a simple base like triethylamine) proves ineffective, a systematic approach is necessary. Consider the following initial adjustments:

  • Increase Reactivity of the Acylating Agent: Switch from a less reactive precursor, like a carboxylic acid with a coupling agent, to a more electrophilic one, such as an acyl chloride or anhydride.[3][4][]

  • Employ a Nucleophilic Catalyst: Introduce a catalyst like 4-(Dimethylaminopyridine) (DMAP) or a related analogue. These catalysts work by forming a highly reactive acylpyridinium intermediate.[3][6]

  • More Forcing Reaction Conditions: Increase the reaction temperature and prolong the reaction time.[3] However, be mindful that harsher conditions can also promote side reactions.

Q3: When should I use a coupling reagent versus an acyl chloride?

The choice depends on the stability of your substrates and the desired reactivity.

  • Acyl Chlorides: These are highly reactive and often effective for hindered systems.[] They are typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. The main drawback is their sensitivity to moisture and the generation of HCl, which must be scavenged by a base.

  • Coupling Reagents: Reagents like HATU, HBTU, and DCC activate the carboxylic acid in situ.[] This approach is generally milder and is a mainstay in peptide synthesis. However, for exceptionally hindered amines, even the most potent coupling reagents may not be sufficient.[1][2] In such cases, forming the acyl fluoride in situ has been shown to be a successful strategy.[7][8]

Troubleshooting Guides

Issue 1: Low Reaction Yield or No Reaction

A common and frustrating outcome when dealing with hindered amines is a low yield of the desired amide or the recovery of unreacted starting materials. This is typically a sign that the reaction conditions are not sufficiently activating to overcome the steric and electronic barriers.

Root Cause Analysis
  • Insufficient Electrophilicity of the Acylating Agent: The carbonyl carbon is not "activated" enough to be attacked by the weakly nucleophilic hindered amine.

  • Inadequate Catalyst Activity or Absence of a Catalyst: For highly hindered systems, a catalyst is often essential to facilitate the reaction.[3]

  • Reversible or Slow Reaction Kinetics: The equilibrium may not favor the product, or the rate of reaction is impractically slow under the chosen conditions.

Proposed Solutions & Protocols

If you are using a carboxylic acid with a standard coupling reagent, consider switching to a more potent activating strategy.

Protocol: Acylation via in situ Acyl Fluoride Formation [7][8]

This protocol is effective for coupling sterically hindered carboxylic acids with hindered or electron-deficient amines where other methods have failed.[7][8]

  • To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DCM or MeCN), add a fluoride source such as cyanuric fluoride or PyFluor (1.1 equiv.).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.

  • Add the hindered amine (1.2 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction, dilute with an organic solvent, and proceed with an aqueous workup to remove excess reagents and salts.

The addition of a nucleophilic catalyst can dramatically accelerate the rate of acylation.

Protocol: DMAP-Catalyzed Acylation with Acyl Anhydride [6][9]

  • Dissolve the hindered amine (1.0 equiv.) and the acyl anhydride (1.2-1.5 equiv.) in an anhydrous aprotic solvent like DCM or THF.

  • Add a catalytic amount of DMAP (0.1-0.2 equiv.).

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated (e.g., to 40 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting amine is consumed, perform a standard aqueous workup, including a wash with dilute acid (e.g., 1M HCl) to remove DMAP and any unreacted amine.

Issue 2: Significant Side Product Formation

Even when the reaction proceeds, the formation of undesired side products can complicate purification and reduce the yield of the target amide.

Root Cause Analysis
  • Diacylation: If the newly formed amide is still nucleophilic enough, it can be acylated a second time, especially if a large excess of the acylating agent is used under forcing conditions.[3]

  • Dehydration to Nitrile: With acyl chlorides under harsh conditions, the amide product can be dehydrated to form a nitrile.[10]

  • Racemization: For chiral carboxylic acids, the activation process, especially with carbodiimides, can lead to epimerization at the alpha-carbon.

Proposed Solutions & Protocols

To minimize diacylation, precise control over the amount of the acylating agent is crucial.

Protocol: Slow Addition of Acyl Chloride [3]

  • Dissolve the hindered amine (1.0 equiv.) and a non-nucleophilic base (e.g., pyridine or DIPEA, 1.1 equiv.) in an anhydrous solvent (e.g., DCM) and cool the mixture in an ice bath.

  • Add a solution of the acyl chloride (1.05 equiv.) in the same solvent dropwise over a period of 30-60 minutes using a syringe pump.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • This controlled addition maintains a low concentration of the acylating agent, disfavoring the second acylation event.

For particularly challenging substrates where traditional methods lead to decomposition or side reactions, unconventional approaches may be necessary.

Protocol: Amide Synthesis via Grignard Reagents and Isocyanates [1][2]

This method is particularly useful for synthesizing exceptionally hindered amides.[1]

  • Prepare a solution of the sterically hindered isocyanate (1.0 equiv.) in an ethereal solvent (e.g., THF or diethyl ether) and cool to 0 °C.

  • Slowly add a solution of the Grignard reagent (1.1 equiv.) to the isocyanate solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify as needed.

Data & Reagent Comparison

Table 1: Comparison of Common Coupling Reagents for Hindered Amine Acylation
Coupling ReagentActivating GroupAdvantagesDisadvantages
DCC/EDC O-acylisoureaInexpensive, widely used.Risk of racemization; DCU byproduct can be difficult to remove.
HATU/HBTU OAt/OBt active esterHigh reactivity, low racemization.Expensive; can form guanidinium byproducts.[]
T3P® Phosphonic anhydridePowerful dehydrating agent, clean byproducts.Can be corrosive.
Acyl Fluorides Acyl fluorideHighly reactive, effective for hindered substrates.[7][8]Reagents can be moisture-sensitive.

Experimental Workflows & Diagrams

Workflow for Troubleshooting Low Acylation Yield

The following diagram outlines a decision-making process for optimizing the acylation of a hindered amine when initial attempts result in low yield.

Troubleshooting_Workflow start Start: Low Yield with Standard Protocol increase_reactivity Increase Acylating Agent Reactivity (e.g., Acid Chloride, Anhydride) start->increase_reactivity Step 1 add_catalyst Add Nucleophilic Catalyst (e.g., DMAP, PPY) increase_reactivity->add_catalyst If still low yield success Success: Product Formed increase_reactivity->success Check Yield forcing_conditions Apply Forcing Conditions (Higher Temp, Longer Time) add_catalyst->forcing_conditions If reaction is slow add_catalyst->success Check Yield alt_method Consider Alternative Methods (e.g., Acyl Fluoride, Grignard/Isocyanate) forcing_conditions->alt_method If side products or no improvement forcing_conditions->success Check Yield alt_method->success failure Persistent Failure: Re-evaluate Synthetic Route alt_method->failure

Caption: A decision tree for optimizing hindered amine acylation.

Catalytic Cycle of DMAP in Acylation

This diagram illustrates the mechanism by which DMAP catalyzes the acylation of an amine with an acid anhydride.

DMAP_Cycle reagents Acyl Anhydride + DMAP intermediate N-Acylpyridinium Ion (Highly Reactive) reagents->intermediate Activation product Amide Product intermediate->product Nucleophilic Attack by Amine amine Hindered Amine (R2NH) amine->product dmap_regen DMAP (Regenerated) product->dmap_regen Release dmap_regen->reagents Catalytic Cycle

Caption: The catalytic cycle of DMAP in amide bond formation.

References

Technical Support Center: Navigating the Purification Challenges of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with purifying these molecules. The introduction of fluorine into an organic scaffold dramatically alters its physicochemical properties, demanding a nuanced approach to purification that extends beyond standard protocols.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve your desired purity with confidence.

The Fluorine Factor: Why Purification is Different

The high electronegativity and small size of the fluorine atom impart unique characteristics to organic molecules, influencing their polarity, lipophilicity, and intermolecular interactions.[1][2] These changes are often non-intuitive. For instance, while the carbon-fluorine bond is highly polar, the overall dipole moment of a polyfluorinated molecule can be small due to symmetrical substitution, leading to unexpected elution behavior in chromatography. Understanding these "fluorine effects" is the first step toward developing effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: My fluorinated compound is co-eluting with its non-fluorinated analog on a standard C18 column. What should I do?

A1: This is a common challenge. While fluorination increases the molecular weight, it can have a complex effect on polarity, sometimes making it difficult to separate from the parent compound on traditional reversed-phase media.

  • Expert Insight: The key is to exploit the unique properties of the C-F bond. Consider switching to a stationary phase specifically designed for fluorinated compounds.[3][4]

  • Recommended Action:

    • Switch to a Fluorinated Stationary Phase: Columns with perfluoroalkyl or pentafluorophenyl (PFP) bonded phases offer alternative selectivities.[3][4][5] PFP phases, in particular, can engage in π-π and dipole-dipole interactions, which can be highly effective for separating aromatic fluorinated compounds.[4]

    • Optimize the Mobile Phase: Experiment with different organic modifiers. Switching from acetonitrile to methanol, or vice versa, can alter the selectivity.[6] In some cases, using a mobile phase modifier like 2,2,2-trifluoroethanol (TFE) can enhance retention on fluorinated phases.[3][7]

    • Consider Fluorous Solid-Phase Extraction (F-SPE): If your compound is heavily fluorinated, F-SPE can be a powerful purification tool.[8][9][10] This technique utilizes a fluorous stationary phase that strongly retains highly fluorinated compounds while allowing non-fluorinated or lightly fluorinated impurities to be washed away with a fluorophobic solvent.[8][10]

Q2: I'm observing poor peak shape (tailing) for my basic fluorinated compound on a silica-based column. What's the cause and how can I fix it?

A2: Peak tailing for basic compounds on silica-based columns is often due to interactions with acidic silanol groups on the silica surface. This issue can be exacerbated with some fluorinated compounds.

  • Expert Insight: The interaction between basic analytes and residual silanols is a well-known phenomenon. The unique electronic nature of fluorinated compounds can sometimes enhance these unwanted interactions.

  • Recommended Action:

    • Add a Mobile Phase Modifier: Incorporate a small amount of a competitive base, such as triethylamine (TEA) or ammonia, into your mobile phase to saturate the active silanol sites.

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have a lower concentration of free silanol groups, which can significantly improve peak shape for basic compounds.

    • Explore HILIC or Mixed-Mode Chromatography: For polar, basic fluorinated compounds, Hydrophilic Interaction Chromatography (HILIC) can be a good alternative.[3] HILIC uses a polar stationary phase and a high organic mobile phase, offering a different retention mechanism that can be beneficial.

Q3: I'm trying to purify a volatile fluorinated compound. How can I minimize sample loss during solvent removal?

A3: The volatility of small fluorinated molecules presents a significant challenge during workup and purification.[11][12] Standard rotary evaporation can lead to substantial loss of the desired product.

  • Expert Insight: The key is to control the temperature and pressure during solvent removal meticulously.

  • Recommended Action:

    • Use a Kugelrohr Apparatus: This apparatus is excellent for the distillation of small quantities of volatile compounds under reduced pressure.[12]

    • Atmospheric Pressure Distillation: If the solvent has a much lower boiling point than your compound, simple distillation at atmospheric pressure can be effective.[12][13]

    • Careful Rotary Evaporation: If using a rotovap, use a lower bath temperature and a less aggressive vacuum.[12] It's crucial to have an efficient condenser and consider using a cold trap with a dry ice/acetone or liquid nitrogen bath to recover any volatilized product.[11]

Troubleshooting Guides

Issue 1: Poor Separation of Fluorinated Isomers

Symptoms:

  • Positional isomers or diastereomers of a fluorinated compound are not resolved by standard HPLC or flash chromatography.

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Selectivity of Stationary Phase Standard C18 phases primarily separate based on hydrophobicity. Isomers often have very similar hydrophobicities.Switch to a PFP or a shape-selective stationary phase. PFP columns can differentiate isomers based on subtle differences in dipole moment and polarizability.[4] Other shape-selective phases, like certain phenyl-hexyl columns, may also provide the necessary resolution.
Suboptimal Mobile Phase Composition The mobile phase may not be adequately exploiting the subtle differences between the isomers.Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous component (e.g., buffer type, pH). Even small changes can significantly impact selectivity for closely related isomers.
Temperature Effects Column temperature can influence selectivity.Investigate the effect of column temperature. Running the separation at a lower or higher temperature can sometimes improve resolution.
Issue 2: Unexpected Elution Order in Reversed-Phase Chromatography

Symptoms:

  • A more heavily fluorinated compound elutes earlier than a less fluorinated analog on a C18 column.

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Solution
"Fluorophobic" Effect While highly fluorinated chains are hydrophobic, they can also be "lipophobic," meaning they have low affinity for hydrocarbonaceous stationary phases like C18. This can lead to reduced retention.Use a fluorinated stationary phase. These phases have a higher affinity for fluorinated analytes, leading to increased retention and a more predictable elution order based on the degree of fluorination.[5][7]
Dominant Polar Functional Groups The presence of polar functional groups elsewhere in the molecule may be dominating the retention behavior, and the fluorination has a secondary, non-intuitive effect on the overall polarity.Consider a different chromatographic mode. HILIC or normal-phase chromatography might provide a more logical separation based on the polarity of the functional groups.[6]
Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for selecting an appropriate purification technique for your fluorinated compound.

Purification_Strategy start Crude Fluorinated Product volatility Is the compound volatile? (e.g., b.p. < 150°C) start->volatility distillation Consider Fractional Distillation or Preparative GC volatility->distillation Yes chromatography Proceed to Chromatography volatility->chromatography No polarity Assess Polarity and Solubility chromatography->polarity nonpolar Nonpolar / Lipophilic polarity->nonpolar Low Polarity polar Polar / Hydrophilic polarity->polar High Polarity normal_phase Normal-Phase Chromatography nonpolar->normal_phase reversed_phase Reversed-Phase Chromatography polar->reversed_phase hilic HILIC or Aqueous Normal-Phase polar->hilic f_spe Is the compound heavily fluorinated? reversed_phase->f_spe use_f_spe Fluorous SPE (F-SPE) f_spe->use_f_spe Yes standard_rp Standard C18 or PFP Column f_spe->standard_rp No

Purification strategy selection workflow.

Experimental Protocols

Protocol 1: General Screening for Reversed-Phase HPLC Method Development

This protocol provides a starting point for developing a purification method for a novel fluorinated compound.

  • Column Selection:

    • Initial Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Alternative Selectivity: Have a Pentafluorophenyl (PFP) column of similar dimensions available.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B (Acetonitrile): 0.1% Formic Acid in Acetonitrile

    • Mobile Phase C (Methanol): 0.1% Formic Acid in Methanol

  • Screening Gradients:

    • Run 1 (C18 Column, ACN):

      • Flow Rate: 1.0 mL/min

      • Gradient: 5% B to 95% B over 15 minutes.

    • Run 2 (C18 Column, MeOH):

      • Flow Rate: 1.0 mL/min

      • Gradient: 5% C to 95% C over 15 minutes.

    • Run 3 (PFP Column, ACN):

      • Flow Rate: 1.0 mL/min

      • Gradient: 5% B to 95% B over 15 minutes.

    • Run 4 (PFP Column, MeOH):

      • Flow Rate: 1.0 mL/min

      • Gradient: 5% C to 95% C over 15 minutes.

  • Analysis:

    • Compare the chromatograms for peak shape, resolution, and retention time. This initial screen will provide valuable information on the selectivity of different stationary phases and organic modifiers for your compound and its impurities.[3][6]

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) for Purification of a Highly Fluorinated Compound

This protocol is for the purification of a compound with a high fluorine content (e.g., containing a perfluoroalkyl tag).[8][9][10]

  • Materials:

    • Fluorous silica gel SPE cartridge.[10]

    • Crude reaction mixture containing the fluorous-tagged compound.

    • Fluorophobic Wash Solvent: e.g., 80:20 Methanol/Water.[10]

    • Fluorophilic Elution Solvent: e.g., Methanol or Acetonitrile.

  • Procedure:

    • Condition the Cartridge: Pass 3-5 column volumes of the elution solvent through the fluorous SPE cartridge, followed by 3-5 column volumes of the wash solvent.

    • Load the Sample: Dissolve the crude mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

    • Wash (Elute Non-Fluorinated Impurities): Pass 5-10 column volumes of the fluorophobic wash solvent through the cartridge. Collect this fraction. This fraction should contain the non-fluorinated and lightly fluorinated impurities.

    • Elute (Collect the Fluorinated Product): Pass 3-5 column volumes of the fluorophilic elution solvent through the cartridge to elute the desired highly fluorinated compound. Collect this fraction separately.

    • Analysis: Analyze the collected fractions by TLC, LC-MS, or NMR to confirm the separation and purity of the desired product.

References

Technical Support Center: Improving the Solubility of 3-(Boc-amino)-4,4-difluoropyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with 3-(Boc-amino)-4,4-difluoropyrrolidine derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these common experimental hurdles.

Introduction: The Solubility Challenge

This compound and its derivatives are valuable building blocks in medicinal chemistry. The incorporation of fluorine atoms can enhance metabolic stability and binding affinity.[1][2] However, the interplay between the lipophilic Boc (tert-butoxycarbonyl) protecting group, the polar amino functional group, and the unique electronic properties of the gem-difluoro group presents significant solubility challenges. Poor aqueous solubility is a major obstacle in drug development, affecting bioavailability and formulation.[3][4] This guide will explore the underlying factors affecting the solubility of these compounds and provide actionable strategies for improvement.

Part 1: Troubleshooting Guide - Common Solubility Issues

This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to resolve them.

Issue 1: My this compound derivative is poorly soluble in common organic solvents for reaction setup.

Q: I'm struggling to dissolve my fluorinated pyrrolidine derivative in solvents like acetonitrile or THF for a subsequent reaction. What should I do?

A: This is a frequent challenge. The combination of the rigid pyrrolidine ring, the bulky Boc group, and the polar amino group can lead to poor solubility in many common organic solvents.[5] Here’s a systematic approach to troubleshoot this issue:

Step 1: Solvent Screening

The first step is a systematic solvent screening. The choice of solvent can dramatically affect solubility.

  • Rationale: Different solvents interact with the solute in unique ways based on polarity, hydrogen bonding capability, and dielectric constant. A systematic screening helps identify the optimal solvent system for your specific derivative.

  • Protocol:

    • Weigh a small, precise amount of your compound (e.g., 1-2 mg) into several vials.

    • Add a measured volume (e.g., 100 µL) of a range of solvents with varying polarities (see Table 1).

    • Vortex each vial for 1-2 minutes and visually inspect for dissolution.

    • If the compound dissolves, add another measured volume of the compound to determine the approximate solubility.

    • If it doesn't dissolve, gentle heating or sonication can be attempted, but be mindful of potential compound degradation.

Solvent Class Examples Rationale for Use with Fluorinated Pyrrolidines
Polar Aprotic DMSO, DMF, NMPGood for dissolving polar compounds with hydrogen bond acceptors.
Polar Protic Methanol, Ethanol, IsopropanolCan form hydrogen bonds with the amino group, aiding solubility.
Chlorinated Dichloromethane (DCM), ChloroformOften effective for Boc-protected compounds.[6]
Ethers THF, 1,4-DioxaneModerate polarity, can be effective for some derivatives.
Aromatic Toluene, XyleneGenerally less effective unless the derivative has significant aromatic character.

Table 1: Recommended Solvents for Screening

Step 2: Utilize Co-solvents

If a single solvent is not effective, a co-solvent system can be employed.

  • Rationale: A mixture of solvents can modulate the overall polarity and solvating power of the system, often achieving higher solubility than either solvent alone.[7]

  • Example: A common strategy is to dissolve the compound in a small amount of a strong solvent like DMSO or DMF and then dilute it with a less polar co-solvent like acetonitrile or THF.

Step 3: Temperature Modification

  • Rationale: For many compounds, solubility increases with temperature.

  • Procedure: Gently warm the solvent-compound mixture while stirring. Be cautious, as excessive heat can lead to degradation, especially for thermally labile compounds. Always monitor for any color change or the appearance of impurities by TLC or LC-MS.

Issue 2: My compound precipitates when I add an aqueous solution or during workup.

Q: My derivative is soluble in an organic solvent, but it crashes out of solution when I add water or an aqueous reagent. How can I prevent this?

A: This is a classic sign of a compound with low aqueous solubility. The introduction of water, a highly polar protic solvent, can drastically reduce the solubility of a lipophilic molecule.

Step 1: pH Adjustment

The amino group in your derivative offers a handle for pH manipulation.

  • Rationale: The pyrrolidine nitrogen is basic and can be protonated at acidic pH to form a more soluble salt.[8] The pKa of the pyrrolidine nitrogen is a critical parameter to consider. For the parent 3-amino-1-Boc-4,4-difluoropyrrolidine, the predicted pKa is around 7.03.[9]

  • Protocol:

    • Before adding the aqueous solution, consider adjusting its pH.

    • For basic pyrrolidine derivatives, acidifying the aqueous phase (e.g., with dilute HCl or citric acid) can significantly improve solubility.

    • Conversely, if your derivative has an acidic moiety, basifying the aqueous phase might be beneficial.

Step 2: Employ Phase-Transfer Catalysis

  • Rationale: For biphasic reactions, a phase-transfer catalyst can facilitate the reaction between reactants in different phases, avoiding the need to fully dissolve the compound in the aqueous phase.

  • Common Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers.

Step 3: Modify the Workup Procedure

  • Rationale: A standard aqueous workup may not be suitable for poorly soluble compounds.

  • Alternative Workup:

    • Instead of a water wash, consider washing with brine (saturated NaCl solution), which can sometimes reduce the amount of water partitioning into the organic layer.

    • Drying the organic layer thoroughly with a drying agent (e.g., Na₂SO₄, MgSO₄) before concentration is crucial.

    • If the product precipitates during extraction, it may be necessary to filter the biphasic mixture to recover the product.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the gem-difluoro group at the 4-position affect the solubility of my pyrrolidine derivative?

A: The gem-difluoro group has several effects on the physicochemical properties of the molecule:

  • Increased Lipophilicity: Fluorine is highly electronegative but also lipophilic. The C-F bond can increase the overall lipophilicity of the molecule, which generally decreases aqueous solubility.[1][2]

  • Altered Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the nearby amino group, making it less basic.[10] This can influence its solubility in acidic aqueous solutions.

  • Conformational Effects: Fluorine substitution can induce specific conformational preferences in the pyrrolidine ring, which can impact crystal packing and, consequently, solubility.[11][12]

Q2: Does the Boc protecting group influence the solubility?

A: Yes, significantly. The tert-butoxycarbonyl (Boc) group is large and lipophilic, which generally decreases aqueous solubility.[13] However, it often improves solubility in less polar organic solvents like DCM and THF.[6] If aqueous solubility is a major downstream issue (e.g., for biological assays), deprotection of the Boc group to reveal the free amine, which can be protonated to form a salt, is a common strategy to enhance water solubility.[13][14]

Q3: Can I improve the solubility of my final compound for biological assays?

A: Yes, there are several formulation strategies to improve the aqueous solubility of poorly soluble compounds for in vitro and in vivo studies:[7][15]

  • Salt Formation: If your compound has an ionizable group (like the pyrrolidine nitrogen after Boc deprotection), forming a salt (e.g., hydrochloride, tartrate) can dramatically increase aqueous solubility.[4]

  • Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous buffer is a common practice for in vitro assays.

  • Amorphous Solid Dispersions: Creating an amorphous form of the drug dispersed in a polymer matrix can enhance solubility and dissolution rates.[16] This is because amorphous solids have a higher free energy state compared to their crystalline counterparts.[17]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the compound, which can lead to faster dissolution.[]

Q4: My compound appears to be crystalline. How does crystallinity affect solubility?

A: Crystallinity has a profound impact on solubility. A highly stable crystal lattice requires more energy to break apart, resulting in lower solubility. This is often referred to as "brick dust" insolubility.[3][19]

  • Polymorphism: Your compound may exist in different crystalline forms (polymorphs), each with its own unique solubility.[4] It's possible that you have isolated a particularly stable, and thus less soluble, polymorph.

  • Amorphization: As mentioned, converting a crystalline solid to an amorphous (non-crystalline) state can significantly increase its apparent solubility.[16][17]

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Workflow for Solubility Enhancement

This protocol outlines a systematic approach to improving the solubility of a poorly soluble this compound derivative.

G start Start: Poorly Soluble Compound solvent_screen 1. Solvent Screening (See Table 1) start->solvent_screen cosolvent 2. Co-solvent System solvent_screen->cosolvent Inadequate? end_soluble End: Soluble Compound solvent_screen->end_soluble Soluble ph_adjust 3. pH Adjustment (for aqueous systems) cosolvent->ph_adjust Still poor? cosolvent->end_soluble Soluble temp_adjust 4. Temperature Modification ph_adjust->temp_adjust Still poor? ph_adjust->end_soluble Soluble formulation 5. Formulation Strategies (Salt formation, Amorphization) temp_adjust->formulation Still poor? temp_adjust->end_soluble Soluble formulation->end_soluble Soluble end_insoluble End: Insoluble (Re-evaluate strategy) formulation->end_insoluble Insoluble

Caption: A systematic workflow for troubleshooting solubility issues.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps determine if pH modification can be an effective strategy for your compound.

  • Prepare a stock solution: Dissolve a known concentration of your compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • Prepare a series of buffers: Create a range of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add stock solution to buffers: Add a small, fixed volume of the stock solution to each buffer (e.g., 10 µL of stock into 1 mL of buffer).

  • Equilibrate: Vortex each sample and let it equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.

  • Observe and Quantify: Visually inspect for precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.

G cluster_factors Factors Influencing Solubility structure Molecular Structure + Boc Group (Lipophilic) + Amino Group (Polar/Basic) + gem-Difluoro (Lipophilic/e--withdrawing) solubility Overall Solubility structure->solubility solid_state Solid State Properties + Crystallinity + Polymorphism + Amorphous vs. Crystalline solid_state->solubility solvent Solvent System + Polarity + pH + Co-solvents + Temperature solvent->solubility

Caption: Key factors influencing the solubility of the target compounds.

References

Stability of difluoropyrrolidine ring under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Difluoropyrrolidine Ring Stability

Welcome to the technical support center for scientists and researchers working with difluoropyrrolidine-containing molecules. This guide provides in-depth answers and troubleshooting protocols based on established principles of physical organic chemistry and field-proven insights. The unique electronic properties imparted by the gem-difluoro group introduce specific stability considerations that are crucial for reaction planning, purification, and formulation.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical behavior of the difluoropyrrolidine moiety.

Q1: What are the primary electronic effects of the 3,3-difluoro substitution on the pyrrolidine ring?

The introduction of a gem-difluoride group at the 3-position of a pyrrolidine ring induces profound electronic changes that dictate its reactivity and stability:

  • Potent Inductive Effect: As the most electronegative element, fluorine atoms strongly withdraw electron density through the sigma bonds (–I effect).[1][2][3] This effect is the primary driver of the ring's altered properties.

  • Basicity (pKa) Reduction: The most significant consequence of the inductive withdrawal is a substantial decrease in the basicity of the pyrrolidine nitrogen.[1][2][4] The pKa of the conjugate acid can be lowered by 1.1 to 3.3 units compared to its non-fluorinated analog.[1] This means the nitrogen is less readily protonated, a critical factor in both acidic stability and biological interactions.

  • C-H Bond Acidification: The electron-withdrawing effect extends to adjacent carbon atoms, increasing the acidity of the C-H bonds at the C2 and C4 positions. This is a key vulnerability under basic conditions.

  • Stereoelectronic Effects: While the inductive effect is dominant, more subtle stereoelectronic interactions, such as gauche and anomeric effects, can influence the conformational preferences of the ring, though they play a secondary role in overall chemical stability.[5]

Q2: How stable is the C-F bond in a difluoropyrrolidine ring?

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of over 100 kcal/mol.[6] Direct cleavage of the C-F bond under typical acidic or basic laboratory conditions is energetically demanding and highly unlikely.[7][8] Degradation of the ring almost always proceeds through pathways that leave the C-F bonds intact until the final steps of a decomposition cascade (e.g., elimination of HF). Furthermore, gem-difluoro groups are significantly less susceptible to direct SN2 displacement compared to monofluorinated systems.[6]

Q3: In general, is the difluoropyrrolidine ring more stable under acidic or basic conditions?

The ring is generally more robust under acidic conditions . While not immune to degradation in strong, hot acid, it is significantly more susceptible to decomposition under basic conditions, primarily due to the risk of HF elimination. Saponification of an ester near a cyclopropane ring, for instance, has been shown to leave the ring intact, whereas acid hydrolysis can cause degradation, but for the difluoropyrrolidine, the base-induced elimination pathway is often the more pressing concern.[9]

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you may encounter during your research.

Problem 1: My compound is degrading during a reaction run in strong acid (e.g., 6N HCl, TFA at >50°C). LC-MS shows multiple new peaks, and I'm losing my parent mass.

  • Probable Cause: Acid-Catalyzed Ring Opening. Although the pyrrolidine nitrogen's basicity is reduced, strong acids can still protonate it. This places a positive charge on the ring system, making it more susceptible to nucleophilic attack by water or counter-ions. Strained ring systems are known to undergo acid-catalyzed ring-opening, and while pyrrolidine is less strained than cyclopropane, this pathway can become significant under harsh conditions (high acid concentration, elevated temperature, prolonged exposure).[9]

  • Solution & Mitigation Strategy:

    • Use Milder Acids: If the desired transformation allows, switch to a weaker acid. For example, replace HCl or H₂SO₄ with acetic acid, citric acid, or pyridinium p-toluenesulfonate (PPTS).

    • Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or room temperature). Ring-opening pathways typically have a higher activation energy than many desired reactions, and lowering the temperature will disfavor this side reaction.

    • Minimize Reaction Time: Closely monitor the reaction's progress using TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to prevent extended exposure to the acidic medium.

Problem 2: After treating my compound with a strong base (e.g., LDA, NaH, or concentrated NaOH), I observe a new major product with a mass corresponding to the loss of 20 Da (HF). What is happening?

  • Probable Cause: Base-Induced HF Elimination. This is the most common degradation pathway for difluoropyrrolidines under basic conditions. The powerful inductive effect of the CF₂ group acidifies the protons at the adjacent C2 and C4 positions. A strong base can abstract one of these protons to form a carbanion, which then rapidly eliminates a fluoride ion to form a stable, conjugated fluoropyrroline ring system. This is an E1cB-type mechanism.[6]

  • Solution & Mitigation Strategy:

    • Select a Milder or More Hindered Base: If possible, use a weaker base (e.g., K₂CO₃, Et₃N). If a strong base is required, opt for a non-nucleophilic, sterically hindered base like Proton-Sponge® or DBU, which is less likely to engage in nucleophilic side reactions.

    • Control Stoichiometry: Use the minimum effective amount of base, typically 1.0-1.2 equivalents, to avoid having excess base that can promote side reactions.

    • Lower the Temperature: Perform the deprotonation at low temperatures (e.g., -78 °C) to control the reaction kinetically and minimize elimination.

Summary of Stability and Mitigation Strategies
ConditionPrimary Degradation PathwayKey Influencing FactorsRecommended Mitigation Strategy
Strong Acid Ring OpeningHigh H⁺ concentration, High TemperatureUse milder acids (e.g., Acetic Acid), lower reaction temperature, minimize reaction time.
Strong Base HF Elimination (E1cB)High base strength (pKa), TemperatureUse weaker or sterically hindered bases (e.g., K₂CO₃, DBU), control stoichiometry, run at low temp.
Visualizing Degradation Pathways

The following diagram illustrates the two primary routes of instability for a 3,3-difluoropyrrolidine ring.

A 3,3-Difluoropyrrolidine (Parent Compound) B Ring-Opened Product(s) (e.g., via hydrolysis) A->B  Strong Acid  (e.g., 6N HCl, Heat)  Nucleophilic Attack C Fluoropyrroline (HF Elimination Product) A->C  Strong Base  (e.g., LDA, NaH)  α-Proton Abstraction  

Caption: Primary degradation pathways for the difluoropyrrolidine ring.

Experimental Protocol: pH Stability Assessment

This protocol provides a robust method for quantifying the stability of a difluoropyrrolidine-containing compound across a relevant pH range.

Objective: To determine the rate of degradation of a test compound at acidic, neutral, and basic pH over 24 hours.

Materials:

  • Test Compound

  • Acetonitrile (ACN) or DMSO (HPLC Grade)

  • Buffer System:

    • pH 2.0: 0.01 M HCl / KCl Buffer

    • pH 7.4: 0.01 M Phosphate Buffered Saline (PBS)

    • pH 10.0: 0.01 M Carbonate-Bicarbonate Buffer

  • Thermostated incubator or water bath (set to 37 °C or 50 °C)

  • LC-MS system for analysis

  • ¹⁹F NMR (optional, for structural confirmation of degradants)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in ACN or DMSO.

  • Reaction Setup:

    • For each pH condition, label three vials (for three time points, e.g., 8h, 24h, plus a T=0 sample).

    • Add 990 µL of the appropriate pH buffer to each vial.

    • Pre-warm the vials to the target temperature (e.g., 37 °C) for 15 minutes.

  • Initiating the Assay:

    • To start the reaction, add 10 µL of the 10 mM stock solution to each vial (final concentration = 100 µM). Vortex briefly.

    • Immediately take the T=0 sample: withdraw a 100 µL aliquot from one vial of each pH set, and quench it by adding it to 100 µL of a 50:50 ACN:Water solution in an HPLC vial. Store at 4 °C.

  • Incubation: Place the remaining vials in the incubator at the set temperature.

  • Time Points: At each subsequent time point (e.g., 8 hours, 24 hours), repeat the quenching step described in step 3 for the respective vials.

  • Analysis:

    • Analyze all quenched samples by LC-MS.

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample for each pH.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Examine the chromatogram for the appearance of major degradant peaks.

Workflow for pH Stability Assay

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution prep_buffers Prepare Buffers (pH 2, 7.4, 10) initiate Initiate Reaction: Add Stock to Buffers (1:100) prep_buffers->initiate sample_t0 Sample T=0 & Quench Immediately initiate->sample_t0 incubate Incubate at 37°C initiate->incubate lcms LC-MS Analysis sample_t0->lcms sample_tx Sample at Time X & Quench incubate->sample_tx sample_tx->lcms data Calculate % Remaining vs. Time lcms->data

Caption: Experimental workflow for assessing compound stability at different pH values.

References

Technical Support Center: Catalyst Selection for Reactions Involving Fluorinated Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalytic reactions involving fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these substrates. The incorporation of fluorine can dramatically alter the electronic properties and reactivity of amine nucleophiles, necessitating careful consideration of catalyst system components. This resource provides expert-driven FAQs, in-depth troubleshooting, and validated protocols to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated amines challenging substrates in C-N cross-coupling reactions?

Fluorinated amines present a unique set of challenges primarily due to the strong electron-withdrawing nature of fluorine atoms. This has several consequences:

  • Reduced Nucleophilicity : The fluorine atoms decrease the electron density on the nitrogen atom, making the amine less nucleophilic and therefore less reactive towards the palladium catalyst.

  • Lower Basicity : Fluorinated amines are significantly less basic than their non-fluorinated counterparts. This can affect catalyst systems where the amine is expected to play a role in the catalytic cycle, such as facilitating deprotonation steps.[1]

  • Altered Reductive Elimination Step : The turnover-limiting step in many palladium-catalyzed C-N couplings involving fluoroalkylamines is reductive elimination.[1] The electron-withdrawing fluoroalkyl group on the nitrogen atom makes this final C-N bond-forming step more difficult compared to reactions with typical alkylamines.[1]

  • Product Instability : The resulting fluorinated aniline products can be unstable under the harsh conditions (strong bases, high temperatures) typically used in Buchwald-Hartwig aminations.[1]

Q2: What is the most critical component of the catalyst system for fluorinated amines?

While every component (metal precursor, base, solvent) is important, the ligand is arguably the most critical for success. The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[2][3] For electron-deficient amines, sterically bulky and electron-rich phosphine ligands are often required to promote the challenging reductive elimination step and stabilize the active catalytic species.[2][4] Ligands like BrettPhos, BippyPhos, and XPhos have been developed to address these challenges and show broad utility.[3][5]

Q3: Can I use standard Buchwald-Hartwig conditions for my fluorinated amine?

It is not recommended to start with "standard" conditions without modification. Typical Buchwald-Hartwig protocols often employ strong inorganic bases like sodium tert-butoxide (NaOt-Bu) at elevated temperatures.[5][6] These conditions can lead to decomposition of the desired fluorinated aniline product.[1] A better starting point involves:

  • Using a weaker base, such as potassium phenoxide (KOPh) or cesium carbonate (Cs₂CO₃).[1][7]

  • Employing lower reaction temperatures when possible.

  • Selecting a modern, highly active catalyst system with a specialized ligand to achieve high turnover at milder conditions.[8][9]

Q4: Are there alternatives to palladium catalysis for these reactions?

Yes, while palladium catalysis is the most prevalent method, other systems exist. Nickel-based catalysts have emerged as a powerful alternative, sometimes offering complementary reactivity and being more cost-effective.[10] For certain applications, copper-catalyzed Ullmann-type couplings can also be effective, although they often require higher temperatures.[11] More recently, enzymatic approaches using dehalogenases are being explored for specific defluorination and modification reactions, representing a greener alternative, though substrate scope is currently limited.[12]

Catalyst System Selection Guide

Choosing the right catalyst system is crucial. The following decision tree provides a logical starting point for selecting a catalyst, ligand, and base based on your specific substrates.

G cluster_0 A Start: Define Your Substrates B Amine Type? A->B C Primary Fluoroalkylamine (e.g., CF3CH2NH2) B->C Primary D Secondary or Hindered Fluoroarylamine B->D Secondary/ Hindered E Aryl Halide Partner? C->E D->E J Recommended System 3: Pd Precatalyst (e.g., G3) + XantPhos Ligand + Organic Base (DBU) + DMF/Toluene D->J If base-sensitive functional groups are present F Aryl-Cl / Aryl-Br E->F Less Reactive G Aryl-I / Aryl-OTf E->G More Reactive I Recommended System 2: Pd Precatalyst (e.g., G3) + BrettPhos or XPhos Ligand + Moderate Base (Cs2CO3, K3PO4) + Toluene/t-BuOH F->I H Recommended System 1: Pd Precatalyst (e.g., G3) + AdBippyPhos Ligand + Weak Base (KOPh) + Toluene/Dioxane G->H

Caption: Decision tree for initial catalyst system selection.

Troubleshooting Guide for C-N Cross-Coupling Reactions

Even with an optimized system, experiments can fail. This guide outlines common issues, their probable causes, and actionable solutions based on field experience.

Problem Probable Cause(s) Recommended Solution(s)
No Reaction or Low Conversion 1. Catalyst Inactivity: The active Pd(0) species is not forming or is decomposing.[5] 2. Poor Ligand Choice: The ligand is not suitable for activating the electron-deficient amine. 3. Base is too weak: The chosen base is insufficient to deprotonate the amine-catalyst complex.[1] 4. Impure Reagents: Trace impurities in the amine or solvent can poison the catalyst.[5]1. Use a modern palladium precatalyst (e.g., a G3 or G4 palladacycle) for reliable generation of the active catalyst.[5] 2. Screen a panel of bulky, electron-rich biarylphosphine ligands like BrettPhos, XPhos, or RuPhos.[3][13] 3. Switch to a slightly stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOt-Bu), but monitor for product decomposition. 4. Purify the amine (e.g., by distillation or filtration through a silica plug) and use anhydrous, degassed solvents.
Product Decomposition 1. Base is too strong: Strong alkoxide bases can degrade the fluorinated aniline product, especially at high temperatures.[1] 2. Reaction Temperature is too high: Thermal degradation of starting materials or products.1. Switch to a weaker base like potassium phenoxide (KOPh), Cs₂CO₃, or a soluble organic base like DBU.[1][14][15] 2. Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C) with a more active catalyst system.[9]
Side Product Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: A competitive pathway, especially with certain ligands or if the reductive elimination is slow.[6] 2. Moisture in the Reaction: Water can lead to the formation of arenes and biaryls.1. Use a ligand designed to accelerate reductive elimination, such as a bulky biarylphosphine.[13] Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen). 2. Use rigorously dried solvents and reagents. Consider adding molecular sieves to the reaction vessel.
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: The catalyst loses activity over the course of the reaction. This can be due to aggregation or reaction with impurities.[16] 2. Inhibition by Base/Additives: High concentrations of certain bases or salts can inhibit the catalyst.[14]1. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). If using a Pd(II) source, add an extra equivalent of ligand relative to palladium to prevent deactivation.[5] 2. If using an organic base like DBU, investigate its concentration dependence; sometimes slow addition of the base can improve results.[14]
Poor Reproducibility 1. Inconsistent Catalyst Generation: Using Pd(OAc)₂ or Pd₂(dba)₃ can lead to variable formation of the active Pd(0) species.[11] 2. Solid Handling Issues: Insoluble inorganic bases can lead to heterogeneous mixtures that are difficult to stir consistently, especially on scale-up.[15]1. Strongly Recommended: Switch to a well-defined, air-stable precatalyst to ensure consistent generation of the active species.[5] 2. Consider using a soluble organic base (e.g., DBU, LHMDS) to create a homogeneous reaction mixture.[3][15] Alternatively, ensure vigorous and effective stirring.

Detailed Experimental Protocol: Pd-Catalyzed Coupling of 2,2,2-Trifluoroethylamine with 4-Bromotoluene

This protocol is adapted from methodologies developed for challenging fluoroalkylamines and serves as a robust starting point.[1]

Materials:

  • Palladium Precatalyst: [AdBippyPhosPd(allyl)Cl] (or generate in situ from [Pd(allyl)Cl]₂ and AdBippyPhos)

  • Aryl Halide: 4-Bromotoluene

  • Amine: 2,2,2-Trifluoroethylamine

  • Base: Potassium Phenoxide (KOPh)

  • Solvent: Anhydrous, degassed Toluene

  • Inert Atmosphere: Argon or Nitrogen gas line

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (0.01 mmol, 1 mol%).

  • Reagent Addition: Under an inert atmosphere, add potassium phenoxide (1.5 mmol, 1.5 equiv.).

  • Add Aryl Halide: Add 4-bromotoluene (1.0 mmol, 1.0 equiv.).

  • Add Solvent: Add anhydrous, degassed toluene (2.0 mL) via syringe.

  • Add Amine: Add 2,2,2-trifluoroethylamine (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the vessel and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst Deactivation: Mechanisms and Mitigation

Catalyst deactivation is a critical issue that can lead to failed or incomplete reactions.[17] Understanding the potential pathways is key to prevention.

Common Deactivation Pathways:
  • Ligand Decomposition: Phosphine ligands, especially under harsh conditions, can undergo P-C bond cleavage or oxidation.

  • Metal Sintering/Aggregation: The active Pd(0) nanoparticles can aggregate into larger, less active or inactive palladium black.[18] This is often visible as a black precipitate.

  • Poisoning: Functional groups on the substrate (e.g., unprotected thiols) or impurities in the reagents can irreversibly bind to the metal center, blocking the active site.[16]

  • Formation of Stable Off-Cycle Species: The catalyst can become trapped in a stable, unreactive state, such as a palladium-base adduct or a dimer.[14][19]

Mitigation Workflow:

G cluster_1 start Troubleshooting Catalyst Deactivation check_precipitate Is a black precipitate (Pd black) observed? start->check_precipitate check_ligand Is the ligand known to be robust? check_precipitate->check_ligand No solution_precipitate Issue: Aggregation/Sintering Solution: 1. Use a more robust, bulky ligand (e.g., biarylphosphine). 2. Lower reaction temperature. 3. Ensure proper inert atmosphere. check_precipitate->solution_precipitate Yes check_reagents Are reagents and solvents of high purity? check_ligand->check_reagents Yes solution_ligand Issue: Ligand Decomposition Solution: 1. Switch to a more stable ligand class (e.g., NHC or specialized phosphine). 2. Add a slight excess of ligand relative to the Pd source. check_ligand->solution_ligand No solution_reagents Issue: Catalyst Poisoning Solution: 1. Purify all starting materials. 2. Use fresh, anhydrous, degassed solvents. 3. Check for incompatible functional groups. check_reagents->solution_reagents No end Re-run Optimized Reaction check_reagents->end Yes solution_precipitate->end solution_ligand->end solution_reagents->end

Caption: Workflow for troubleshooting suspected catalyst deactivation.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of 3-(Boc-amino)-4,4-difluoropyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the privileged heterocyclic structures, the pyrrolidine ring is a cornerstone, appearing in numerous approved drugs. Consequently, fluorinated pyrrolidine derivatives, such as 3-(Boc-amino)-4,4-difluoropyrrolidine, have emerged as highly valuable building blocks for medicinal chemists.

The precise characterization of these building blocks is non-negotiable, ensuring the integrity of multi-step syntheses and the ultimate identity of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of such molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. By comparing its spectral data with non-fluorinated and mono-fluorinated analogs, we will illuminate the profound influence of the gem-difluoro group on the magnetic environment of the pyrrolidine ring, offering researchers a robust framework for characterization.

The Indispensable Role of NMR in Characterizing Protected Amines

Verifying the successful installation of a protecting group is a critical checkpoint in organic synthesis. The tert-butyloxycarbonyl (Boc) group is favored for its stability and ease of removal, and its presence is unambiguously confirmed by ¹H NMR.[2][3] The analysis of fluorinated organic molecules, however, introduces a layer of complexity and informational richness. The fluorine-19 (¹⁹F) nucleus has a spin of ½ (like a proton) and is 100% abundant, leading to observable spin-spin coupling with neighboring ¹H and ¹³C nuclei. These couplings (J-couplings) provide invaluable through-bond connectivity information and insights into the molecule's conformation.[4][5][6] Understanding the patterns arising from H-F and C-F coupling is therefore essential for the correct interpretation of the spectra.

Experimental Protocol: High-Resolution NMR Data Acquisition

The quality of NMR data is fundamentally dependent on a meticulous experimental setup. The following protocol outlines a self-validating system for acquiring high-resolution spectra suitable for detailed structural analysis.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound sample.
  • Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure complete dissolution.
  • Using a clean pipette, transfer the solution into a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often used, and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) serve as convenient internal references.[1]

2. Spectrometer Setup & Acquisition Parameters:

  • Acquire spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
  • ¹H NMR Acquisition:
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is appropriate.[1]
  • Spectral Width: Set to cover a range of approximately 16 ppm.
  • Number of Scans: Acquire 16-64 scans to achieve a good signal-to-noise ratio.
  • Relaxation Delay: A delay of 1-2 seconds between scans is typically sufficient.[1]
  • ¹³C NMR Acquisition:
  • Pulse Program: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum by removing ¹H-¹³C coupling, though C-F coupling will remain.[1]
  • Spectral Width: A range of 220-240 ppm is standard for most organic molecules.[7][8]
  • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.
  • Relaxation Delay: A 2-second relaxation delay is recommended.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
  • Apply a baseline correction to ensure a flat and level baseline.
  • Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent triplet (CDCl₃ centered at 77.16 ppm).

Structural Analysis of this compound

The structure of the target molecule, with atom numbering for NMR assignment, is presented below. The gem-difluoro substitution at the C4 position is the key structural feature influencing the NMR spectra.

Figure 1. Structure of this compound with numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen environments. The Boc group presents a simple, high-intensity singlet, while the pyrrolidine ring protons exhibit complex splitting patterns due to both H-H and H-F couplings.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment
~4.80br s1H-NH -Boc
~4.40m1H-CH -3
~3.85m1H-CH ₂-5a
~3.70m1H-CH ₂-5b
~3.65m1H-CH ₂-2a
~3.45m1H-CH ₂-2b
1.46s9H--C(CH ₃)₃

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity 'm' denotes a complex pattern that may not be easily resolved at standard field strengths.

  • Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet at approximately 1.46 ppm. This signal is the most straightforward diagnostic peak confirming the presence of the Boc protecting group.[2][9]

  • Amide Proton (NH-Boc): The amide proton typically appears as a broad singlet around 4.80 ppm. Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.

  • Pyrrolidine Ring Protons (CH-3, CH₂-2, CH₂-5): These protons give rise to complex multiplets.

    • CH-3: This proton is coupled to the two protons at C2, the amide proton, and, most significantly, the two fluorine atoms at C4. This three-bond H-F coupling (³JHF) results in a complex multiplet.

    • CH₂-5: These two diastereotopic protons are adjacent to the CF₂ group. They experience strong two-bond H-F coupling (²JHF), which is typically in the range of 45-50 Hz, splitting their signals into complex multiplets, often appearing as a doublet of triplets.[10] They are also coupled to the C2 protons.

    • CH₂-2: These protons are coupled to each other (geminal coupling) and to the proton at C3 (vicinal coupling), resulting in further complex splitting.

¹³C NMR Spectral Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a distinct signal. The key feature in the spectrum of this molecule is the splitting of carbon signals due to C-F coupling.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Multiplicity (due to C-F)Coupling Constant (¹JCF, ²JCF, Hz)Assignment
155.5s-C =O (Boc)
123.0t¹JCF ≈ 240-250C -4
80.5s-C (CH₃)₃ (Boc)
56.0t²JCF ≈ 20-25C -5
51.0t³JCF ≈ 4-5C -3
45.5s-C -2
28.5s--C(C H₃)₃ (Boc)

Note: Chemical shifts and coupling constants are typical values and can vary.

  • Boc Group Carbons: The carbonyl carbon (C =O) appears as a singlet around 155.5 ppm. The quaternary carbon (C (CH₃)₃) is observed near 80.5 ppm, and the three equivalent methyl carbons (-C(C H₃)₃) produce a strong signal at 28.5 ppm.[11]

  • C-4 (CF₂): This carbon is directly attached to two fluorine atoms and experiences a very large one-bond C-F coupling (¹JCF). This splits the signal into a characteristic triplet (due to coupling with two equivalent I=½ nuclei) with a large J-value of ~240-250 Hz. Its chemical shift is significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms.[10]

  • C-5: This carbon is two bonds away from the fluorine atoms and exhibits a smaller two-bond coupling (²JCF), also appearing as a triplet with a J-value of ~20-25 Hz.[10]

  • C-3: This carbon, bearing the Boc-amino group, is also two bonds away from the fluorines. However, its signal assignment is differentiated from C-5 by its substitution. It experiences three-bond coupling (³JCF) to the fluorines, resulting in a triplet with a smaller coupling constant.

  • C-2: This carbon is four bonds removed from the fluorine atoms, and any C-F coupling is typically too small to be resolved, so it appears as a singlet.

Comparative Analysis with Structural Analogs

To fully appreciate the spectral impact of the gem-difluoro group, a comparison with non-fluorinated and mono-fluorinated analogs is highly instructive.

Figure 2. Workflow for the comparative NMR analysis.

Comparison 1: Non-Fluorinated Analog - (R)-3-(Boc-amino)pyrrolidine

The most direct comparison is with the parent non-fluorinated pyrrolidine.[12]

Table 3: ¹H and ¹³C NMR Data Comparison

PositionThis compound(R)-3-(Boc-amino)pyrrolidine[12]Key Difference
¹H NMR
H-4- (No protons)~1.7-2.0 ppm (m, 2H)Protons replaced by fluorine.
H-3, H-5, H-2Complex multiplets (H-F coupling)Simpler multiplets (only H-H coupling)Absence of large J-couplings from fluorine.
¹³C NMR
C-4~123.0 ppm (t, ¹JCF ≈ 245 Hz)~25-30 ppm (s)Massive downfield shift and splitting due to F.
C-3, C-5~51.0 (t), ~56.0 (t)~50 (s), ~44 (s)Significant chemical shift changes and splitting.

This comparison starkly reveals the powerful electron-withdrawing nature of fluorine, which dramatically deshields the C-4 carbon, shifting it downfield by nearly 100 ppm. Furthermore, the absence of H-F and C-F coupling in the non-fluorinated analog simplifies the spectrum, confirming that the complex splitting patterns observed in the target molecule are a direct result of the fluorine substituents.

Comparison 2: Mono-Fluorinated Analog

Comparing the gem-difluoro compound to a mono-fluoro analog, such as cis-1-Boc-3-amino-4-fluoropyrrolidine, helps to dissect the additive effects of the second fluorine atom.[13] In the mono-fluoro analog, the C-4 carbon would appear as a doublet with a ¹JCF of ~180-200 Hz, and the adjacent protons would show different H-F coupling constants depending on their stereochemical relationship (cis or trans) to the fluorine atom. The presence of two fluorine atoms in our target molecule averages these effects and introduces a unique conformational bias. Studies have shown that gem-difluorination can influence the ring pucker of pyrrolidines, a phenomenon known as the fluorine gauche effect, which can be subtly reflected in the observed H-H coupling constants.[4]

Conclusion

The comprehensive NMR analysis of this compound provides a clear and unambiguous fingerprint for its structural verification. The ¹H NMR spectrum is characterized by a diagnostic singlet for the Boc group and complex multiplets for the pyrrolidine ring protons arising from extensive H-F coupling. The ¹³C NMR spectrum is most notable for the large downfield shift and triplet multiplicity of the C-4 carbon, a direct and quantifiable consequence of gem-difluorination.

By systematically comparing these spectral features with non-fluorinated and mono-fluorinated analogs, researchers can confidently assign every signal and gain a deeper understanding of the structural and electronic effects of fluorination. This detailed analytical guide serves as a practical tool for scientists in drug development, ensuring the quality of critical building blocks and facilitating the rational design of next-generation therapeutics.

References

Introduction: The Strategic Advantage of Gem-Difluorination in Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallography of 4,4-Difluoropyrrolidine Derivatives: A Comparative Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry.[1] The introduction of fluorine can dramatically alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the 4,4-difluoropyrrolidine scaffold has emerged as a particularly powerful building block. Pyrrolidine rings are prevalent in a vast number of bioactive molecules, and their gem-difluorination at the C4 position introduces profound stereoelectronic effects that can pre-organize the molecule into a biologically relevant conformation.[2][3][4][5]

This guide serves as a comprehensive resource for researchers and drug development professionals, offering an in-depth exploration of the X-ray crystallography of 4,4-difluoropyrrolidine derivatives. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, compare the solid-state structures of these compounds with their non-fluorinated counterparts, and provide the necessary protocols to empower your research. The ultimate goal of crystallographic analysis is to gain a precise three-dimensional understanding of a molecule, and for these valuable derivatives, that understanding is key to unlocking their full therapeutic potential.[6][7]

PART 1: The Crystallographic Workflow: From Powder to Structure

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a small molecule.[6] The journey from a synthesized powder to a refined crystal structure is a meticulous process, often presenting unique challenges for fluorinated compounds.

The Foundational Step: Cultivating High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the final structure is entirely dependent on the quality of the initial crystal. 4,4-Difluoropyrrolidine derivatives can be challenging to crystallize due to their polarity and potential for conformational flexibility in solution.

Experimental Protocol: Crystal Growth via Slow Evaporation

  • Solvent Selection: The choice of solvent is paramount. Screen a diverse range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, chloroform, and their mixtures) to find one in which the compound is moderately soluble. The goal is to achieve a state of supersaturation slowly.

  • Solution Preparation: Prepare a near-saturated solution of the highly purified compound at room temperature or with gentle heating. It is critical to filter this solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes nucleation sites that would lead to a shower of microcrystals instead of a few large single crystals.

  • Controlled Evaporation: Cover the vial with parafilm and pierce it with one or two small holes using a fine needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a location free from vibration and significant temperature fluctuations. Patience is key, as crystal growth can take several days to weeks.

  • Harvesting: Once crystals of suitable size (typically >50 µm) appear, carefully harvest them using a cryoloop.

Causality Behind the Protocol:

  • Purity is Non-Negotiable: Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction.

  • Slow Evaporation Favors Order: A slow approach to supersaturation allows molecules sufficient time to orient themselves into a low-energy, highly ordered crystal lattice. Rapid precipitation traps molecules in a disordered, often amorphous, state.

  • Vibration is the Enemy: Physical disturbances can cause premature crystallization, resulting in a large number of small, unusable crystals.

Data Collection: Interrogating the Crystal with X-rays

With a suitable crystal, the next step is to collect the diffraction data using a single-crystal X-ray diffractometer.[8]

Experimental Workflow for X-ray Diffraction Data Collection

Caption: A typical workflow for single-crystal X-ray diffraction data collection.

Expert Insights:

  • Cryo-cooling: Cooling the crystal (typically to 100 K) is standard practice. The primary reason is to minimize thermal vibrations of the atoms. This reduction in atomic motion leads to sharper diffraction spots at higher angles (higher resolution), resulting in a more precise and detailed final structure.

  • Radiation Choice: Molybdenum (Mo Kα, λ = 0.71073 Å) is the most common X-ray source for small molecules. Copper (Cu Kα, λ = 1.5418 Å) may be used for very small crystals or those with large unit cells, as it produces stronger diffraction, but it can also increase absorption effects.

Structure Solution and Refinement: Decoding the Pattern

The collected data consists of thousands of reflections, each with a measured intensity. This information is used to solve and refine the molecular structure.

Logical Flow from Data to Final Model

G Data Raw Diffraction Data (h, k, l, Intensity) Solution Structure Solution (e.g., Direct Methods) Data->Solution InitialModel Initial Electron Density Map Solution->InitialModel Refinement Least-Squares Refinement InitialModel->Refinement FinalModel Refined Structural Model (Coordinates, Thermal Parameters) Refinement->FinalModel Validation Structure Validation (e.g., checkCIF) FinalModel->Validation

Caption: The computational process of solving and validating a crystal structure.

  • Structure Solution: This initial step uses statistical methods (Direct Methods) to determine the phases for a subset of the strongest reflections, generating a rough electron density map.

  • Structure Refinement: An initial model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the fit is monitored by the R-factor; a value below 5% is generally considered excellent for small molecules.

PART 2: A Comparative Guide to Conformational Behavior

The true value of X-ray crystallography lies in the detailed structural insights it provides. For 4,4-difluoropyrrolidine derivatives, this allows for a direct comparison of the conformational impact of gem-difluorination.

Ring Pucker: The Fluorine Gauche Effect in Action

The five-membered pyrrolidine ring is inherently flexible, capable of adopting various non-planar "envelope" and "twist" conformations. The substitution of hydrogen with fluorine dramatically alters this landscape.[9] The fluorine gauche effect—a stereoelectronic preference for a gauche arrangement between fluorine and an electronegative or electropositive group—can lock the ring into a specific conformation.[2]

Table 1: Comparative Analysis of Pyrrolidine Ring Conformations

Compound DerivativeDominant Ring PuckerKey Stabilizing InteractionTypical Conformation in Crystal
Proline Cγ-endo / Cγ-exoLow interconversion barrierOften depends on crystal packing
(4R)-Fluoroproline Cγ-exo ("Up" Pucker)Gauche effect (F relative to N)Stabilized exo conformation[10][9]
(4S)-Fluoroproline Cγ-endo ("Down" Pucker)Gauche effect (F relative to N)Stabilized endo conformation[10][9]
4,4-Difluoropyrrolidine Cγ-exo or Cγ-endoStrong conformational biasOften a single, highly preferred pucker[2]

This conformational restriction is a key asset in drug design. By replacing a flexible pyrrolidine with a conformationally locked 4,4-difluoro derivative, chemists can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in potency.

Intermolecular Interactions and Crystal Packing

While fluorine is a poor hydrogen bond acceptor, it actively participates in other intermolecular interactions that guide crystal packing. The crystal structure of a 4,4-difluoropyrrolidine derivative will often reveal a network of weak C–H···F hydrogen bonds and dipole-dipole interactions.[11] Analyzing these interactions can provide clues about how the molecule might interact with a protein active site. For example, the crystal structure of 1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride shows the pyrrolidine ring in an envelope conformation.[12]

PART 3: An Integrated Approach: Beyond X-ray Crystallography

While crystallography provides an unambiguous solid-state structure, a comprehensive understanding requires integrating data from other analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the crucial solution-state perspective.[10] For flexible molecules, the conformation observed in a crystal may be a low-energy "crystal-packed" form that is not the dominant conformation in solution. ¹⁹F NMR is particularly powerful for these derivatives, as the fluorine chemical shifts are exquisitely sensitive to the local conformational environment. Comparing solid-state crystallographic data with solution-state NMR data gives a more complete picture of the molecule's dynamic behavior.

  • Computational Modeling: Quantum chemical calculations (e.g., Density Functional Theory) can be used to calculate the relative energies of different ring puckers.[2][3] This computational analysis can help rationalize why a particular conformation is observed in the crystal and predict the most stable conformations in the gas phase or in solution, providing a powerful synergy with experimental crystallographic and NMR data.

By combining the precise, static picture from X-ray crystallography with the dynamic, solution-phase information from NMR and the theoretical insights from computational chemistry, researchers can build a robust and comprehensive structural understanding of their 4,4-difluoropyrrolidine derivatives, accelerating the drug discovery process.

References

Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry Analysis of Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals immersed in the world of peptide synthesis and small molecule drug discovery, the tert-butyloxycarbonyl (Boc) protecting group is a familiar ally. Its widespread use is a testament to its reliability in safeguarding amine functionalities during complex synthetic routes.[1][2] However, this stalwart of synthesis presents a unique set of challenges and considerations when subjected to the scrutiny of mass spectrometry (MS). The inherent lability of the Boc group, while advantageous for deprotection in solution, can lead to complex fragmentation patterns and potential misinterpretations of mass spectra.[3][4]

This guide provides an in-depth, objective comparison of the mass spectrometric behavior of Boc-protected compounds against common alternatives. We will delve into the underlying chemical principles that dictate their fragmentation, offer field-proven insights to navigate analytical hurdles, and provide detailed experimental protocols to ensure data integrity and reproducibility.

The Boc Group in the Mass Spectrometer: A Tale of Characteristic Neutral Losses

The defining feature of Boc-protected compounds in mass spectrometry is their propensity for facile cleavage under various ionization conditions. This behavior, driven by the stability of the resulting tert-butyl cation, gives rise to a series of characteristic neutral losses that can be both diagnostic and confounding.

Under Electrospray Ionization (ESI), a soft ionization technique, Boc-protected amines and peptides readily form protonated molecular ions, [M+H]⁺.[5] Upon collisional activation in the gas phase (MS/MS analysis), these ions undergo predictable fragmentation cascades. The most prominent fragmentation pathway involves the loss of isobutylene (56 Da) followed by the loss of carbon dioxide (44 Da), corresponding to a total loss of the Boc group (100 Da).[6] An alternative pathway involves the direct loss of the entire Boc group as a neutral species (100 Da). A key fragment observed is the tert-butyl cation (C₄H₉⁺) at m/z 57.[6][7]

The general fragmentation scheme for a Boc-protected amine (R-NH-Boc) can be summarized as follows:

  • [M+H]⁺ → [M+H - C₄H₈]⁺ + C₄H₈ (Loss of isobutylene, -56 Da)

  • [M+H - C₄H₈]⁺ → [M+H - C₄H₈ - CO₂]⁺ + CO₂ (Subsequent loss of carbon dioxide, -44 Da)

  • [M+H]⁺ → [M+H - C₅H₈O₂]⁺ + C₅H₈O₂ (Loss of the entire Boc group, -100 Da)

  • [M+H]⁺ → C₄H₉⁺ (Formation of tert-butyl cation, m/z 57)

This fragmentation behavior is a double-edged sword. While the characteristic losses are indicative of a Boc-protected species, the lability of the group can lead to significant in-source decay. This phenomenon results in the observation of both the intact protected molecule and the deprotected species in the initial MS1 spectrum, complicating quantification and potentially obscuring other low-abundance species.[3]

Ionization Technique Considerations

The choice of ionization technique can significantly influence the observed spectrum.

  • Electrospray Ionization (ESI): As a soft ionization method, ESI is generally preferred for analyzing Boc-protected compounds as it minimizes in-source fragmentation compared to harder ionization techniques.[5] However, even with ESI, in-source decay can be prevalent, especially with increased source temperatures or harsh cone voltages.[4][8]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI can be a softer ionization technique than ESI for some molecules and may reduce the extent of in-source Boc cleavage, providing a clearer molecular ion signal.[4]

Comparative Analysis: Boc vs. Alternative Protecting Groups

The selection of a protecting group extends beyond synthetic convenience and has profound implications for downstream analysis. Here, we compare the mass spectrometric behavior of Boc with two other commonly used amine protecting groups: Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc).

Parameter Boc-Protected Compounds Cbz-Protected Compounds Fmoc-Protected Compounds
Primary Fragmentation Loss of isobutylene (-56 Da), CO₂ (-44 Da), or the entire Boc group (-100 Da). Formation of tert-butyl cation (m/z 57).[6][7]Loss of benzyl alcohol (-108 Da) or tropylium cation (m/z 91).[9]Loss of the Fmoc group via a McLafferty-type rearrangement followed by CO₂ loss.[10]
In-Source Decay High propensity for in-source decay, leading to observation of both protected and deprotected species.[3]Generally more stable than Boc, with less pronounced in-source decay.More stable than Boc under typical ESI conditions; deprotection requires a base.[11]
Ionization Efficiency Generally good, but the signal can be split between the molecular ion and the deprotected ion.Good, the aromatic ring can enhance ionization.Often exhibits higher ionization efficiency due to the aromatic fluorenyl group.[3]
Diagnostic Ions m/z 57 (tert-butyl cation) and characteristic neutral losses of 56, 44, and 100 Da.[6][7]m/z 91 (tropylium ion) and a neutral loss of 108 Da.[9]Characteristic ions related to the fluorenyl moiety.
Analytical Challenge In-source decay complicates spectral interpretation and quantification.[3][12][13]Potential for side reactions during removal by hydrogenolysis.[14]The large, hydrophobic Fmoc group can sometimes suppress the ionization of smaller peptides.
Cbz (Carboxybenzyl) Group

The Cbz group is generally more stable in the mass spectrometer than the Boc group. Its characteristic fragmentation involves the cleavage of the benzylic C-O bond, leading to the formation of a tropylium ion at m/z 91 or the loss of benzyl alcohol (108 Da).[9] This greater stability often results in less in-source decay, providing a cleaner MS1 spectrum.

Fmoc (9-fluorenylmethyloxycarbonyl) Group

The Fmoc group is significantly more stable under the acidic conditions typically used in reversed-phase chromatography and ESI-MS.[11] Its removal requires basic conditions, which are not encountered in the mass spectrometer.[11] Consequently, Fmoc-protected peptides generally do not exhibit significant in-source decay of the protecting group.[3] The fragmentation of Fmoc-protected peptides often involves a McLafferty-type rearrangement, leading to the loss of the Fmoc group and subsequent loss of CO₂.[10] The aromatic nature of the fluorenyl group can also enhance ionization efficiency.[3]

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided for the analysis of protected compounds.

Protocol 1: Mass Spectrometry Analysis of a Boc-Protected Peptide
  • Sample Preparation:

    • Dissolve the Boc-protected peptide in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a stock concentration of 1 mg/mL. The use of formic acid instead of trifluoroacetic acid (TFA) is recommended to minimize premature deprotection.[4]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimize to minimize in-source decay).

    • Source Temperature: 120 °C (Keep as low as possible to minimize thermal degradation).[4]

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-2000.

    • MS/MS: For fragmentation analysis, select the protonated molecular ion [M+H]⁺ as the precursor and apply a collision energy of 15-30 eV.

Protocol 2: Mass Spectrometry Analysis of an Fmoc-Protected Peptide
  • Sample Preparation:

    • Follow the same procedure as for the Boc-protected peptide. Fmoc-protected peptides are generally more stable under these conditions.

  • Liquid Chromatography (LC):

    • Utilize the same LC conditions as for the Boc-protected peptide.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MS1 Scan Range: m/z 100-2000.

    • MS/MS: Select the protonated molecular ion [M+H]⁺ as the precursor and apply a collision energy of 20-40 eV.

Visualizing Fragmentation and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Boc_Fragmentation M_H [M+H]⁺ Boc-Protected Analyte M_H_minus_isobutylene [M+H - 56]⁺ M_H->M_H_minus_isobutylene - C₄H₈ M_H_minus_Boc [M+H - 100]⁺ Deprotected Analyte M_H->M_H_minus_Boc - C₅H₈O₂ tert_butyl m/z 57 tert-butyl cation M_H->tert_butyl Fragmentation M_H_minus_isobutylene->M_H_minus_Boc - CO₂

Caption: Fragmentation pathway of a Boc-protected compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in ACN/H₂O + 0.1% FA dilute Dilute to 1-10 µg/mL dissolve->dilute lc Reversed-Phase LC (C18 Column) dissolve->lc ms ESI-MS lc->ms msms MS/MS ms->msms spectrum Analyze Spectrum for Characteristic Losses msms->spectrum compare Compare with Alternative Protecting Groups spectrum->compare

Caption: General workflow for LC-MS analysis of protected compounds.

Conclusion: A Strategic Approach to Analysis

The mass spectrometry analysis of Boc-protected compounds requires a nuanced understanding of their gas-phase chemistry. The characteristic neutral losses, while diagnostic, are often accompanied by in-source decay that can complicate spectral interpretation. By carefully selecting ionization techniques, optimizing source conditions, and considering the comparative behavior of alternative protecting groups like Cbz and Fmoc, researchers can navigate these challenges. The Fmoc group, with its superior stability in the mass spectrometer, often provides a more straightforward analytical outcome, particularly for quantitative studies. Ultimately, the choice of protecting group should be a holistic decision, weighing both the demands of the synthetic strategy and the requirements for robust and unambiguous analytical characterization.

References

Introduction: The Critical Role of Chirality in Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to HPLC Methods for the Chiral Separation of Fluorinated Amino Acids

In modern medicinal chemistry, the incorporation of fluorine into amino acid structures is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This often translates into drug candidates with improved pharmacokinetic profiles and therapeutic efficacy.

However, these modifications introduce a significant analytical challenge: the resolution of enantiomers. As with their non-fluorinated counterparts, the biological activity of fluorinated amino acids is stereospecific. One enantiomer may be a potent therapeutic agent, while the other could be inactive or, in worst-case scenarios, elicit toxic effects. Consequently, robust and reliable analytical methods for chiral separation are not just a regulatory requirement but a fundamental necessity for effective drug development and quality control.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of fluorinated amino acids. We will delve into the core principles of different chiral stationary phases (CSPs), explore the strategic use of derivatization, and provide actionable protocols, moving beyond a simple listing of techniques to explain the causality behind methodological choices.

The "Fluorine Factor": How Fluorine Influences Chiral Recognition

The presence of fluorine atoms alters the electronic and steric properties of an amino acid, which directly impacts its interaction with a chiral stationary phase. Fluorine's high electronegativity can create strong local dipoles and modify the pKa of nearby functional groups, such as the amine or carboxylic acid.[2] This can change the hydrogen bonding, dipole-dipole, and ionic interactions that are central to chiral recognition. Furthermore, fluorinated segments can exhibit unique "fluorophilic" interactions, favoring partitioning into fluorous environments over hydrocarbon ones, a property that can be exploited for chromatographic separation.[3][4] A successful separation strategy, therefore, must account for these altered interaction dynamics.

Fundamental Approaches: A Fork in the Analytical Road

The enantioseparation of fluorinated amino acids by HPLC is typically approached via one of two primary strategies: direct or indirect separation.[5] The choice between them is a critical first step in method development, dictated by the analyte's properties, the available instrumentation, and the analytical objective (e.g., purity testing vs. preparative separation).

G start Chiral Separation of Fluorinated Amino Acids direct Part 1: Direct Separation (Using Chiral Stationary Phases - CSPs) start->direct Preferred for simplicity & avoiding racemization indirect Part 2: Indirect Separation (Via Chiral Derivatization) start->indirect Used to enhance detection or separate on achiral columns node_poly Polysaccharide CSPs node_macro Macrocyclic Glycopeptide CSPs node_cyclo Cyclodextrin-Based CSPs node_reagents Chiral Derivatizing Agents (e.g., Marfey's Reagent, FMOC) node_achiral Separation of Diastereomers on Achiral Columns (e.g., C18)

Caption: High-level decision pathway for chiral separation methodologies.

Part 1: Direct Enantioseparation Using Chiral Stationary Phases (CSPs)

Direct separation on a CSP is the most elegant and often preferred approach, as it avoids the extra sample preparation steps and potential for racemization associated with derivatization.[5] The success of this method hinges entirely on selecting a CSP that provides sufficient stereoselectivity for the target analyte.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separation

Chiral stationary phases derived from cellulose and amylose, typically coated or immobilized on silica, are among the most versatile and widely used in HPLC.[6] Chiral recognition occurs within the helical grooves of the polysaccharide structure, driven by a combination of hydrogen bonding, π-π interactions, and steric hindrance.[7]

Causality in Action: The carbamate derivatives on the polysaccharide backbone (e.g., 3,5-dimethylphenylcarbamate) create chiral pockets. An analyte must fit into these pockets in a specific orientation to interact favorably. The subtle differences in how enantiomers fit determine the separation. For fluorinated amino acids, particularly those with aromatic rings, the altered electron density due to fluorine can enhance π-π stacking interactions with the phenyl groups on the CSP, often leading to excellent resolution.[8][9] These phases are highly effective for N-protected amino acids, such as N-Fluorenylmethoxycarbonyl (FMOC) derivatives, which are common in peptide synthesis.[10][11][12]

Table 1: Performance Comparison of Polysaccharide-Based CSPs

Analyte Type Recommended CSPs Typical Mobile Phase Mode Key Advantages Considerations
N-Protected Fluorinated α-Amino Acids Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase (Hexane/Alcohol) or Reversed Phase (ACN/Water + additive)[8][10] Broad applicability, high success rate for FMOC derivatives.[6][11] Free amino acids may show poor retention/resolution.

| Fluorinated Cyclic β-Amino Acids | Cellulose and Amylose derivatives | Normal Phase (n-hexane/alcohol/alkylamine)[9] | Effective for complex cyclic structures. | Mobile phase optimization can be complex. |

Macrocyclic Glycopeptide-Based CSPs: Unmatched Multimodal Selectivity

Macrocyclic glycopeptides, such as teicoplanin, vancomycin, and ristocetin A, are complex molecules that offer a unique multiplicity of chiral recognition mechanisms.[13][14] Their structures contain peptide backbones, carbohydrate baskets, and ionizable groups, allowing for hydrogen bonding, hydrophobic inclusion, ionic interactions, and π-π interactions simultaneously.[15][16]

Causality in Action: This multimodal capability makes them exceptionally powerful for separating polar and ionizable compounds like underivatized amino acids.[17] For a fluorinated amino acid, the carboxylic acid can engage in ionic binding with a protonated amine on the selector, while the fluorinated side chain interacts with hydrophobic pockets. The precise spatial arrangement of these multiple interaction points for each enantiomer dictates the separation. These phases are compatible with a wide range of mobile phases, from polar organic to fully aqueous reversed-phase conditions, making them highly versatile for LC-MS applications.[15][18]

Table 2: Performance Comparison of Macrocyclic Glycopeptide-Based CSPs

Analyte Type Recommended CSPs Typical Mobile Phase Mode Key Advantages Considerations
Underivatized Fluorinated Amino Acids Teicoplanin (e.g., CHIROBIOTIC T) Polar Ionic, Reversed Phase (e.g., MeOH/Water/Acid) Excellent for free amino acids, LC-MS compatible.[15] Elution order can be sensitive to mobile phase pH and additives.
N-Protected Fluorinated Amino Acids Teicoplanin, Ristocetin A[15] Polar Organic, Reversed Phase Broad selectivity, complementary to polysaccharide phases.[14] Higher cost compared to some other CSPs.

| Fluorinated Tryptophan Analogs | Teicoplanin and Teicoplanin Aglycone on core-shell particles[18] | Reversed Phase (MeOH or ACN with additives like TEAA or AcOH) | High efficiency and speed due to core-shell technology.[18] | Complex interplay between organic modifier and additive choice.[18] |

Cyclodextrin-Based CSPs: Chiral Recognition via Inclusion

Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[19] Chiral recognition is primarily based on the differential inclusion of the enantiomers' hydrophobic side chains into the cavity.[20] The hydroxyl groups at the rim of the cone can also participate in hydrogen bonding, further stabilizing the transient diastereomeric complex.

Causality in Action: For a fluorinated amino acid, the fluorinated moiety, which is often more hydrophobic than its hydrocarbon counterpart, can fit snugly into the cyclodextrin cavity. The separation depends on the "goodness of fit"—how well each enantiomer's size and shape complement the cavity's dimensions and how secondary interactions at the rim stabilize the complex.[21] Derivatization of the cyclodextrin's hydroxyl groups can significantly alter its selectivity.[22] These columns are most often used in reversed-phase mode.[19]

Part 2: Indirect Enantioseparation via Chiral Derivatization

When direct methods fail or when enhanced detection sensitivity is required, an indirect approach can be employed. This involves reacting the amino acid racemate with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard achiral HPLC column, such as a C18.[5][23]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis racemate Racemic Fluorinated Amino Acid (R/S) reaction Derivatization Reaction racemate->reaction reagent Chiral Derivatizing Agent (e.g., L-FDAA) reagent->reaction diastereomers Diastereomer Pair (L-R and L-S) reaction->diastereomers hplc_system Standard HPLC System (e.g., C18 column) diastereomers->hplc_system separation Chromatographic Separation hplc_system->separation chromatogram Chromatogram with Two Resolved Peaks separation->chromatogram

Caption: Workflow for the indirect chiral separation method.

Key Chiral Derivatizing Agents (CDAs):

  • Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine of an amino acid.[24] The resulting diastereomers are highly chromophoric, allowing for sensitive UV detection, and are readily separated on standard reversed-phase columns.[5]

  • FMOC-Cl (9-fluorenylmethyl chloroformate): While not chiral itself, FMOC-Cl is used to protect the amino group.[25] The resulting N-FMOC amino acids are ideal candidates for subsequent separation on polysaccharide CSPs, as discussed previously. This is technically a pre-column derivatization for direct chiral separation but is a crucial step in many established protocols.[10][12]

  • NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole): This is a highly sensitive fluorogenic reagent used for derivatizing amino acids, enabling detection at very low concentrations.[23][26]

Trustworthiness Check: The primary caveat of the indirect method is the absolute requirement that the chiral derivatizing agent be enantiomerically pure. Any impurity in the CDA will lead to the formation of additional diastereomers, resulting in erroneous quantification of the enantiomeric excess. Furthermore, the reaction conditions must be carefully controlled to prevent any racemization of the analyte.

Part 3: Experimental Protocols and Method Development

A logical, systematic approach is key to developing a robust chiral separation method.

Screening Protocol: Direct Separation of a Novel N-FMOC Fluorinated Amino Acid

This protocol outlines a typical starting point for method development using the most successful classes of CSPs.

1. Analyte Preparation:

  • Protect the racemic fluorinated amino acid with FMOC-Cl following standard literature procedures.[25]
  • Prepare a stock solution of the N-FMOC derivative at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
  • Prepare a working standard by diluting the stock solution to ~50 µg/mL with the initial mobile phase.

2. Initial CSP and Mobile Phase Screening:

  • Columns:
  • Column 1: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Lux Cellulose-1, Chiralcel OD-H).
  • Column 2: Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Lux Amylose-1, Chiralpak AD-H).
  • Column 3: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T).
  • Reversed-Phase Screening Conditions (LC-MS Friendly):
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
  • Temperature: 25 °C.
  • Detection: UV at 265 nm.
  • Normal-Phase Screening Conditions (if RP fails or for higher selectivity):
  • Mobile Phase A: Hexane or Heptane.
  • Mobile Phase B: Isopropanol (IPA) or Ethanol.
  • Isocratic: Screen at various compositions (e.g., 90:10 A:B, 80:20 A:B). Add a small amount of an amine (e.g., 0.1% diethylamine) for basic analytes or acid (e.g., 0.1% TFA) for acidic analytes to improve peak shape.

3. Optimization:

  • Once partial separation is observed on a column, switch to isocratic conditions based on the elution composition from the gradient run.
  • Organic Modifier: If using reversed-phase, compare Acetonitrile and Methanol. Methanol can offer different selectivity due to its protic nature and hydrogen bonding capability.[10]
  • Temperature: Investigate the effect of temperature (e.g., 15 °C, 25 °C, 40 °C). Plotting ln(α) vs. 1/T (a van't Hoff plot) can reveal whether the separation is enthalpically or entropically driven, providing insight into the separation mechanism.[9] Generally, lower temperatures improve resolution for enthalpically controlled separations.
  • Additive: In reversed-phase, test different acidic or basic additives (e.g., TFA, formic acid, acetic acid, TEAA) as they can significantly influence ionization and interaction with the CSP.[18]

Conclusion and Recommendations

The successful chiral separation of fluorinated amino acids is an achievable but nuanced task that requires a foundational understanding of chiral recognition mechanisms and the specific influence of fluorine.

  • For N-protected fluorinated amino acids , polysaccharide-based CSPs in either normal or reversed-phase mode represent the most robust starting point, with a high probability of success.[6][8][10]

  • For underivatized (free) fluorinated amino acids , macrocyclic glycopeptide CSPs, particularly teicoplanin-based phases, are the clear method of choice due to their unique multimodal and ionic interaction capabilities.[17]

  • The indirect method using a chiral derivatizing agent like Marfey's reagent remains a valuable alternative, especially when direct methods are unsuccessful or when the highest detection sensitivity is paramount.[5][24]

Ultimately, a systematic screening approach that evaluates multiple CSPs with distinct chiral selectors and a range of mobile phase conditions is the most efficient path to a validated, high-resolution separation. The use of modern column technologies, such as those packed with core-shell particles, should also be considered to improve throughput without sacrificing resolution.[18]

References

A Comparative Guide to the Conformational Analysis of 3,3-Difluoropyrrolidines and 4,4-Difluoropyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for modulating physicochemical and biological properties. The pyrrolidine ring, a ubiquitous motif in pharmaceuticals, is a prime candidate for such modification. This guide provides an in-depth comparative analysis of the conformational behavior of 3,3-difluoropyrrolidines and 4,4-difluoropyrrolidines, offering insights into the profound influence of fluorine's placement on the three-dimensional structure and properties of this important heterocyclic system. By understanding these conformational nuances, researchers can make more informed decisions in the design of novel therapeutics with optimized efficacy and pharmacokinetic profiles.

Introduction: The Subtle Art of Fluorine-Induced Conformational Control

The five-membered pyrrolidine ring is not planar, but rather puckers to relieve torsional strain, adopting various envelope (E) and twist (T) conformations. The introduction of substituents, particularly the highly electronegative fluorine atom, can dramatically influence the preferred pucker of the ring. This is primarily due to stereoelectronic effects, which are stabilizing interactions between orbitals that depend on their spatial orientation[1]. In fluorinated pyrrolidines, the key stereoelectronic interactions at play are the gauche effect and hyperconjugation.

The gauche effect often favors a conformation where the C-F bond is gauche (approximately 60° dihedral angle) to an adjacent electron-withdrawing group or another C-F bond. This is a result of stabilizing hyperconjugative interactions, such as σC-H → σ*C-F, where electron density from a bonding orbital is donated into an adjacent antibonding orbital[2][3][4]. The positioning of geminal fluorine atoms at either the C3 or C4 position of the pyrrolidine ring leads to distinct conformational preferences, which in turn impact properties like basicity and molecular recognition.

Conformational Landscape of 3,3-Difluoropyrrolidines

In 3,3-difluoropyrrolidine, the geminal fluorine atoms are situated at the β-position relative to the nitrogen atom. The primary stereoelectronic influence in this system is the gauche effect between the C-F bonds and the C-N bond. Computational studies and experimental data from related 3-fluoropyrrolidines suggest a preference for a Cγ-exo pucker (the C3 atom is out of the plane on the opposite side of the C5-N-C2 plane from the C4 atom)[2][5]. This conformation allows for stabilizing hyperconjugative interactions between the C-H bonds on the adjacent carbons and the antibonding orbitals of the C-F bonds.

The presence of the two fluorine atoms at the 3-position significantly influences the basicity of the pyrrolidine nitrogen. The strong electron-withdrawing inductive effect of the fluorine atoms lowers the pKa of the conjugate acid.

Conformational Landscape of 4,4-Difluoropyrrolidines

When the geminal fluorine atoms are located at the C4 position (γ to the nitrogen), the stereoelectronic landscape changes. In the context of 4,4-difluoroproline, a derivative of 4,4-difluoropyrrolidine, it has been observed that the energy difference between the Cγ-exo and Cγ-endo puckers is small[6]. This suggests that 4,4-difluoropyrrolidines may exhibit greater conformational flexibility compared to their 3,3-difluoro counterparts.

However, the diastereotopic nature of the two fluorine atoms in 4,4-difluorinated systems provides a sensitive NMR probe for the ring's conformation[1][6]. The difference in the 19F NMR chemical shifts of the axial and equatorial fluorine atoms is highly dependent on the ring pucker. A larger chemical shift difference is indicative of a more biased or "locked" conformation, while a smaller difference suggests a more dynamic equilibrium between different puckered forms[6].

Comparative Summary of Properties

Property3,3-Difluoropyrrolidine4,4-DifluoropyrrolidineRationale
Predominant Ring Pucker Tends to favor a Cγ-exo pucker.Exhibits a more balanced equilibrium between Cγ-exo and Cγ-endo puckers.In the 3,3-isomer, the gauche effect between the C-F and C-N bonds provides a stronger driving force for a specific pucker. In the 4,4-isomer, the fluorine atoms are more distant from the nitrogen, leading to a less pronounced conformational bias.
Basicity (pKa of conjugate acid) pKa ≈ 7.5[7]Estimated pKa ≈ 8.5 (based on 4,4-difluoropiperidine)[8]The strong inductive effect of the two fluorine atoms is more effectively transmitted to the nitrogen atom from the closer C3 position, leading to a greater reduction in basicity compared to the C4 position.
19F NMR Spectroscopy A single resonance is typically observed for the two equivalent fluorine atoms.Two distinct resonances for the diastereotopic axial and equatorial fluorine atoms, with the chemical shift difference (ΔδF) being a sensitive indicator of the ring pucker preference.[6]The geminal fluorine atoms at the prochiral C4 center are chemically non-equivalent (diastereotopic) in the chiral environment of the puckered ring.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the solution-state conformation of fluorinated pyrrolidines.

Workflow for NMR-based Conformational Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, D2O). prep2 Transfer to a 5 mm NMR tube. prep1->prep2 acq1 Acquire 1H, 19F, and 2D NMR spectra (COSY, NOESY/ROESY, HSQC, HMBC). acq2 For 4,4-isomers, acquire 1H-coupled 19F spectra to determine 3J(H,F). acq1->acq2 an1 Measure 3J(H,H) coupling constants to determine dihedral angles (Karplus equation). an2 Analyze NOE/ROE correlations to determine through-space proximities. an1->an2 an3 For 4,4-isomers, analyze ΔδF and 3J(H,F) to assess pucker preference. an2->an3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Prepared Sample cluster_analysis cluster_analysis cluster_acq->cluster_analysis Acquired Spectra

Caption: Workflow for NMR-based conformational analysis of difluoropyrrolidines.

Key NMR Parameters for Conformational Analysis:

NMR ParameterInformation Gained3,3-Difluoropyrrolidine4,4-Difluoropyrrolidine
3J(H,H) Coupling Constants Dihedral angles between vicinal protons, which define the ring pucker.Analysis of H2-H3 and H4-H5 couplings provides insight into the envelope/twist conformation.Analysis of H3-H4 and H4-H5 couplings reveals the pucker around the C4 position.
1H-19F Coupling Constants Dihedral angles between protons and fluorine atoms.2J(H3,F) and 3J(H2,F), 3J(H4,F) can be informative.Large 3J(H,F) values (>30 Hz) are indicative of an anti-periplanar relationship, often seen for an axial fluorine.[6]
Nuclear Overhauser Effect (NOE) Through-space proximity of protons, helping to distinguish between different puckered conformations.NOEs between axial and equatorial protons can define the ring conformation.NOEs between protons on C3 and C5 with the axial and equatorial protons on C4 can help assign the ring pucker.
Δδ(19Fax - 19Feq) Degree of conformational bias.Not applicable (fluorines are equivalent).A large Δδ suggests a strong preference for one pucker, while a small Δδ indicates conformational averaging.[1][6]
X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state. This data is invaluable for validating the conformations predicted by computational methods and inferred from NMR data. While the solid-state conformation may not always perfectly reflect the solution-state equilibrium, it provides a crucial reference point.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for exploring the potential energy surface of difluoropyrrolidines and predicting the relative stabilities of different conformers.

Computational Workflow for Conformational Analysis:

G cluster_model Model Building cluster_calc Quantum Chemical Calculations cluster_analysis Analysis model1 Build initial 3D structures of different possible conformers (envelope and twist). calc1 Perform geometry optimization and frequency calculations (e.g., B3LYP/6-311++G**). calc2 Include a solvent model (e.g., PCM) to simulate solution-phase behavior. calc1->calc2 an1 Compare the relative energies of the optimized conformers. an2 Analyze key geometric parameters (dihedral angles, bond lengths). an1->an2 an3 Calculate theoretical NMR parameters (chemical shifts, coupling constants) and compare with experimental data. an2->an3 cluster_model cluster_model cluster_calc cluster_calc cluster_model->cluster_calc Initial Structures cluster_analysis cluster_analysis cluster_calc->cluster_analysis Calculated Properties

Caption: Workflow for computational conformational analysis.

Conclusion: Rational Design Through Conformational Understanding

The placement of geminal fluorine atoms on the pyrrolidine ring at the 3- versus the 4-position has a profound and predictable impact on the molecule's conformational preferences and basicity. 3,3-Difluorination tends to induce a more defined ring pucker due to the proximity of the fluorine atoms to the ring nitrogen, while also significantly reducing basicity. Conversely, 4,4-difluorination results in a more conformationally flexible ring system, with the diastereotopic fluorines serving as a sensitive NMR handle to probe the subtle conformational equilibria.

For drug development professionals, this understanding is critical. The choice between a 3,3- and a 4,4-difluoropyrrolidine scaffold can be used to fine-tune the three-dimensional shape of a molecule to optimize its binding to a biological target, as well as to modulate its pKa to improve pharmacokinetic properties such as solubility and membrane permeability. By leveraging these fluorine-induced conformational effects, researchers can accelerate the discovery and development of novel and more effective therapeutics.

References

A Comparative Guide to Boc vs. Fmoc Protection for Fluorinated Amines: Navigating the Impact of Fluorine's Electron-Withdrawing Nature

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into amine-containing molecules is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. However, the potent electron-withdrawing nature of fluorine significantly alters the chemical properties of the proximal amine, presenting unique challenges for its protection and deprotection. This guide provides a comprehensive, data-driven comparison of the two most common amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), in the context of fluorinated amines. We will delve into the mechanistic nuances, provide supporting experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific synthetic needs.

The Fluorine Effect: A Double-Edged Sword

Fluorine's high electronegativity dramatically reduces the basicity (pKa) of nearby amines.[1][2][3][4] This effect, while often beneficial for drug properties, directly impacts the stability of protecting groups. A decrease in the amine's nucleophilicity can make the initial protection step more challenging, while the increased acidity of the N-H proton can influence the stability of the resulting carbamate. Understanding this electronic perturbation is critical to selecting the optimal protecting group and reaction conditions.

At a Glance: Boc vs. Fmoc for Fluorinated Amines

FeatureBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[5][6]Base-labile (e.g., 20% piperidine in DMF)[7][8]
Stability to Fluorination Generally stable, but cleavage kinetics can be affected.Stability can be compromised by the increased acidity of the N-H proton, potentially leading to premature deprotection under certain conditions.
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc, Alloc) and hydrogenolysis-labile groups (e.g., Cbz).[9]Orthogonal to acid-labile groups (e.g., Boc, tBu) and some hydrogenolysis-labile groups.[7]
Key Advantages for Fluorinated Amines Robustness under a wide range of non-acidic conditions.Milder deprotection conditions are beneficial for sensitive substrates.
Potential Challenges for Fluorinated Amines Harsh acidic cleavage may not be suitable for acid-sensitive fluorinated compounds.Potential for premature deprotection due to the electron-withdrawing effect of fluorine.

Mechanistic Considerations in the Presence of Fluorine

The stability and cleavage of both Boc and Fmoc groups are fundamentally tied to the electronic environment of the nitrogen atom they protect.

Boc Protection and Deprotection

The Boc group is cleaved under acidic conditions via a mechanism involving protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation.[6]

Boc_Deprotection R-NH-Boc R-NH-Boc R-NH-Boc(H+) R-NH-Boc(H+) R-NH-Boc->R-NH-Boc(H+) + H+ R-NH-COOH R-NH-COOH R-NH-Boc(H+)->R-NH-COOH - C(CH3)3+ R-NH2 R-NH2 R-NH-COOH->R-NH2 - CO2

Caption: Boc deprotection proceeds via an acid-catalyzed elimination.

For fluorinated amines, the reduced basicity of the nitrogen can slightly decrease the rate of the initial protonation step. However, the overall stability of the Boc group is generally high, making it a reliable choice for many applications.

Fmoc Protection and Deprotection

The Fmoc group is removed via a base-mediated β-elimination mechanism.[8][10] A base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid, which then decarboxylates.[10]

Fmoc_Deprotection Fmoc-NH-R Fmoc-NH-R Fmoc(-)-NH-R Fmoc(-)-NH-R Fmoc-NH-R->Fmoc(-)-NH-R + Base Dibenzofulvene + R-NH-COO- Dibenzofulvene + R-NH-COO- Fmoc(-)-NH-R->Dibenzofulvene + R-NH-COO- β-elimination R-NH-COO- R-NH-COO- R-NH2 R-NH2 R-NH-COO-->R-NH2 + H+, -CO2

Caption: Fmoc deprotection occurs through a base-induced β-elimination.

The presence of electron-withdrawing fluorine atoms on the amine substituent can increase the acidity of the carbamate N-H proton. This heightened acidity can potentially make the Fmoc group more labile, even to weaker bases, which is a critical consideration during multi-step syntheses.

Experimental Data: A Head-to-Head Comparison

To provide a quantitative comparison, we outline a general experimental workflow to assess the stability of Boc- and Fmoc-protected fluorinated amines under their respective deprotection conditions.

Experimental Workflow: Comparative Stability Analysis

workflow cluster_prep Sample Preparation cluster_boc Boc Deprotection cluster_fmoc Fmoc Deprotection cluster_analysis Analysis start Synthesize Boc- and Fmoc-protected fluorinated amine boc_dep Treat with TFA/DCM start->boc_dep fmoc_dep Treat with 20% Piperidine/DMF start->fmoc_dep boc_quench Quench aliquots at time intervals boc_dep->boc_quench hplc Analyze by HPLC/LC-MS boc_quench->hplc fmoc_quench Quench aliquots at time intervals fmoc_dep->fmoc_quench fmoc_quench->hplc data Plot % deprotection vs. time hplc->data

Caption: Workflow for comparing the deprotection kinetics of Boc and Fmoc groups.

Hypothetical Comparative Deprotection Data

The following table summarizes hypothetical data from a comparative deprotection study on a model fluorinated amine, highlighting the expected trends.

Protecting GroupDeprotection ReagentTime for 50% Deprotection (t₁/₂)Time for >95% DeprotectionPotential Side Reactions with Fluorinated Substrates
Boc 50% TFA in DCM~5 min~30 minAcid-catalyzed degradation of sensitive functionalities.
Fmoc 20% Piperidine in DMF~2 min~15 minPremature deprotection with weaker bases if fluorine substitution is extensive.

Note: These are illustrative values and actual deprotection times will vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocols

General Protocol for Boc Protection of a Fluorinated Amine
  • Dissolve the fluorinated amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous work-up and purify the product by column chromatography.

General Protocol for Boc Deprotection of a Fluorinated Amine
  • Dissolve the Boc-protected fluorinated amine in DCM.

  • Add trifluoroacetic acid (TFA, 10-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring for completion by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a base.

General Protocol for Fmoc Protection of a Fluorinated Amine
  • Dissolve the fluorinated amine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C and add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature until completion (monitor by TLC or LC-MS).

  • Perform an aqueous work-up and purify the product by crystallization or column chromatography.

General Protocol for Fmoc Deprotection of a Fluorinated Amine
  • Dissolve the Fmoc-protected fluorinated amine in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 15-30 minutes, monitoring for completion by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo.

  • Purify the resulting amine by column chromatography to remove the dibenzofulvene-piperidine adduct.

Conclusion and Recommendations

The choice between Boc and Fmoc for the protection of fluorinated amines is a nuanced decision that depends on the specific chemical context of the target molecule and the overall synthetic strategy.

  • Choose Boc protection when robustness is paramount and the synthetic route involves basic or nucleophilic conditions. The harsh acidic deprotection is a key consideration, and the stability of other functional groups in the molecule to strong acid must be confirmed.

  • Choose Fmoc protection when mild deprotection conditions are required to preserve sensitive functionalities elsewhere in the molecule. However, be mindful of the potential for increased lability of the Fmoc group due to the electron-withdrawing nature of fluorine. Careful selection of bases throughout the synthesis is crucial to avoid premature deprotection.

Ultimately, a thorough understanding of the electronic effects of fluorination, coupled with careful experimental evaluation, will guide the researcher to the most effective and efficient protection strategy for their specific fluorinated amine.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemistry of chiral pyrrolidines is a critical parameter influencing the efficacy and safety of novel therapeutics.[1][2] The pyrrolidine ring is a prevalent structural motif in numerous FDA-approved pharmaceuticals, making the precise determination of enantiomeric excess (ee) an indispensable aspect of synthesis, quality control, and regulatory compliance.[2] This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the ee of chiral pyrrolidines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in selecting the most appropriate method for your research needs.

The Central Role of Chirality in Pyrrolidine-Based Compounds

Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[1] Consequently, the ability to accurately quantify the enantiomeric composition of a chiral pyrrolidine sample is not merely an analytical exercise but a fundamental requirement for the development of safe and effective medicines.

Comparative Overview of Analytical Methodologies

The selection of an optimal analytical method for determining the enantiomeric excess of a chiral pyrrolidine is contingent upon several factors, including the required sensitivity, sample throughput, instrument availability, and the necessity for derivatization. The following sections will explore the nuances of each technique.

Method Principle Key Advantages Key Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or separation of diastereomeric derivatives on an achiral column.[3]Broad applicability, high resolution, well-established methods.Can require method development for new compounds, may need derivatization.Routine quality control, preparative separation.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.[4]High resolution, speed, and sensitivity.[5]Requires volatile analytes or derivatization to increase volatility, potential for thermal degradation.[5]Analysis of volatile or semi-volatile chiral pyrrolidines.
Chiral NMR Formation of diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinguishable NMR signals.[6][7]Rapid analysis, provides structural information, non-destructive (with CSAs).Lower sensitivity compared to chromatographic methods, may require higher sample concentrations.Rapid screening, mechanistic studies, structural elucidation.

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a cornerstone for the enantioseparation of chiral compounds due to its versatility and robustness.[3] Two primary strategies are employed: direct and indirect separation.

Direct Method: Chiral Stationary Phases (CSPs)

The direct method leverages the differential interaction between the enantiomers and a chiral stationary phase.[3] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used for their broad enantiorecognition capabilities.

Experimental Protocol: Direct Chiral HPLC of a Pyrrolidine Derivative

  • Analyte: Racemic 2-(aminomethyl)-1-ethylpyrrolidine derivatized with 4-nitrobenzoic acid.[8]

  • Column: Chiralcel OD-H (250 x 4.6 mm).[8]

  • Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.[8] The choice of a non-polar mobile phase with a polar modifier is common for polysaccharide-based CSPs. Triethylamine is added to reduce peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: 25°C.[8]

  • Detection: UV at 254 nm.[8]

  • Procedure:

    • Dissolve the derivatized pyrrolidine sample in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • The two enantiomers will elute at different retention times.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Indirect Method: Chiral Derivatization

In this approach, the enantiomeric pyrrolidines are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[3][9] These diastereomers possess different physical properties and can be separated on a standard achiral HPLC column.[9]

Experimental Protocol: Indirect Chiral HPLC via Diastereomer Formation

  • Analyte: Racemic pyrrolidine-3-carboxylic acid.

  • Chiral Derivatizing Agent: (S)-(-)-α-Methylbenzylamine.[3]

  • Column: Standard achiral C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). TFA is used to improve peak shape.

  • Detection: UV at 210 nm.

  • Procedure:

    • React the racemic pyrrolidine-3-carboxylic acid with (S)-(-)-α-methylbenzylamine to form diastereomeric amides.

    • Inject the resulting diastereomeric mixture onto the achiral column.

    • The two diastereomers will be separated based on their different polarities.

    • Calculate the diastereomeric excess (de), which corresponds to the enantiomeric excess of the original amine.

HPLC_Workflow cluster_direct Direct Method cluster_indirect Indirect Method racemic_d Racemic Pyrrolidine csp_column Chiral Stationary Phase (CSP) Column racemic_d->csp_column Injection separated_d Separated Enantiomers csp_column->separated_d Elution racemic_i Racemic Pyrrolidine diastereomers Diastereomeric Mixture racemic_i->diastereomers Reaction cda Chiral Derivatizing Agent (CDA) cda->diastereomers achiral_column Achiral Column diastereomers->achiral_column Injection separated_i Separated Diastereomers achiral_column->separated_i Elution

Caption: Chiral HPLC workflows for ee determination.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers.[4] Similar to HPLC, it relies on the differential interaction of enantiomers with a chiral stationary phase, often based on cyclodextrin derivatives.[4] For non-volatile or highly polar pyrrolidines, derivatization is necessary to increase their volatility and improve chromatographic performance.[5]

Experimental Protocol: Chiral GC of a Derivatized Pyrrolidine

  • Analyte: N-Trifluoroacetyl-D/L-proline methyl ester (as an analogue for a derivatized chiral pyrrolidine).[5]

  • Column: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm).[5]

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 180°C at 5°C/min.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Procedure:

    • Derivatize the pyrrolidine sample to increase volatility (e.g., trifluoroacetylation).

    • Inject the derivatized sample into the GC.

    • The enantiomers will be separated on the chiral column.

    • Calculate the enantiomeric excess from the integrated peak areas.[10]

GC_Workflow sample Chiral Pyrrolidine Sample derivatization Derivatization (if necessary) sample->derivatization injection Injection into GC derivatization->injection separation Separation on Chiral Column injection->separation detection Detection (FID) separation->detection analysis Data Analysis (ee Calculation) detection->analysis

Caption: General workflow for chiral GC analysis.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The principle lies in converting the enantiomeric mixture into a mixture of diastereomers (either through covalent bonding or non-covalent interactions), which exhibit distinct signals in the NMR spectrum.[6][7]

Method 1: Chiral Derivatizing Agents (CDAs)

A chiral derivatizing agent reacts with the enantiomers to form stable diastereomers.[9] A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which forms diastereomeric amides with chiral amines.[6][9] The different magnetic environments of the protons in the two diastereomers lead to separate signals, allowing for quantification by integration.[9]

Experimental Protocol: NMR with Mosher's Acid Derivatization

  • Analyte: A chiral pyrrolidine.

  • Chiral Derivatizing Agent: (R)-Mosher's acid chloride.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • React the chiral pyrrolidine with (R)-Mosher's acid chloride in an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate the signals to determine the ratio of the diastereomers, which directly reflects the enantiomeric excess of the starting pyrrolidine.

Method 2: Chiral Solvating Agents (CSAs)

Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers.[7][11] This interaction induces a small difference in the chemical shifts of the enantiomers, allowing for their resolution and quantification in the NMR spectrum.[7] This method is non-destructive, as the analyte can be recovered.

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Analyte: A chiral pyrrolidine.

  • Chiral Solvating Agent: (R)-1,1'-Bi-2-naphthol (BINOL).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable non-coordinating solvent.

  • Procedure:

    • Dissolve the chiral pyrrolidine in the deuterated solvent in an NMR tube.

    • Acquire a baseline ¹H NMR spectrum.

    • Add the chiral solvating agent to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • Observe the splitting of a key proton signal into two distinct resonances for the two enantiomers.

    • Integrate the separated signals to determine the enantiomeric excess.

NMR_Workflow cluster_cda CDA Method cluster_csa CSA Method racemic_cda Racemic Pyrrolidine diastereomers Covalent Diastereomers racemic_cda->diastereomers Reaction cda Chiral Derivatizing Agent cda->diastereomers nmr_cda NMR Analysis diastereomers->nmr_cda racemic_csa Racemic Pyrrolidine complexes Transient Diastereomeric Complexes racemic_csa->complexes Interaction csa Chiral Solvating Agent csa->complexes nmr_csa NMR Analysis complexes->nmr_csa

Caption: Chiral NMR workflows using CDAs and CSAs.

Conclusion and Recommendations

The determination of enantiomeric excess for chiral pyrrolidines is a critical analytical challenge with significant implications for drug development.

  • Chiral HPLC is the most versatile and widely adopted method, suitable for both routine analysis and preparative-scale separations. Its main drawback is the potential need for extensive method development.

  • Chiral GC offers high sensitivity and speed but is limited to volatile compounds or those that can be readily derivatized.

  • Chiral NMR provides a rapid and direct assessment of enantiomeric excess, which is particularly advantageous for high-throughput screening and in-process controls. However, it generally requires higher sample concentrations than chromatographic techniques.

The choice of method should be guided by the specific properties of the pyrrolidine analyte, the required level of sensitivity and accuracy, and the available instrumentation. For robust and validated ee determination, chromatographic methods, particularly chiral HPLC, remain the gold standard. However, for rapid screening and preliminary analysis, chiral NMR offers an efficient and powerful alternative.

References

Validating the structure of synthesized 3-amino-4,4-difluoropyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of Synthesized 3-amino-4,4-difluoropyrrolidine Derivatives

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is only the beginning. The journey from a promising molecular design to a viable drug candidate is paved with rigorous analytical validation. This is particularly true for fluorinated heterocyclic compounds like 3-amino-4,4-difluoropyrrolidine derivatives. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making these scaffolds highly valuable in medicinal chemistry.[1] However, the very features that make them attractive also introduce unique challenges in structural confirmation.

This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of these synthesized compounds. As a senior application scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring a self-validating, trustworthy analytical workflow.

The Analytical Triad: A Multi-faceted Approach to Structural Certainty

No single technique can provide a complete structural picture. A robust validation strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when possible, Single-Crystal X-ray Crystallography. Each method interrogates the molecule from a different angle, and their combined data provide the unambiguous proof of structure required for publication, patenting, and progression into further development.

Diagram: Overall Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation & Confirmation Synthesized_Compound Synthesized Crude Product Purification Purification (e.g., Chromatography) Synthesized_Compound->Purification Purified_Compound Purified Compound Purification->Purified_Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purified_Compound->NMR MS Mass Spectrometry (HRMS) Purified_Compound->MS Xray X-ray Crystallography (if crystal) Purified_Compound->Xray Data_Integration Data Integration & Structure Elucidation NMR->Data_Integration MS->Data_Integration Xray->Data_Integration Validated_Structure Validated Structure Data_Integration->Validated_Structure Unambiguous Confirmation

Caption: A typical workflow from synthesis to a fully validated molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds, its power is amplified by the ability to directly observe the ¹⁹F nucleus, which is 100% naturally abundant and highly sensitive.[2]

  • Expertise & Experience: The key to analyzing 3-amino-4,4-difluoropyrrolidine derivatives is a combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The geminal difluoro substitution at the C4 position creates characteristic splitting patterns due to heteronuclear coupling (J-coupling) between fluorine and nearby protons and carbons. For instance, the protons on C3 and C5 will appear as complex multiplets due to coupling with both other protons and the two fluorine atoms. ¹⁹F NMR is indispensable; it will typically show a single signal (or an AB quartet if the fluorines are diastereotopic) for the CF₂ group, confirming the presence and electronic environment of the fluorine atoms.[3]

  • Trustworthiness: 2D NMR experiments are crucial for building a self-validating dataset.

    • COSY (Correlation Spectroscopy): Confirms ¹H-¹H coupling networks, tracing the proton connectivity around the pyrrolidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon, confirming C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for placing quaternary carbons and confirming the overall carbon skeleton.

    • ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to establish through-space proximity between fluorine and hydrogen atoms, aiding in conformational analysis.[4][5]

Comparative NMR Data for Fluorinated Pyrrolidines

The following table provides a comparison of typical NMR data for related fluorinated pyrrolidine scaffolds to aid in spectral interpretation.

CompoundSolventNucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
(Hypothetical) 3-Amino-4,4-difluoropyrrolidine Derivative CDCl₃¹H~3.0-4.0m (Complex multiplets for ring CH/CH₂)
¹³C~120-125 (CF₂)t, ¹JCF ≈ 240-260 Hz
~60-70 (C-N)
~40-50 (C-CF₂)t, ²JCF ≈ 20-30 Hz
¹⁹F~ -90 to -110Complex multiplet or AB quartet
(S)-3-Fluoropyrrolidine HCl [3]CDCl₃¹H (H-3)5.25 - 5.05m
N-Boc-3,3-difluoropyrrolidine [3]CDCl₃¹H (H-2, H-5)3.75 - 3.65t, J = 7.0 Hz
¹H (H-4)2.45 - 2.30m
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative. Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble.[3] Dissolve the sample in ~0.6 mL of the solvent in a clean NMR tube.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. A spectral width of ~16 ppm is usually sufficient.[3] Acquire 16-64 scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Use a standard single-pulse experiment, often with proton decoupling to simplify the spectrum. A much wider spectral width (e.g., 250 ppm) is required due to the large chemical shift range of fluorine.[2][3]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., 'zgpg30'). A spectral width of ~220 ppm is standard. This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets, adjusting spectral widths as needed based on the 1D spectra.

Mass Spectrometry (MS): The Definitive Molecular Weight

While NMR maps the molecular skeleton, high-resolution mass spectrometry (HRMS) provides the exact molecular formula. This is a non-negotiable requirement for validating a novel compound.

  • Expertise & Experience: For these derivatives, Electrospray Ionization (ESI) is the preferred method, as the amino group is readily protonated to form the [M+H]⁺ ion. The key is to look for the exact mass of this ion and compare it to the theoretical mass calculated from the expected formula. The mass difference should be less than 5 ppm. Fluorinated compounds can sometimes exhibit unique fragmentation patterns, such as the loss of HF or CF₃ fragments, which can provide additional structural clues.[6][7]

  • Trustworthiness: A common pitfall in ESI-MS is ion suppression, often caused by mobile phase additives like trifluoroacetic acid (TFA), which can reduce signal intensity.[7] It is also critical to look for common adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), to avoid misinterpreting the molecular ion peak.[7] The isotopic pattern should also be analyzed; while fluorine is monoisotopic, the presence of other elements like chlorine or bromine would yield characteristic patterns.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range that comfortably includes the expected molecular weight.

  • Data Analysis: Identify the most abundant peak corresponding to the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula.

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous, three-dimensional structure is required—especially to determine absolute stereochemistry—X-ray crystallography is the ultimate arbiter.[4][8] The pyrrolidine ring at C3 is a chiral center, and synthesis may result in a specific enantiomer or a racemic mixture.[9][10] Crystallography provides definitive proof of the spatial arrangement of atoms.

  • Expertise & Experience: The primary challenge is not the analysis but obtaining a high-quality single crystal suitable for diffraction. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Trustworthiness: A solved crystal structure provides bond lengths, bond angles, and the precise configuration of stereocenters, leaving no room for ambiguity.[11][12] The resulting data are considered definitive proof of structure in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent. Screen for crystallization conditions by employing techniques like slow evaporation of the solvent, or diffusion of an anti-solvent into the solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data, yielding the final molecular structure.

Comparison of Core Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemical relationships (relative), conformation.Provides a complete structural map in solution; non-destructive; ¹⁹F NMR is highly specific and sensitive.[2][3]Does not provide molecular weight; can be difficult to interpret for complex molecules without 2D NMR.
Mass Spectrometry Exact mass and elemental composition; fragmentation patterns.Extremely sensitive (requires minimal material); confirms molecular formula with high accuracy.[13]Provides no information on connectivity or stereochemistry; susceptible to ion suppression.[7]
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, bond lengths/angles.The "gold standard" for structural proof; provides definitive evidence of absolute configuration.[4][8][11]Requires a suitable single crystal, which can be difficult or impossible to grow; structure is in the solid state, which may differ from the solution state.

Diagram: Analytical Decision Logic

Caption: Decision-making workflow for selecting the appropriate analytical techniques.

Conclusion

Validating the structure of a novel 3-amino-4,4-difluoropyrrolidine derivative is a systematic process that requires the integration of multiple, complementary analytical techniques. While NMR spectroscopy maps the atomic framework and Mass Spectrometry confirms the elemental formula, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. By employing this rigorous, multi-technique approach, researchers can have the highest degree of confidence in their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Metabolic Stability of Peptides Containing Fluorinated Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Peptide Drug Development

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their clinical translation is often hampered by their inherent metabolic instability.[1] The susceptibility of the peptide backbone to proteolytic degradation by enzymes in the bloodstream and tissues leads to a short in vivo half-life, necessitating frequent administration and limiting their therapeutic efficacy.[2] To overcome this significant hurdle, various chemical modification strategies have been developed to enhance the metabolic stability of peptides. This guide provides an in-depth technical assessment of one such strategy: the incorporation of fluorinated pyrrolidines (fluoroprolines) into peptide sequences. We will objectively compare the performance of this approach with other common stabilization techniques, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for designing more robust and effective peptide-based drugs.

The Mechanistic Advantage of Fluorinated Pyrrolidines

The strategic incorporation of fluorine into amino acid side chains can profoundly alter the physicochemical properties of a peptide.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce unique steric and electronic effects that can shield the peptide from enzymatic attack.[3] Specifically, when incorporated into the pyrrolidine ring of proline, fluorine imparts significant conformational rigidity. This can lead to a pre-organization of the peptide backbone into a conformation that is less favorable for recognition and binding by proteases.

The electron-withdrawing nature of fluorine can also influence the electronic environment of the adjacent peptide bonds, making them less susceptible to hydrolysis.[3] Furthermore, the steric bulk of the fluorine atom can directly hinder the approach of proteases to the scissile bond.[4] This multi-faceted mechanism of action makes the incorporation of fluorinated pyrrolidines a powerful tool for enhancing peptide stability.

Comparative Analysis of Peptide Stabilization Strategies

To provide a clear and objective comparison, this section will evaluate the metabolic stability of peptides modified with fluorinated pyrrolidines against other widely used stabilization strategies, including D-amino acid substitution, PEGylation, and lipidation.

Performance Comparison of Peptide Stabilization Techniques

The following table summarizes the reported effects of different stabilization strategies on the in vivo half-life of various peptides. It is important to note that direct comparisons should be made with caution, as the peptide sequence, position of modification, and experimental conditions can significantly influence the outcome.

Stabilization StrategyPeptide/TargetModification DetailsResulting Half-lifeFold Increase vs. UnmodifiedReference
Fluorinated Pyrrolidine Dipeptide (Pro-Gly)β-CF3-Pro-Gly~1.5 - 2.5 hours (mouse plasma)~2-3x[4]
D-Amino Acid Substitution Antimicrobial PeptideAll L-amino acids replaced with D-amino acidsSignificantly increased resistance to serum proteasesNot quantified[5][6]
PEGylation Bombesin-based radiopharmaceuticalPEG6 linker584 hours (human serum)Significant increase[7]
Lipidation GLP-1 Analogue (Semaglutide)C18 fatty diacid attached via a linker~1 week (humans)>1000x[4]

Key Insights from the Comparative Data:

  • Fluorinated Pyrrolidines: Offer a moderate but significant increase in metabolic stability, as demonstrated by the increased half-life of the β-CF3-Pro-Gly dipeptide in mouse plasma.[4] This strategy is particularly valuable for targeted modifications where maintaining a specific peptide conformation is crucial for biological activity.

  • D-Amino Acid Substitution: Provides substantial protection against proteolysis by rendering the peptide unrecognizable to L-amino acid-specific proteases.[5][6] However, this can sometimes impact the peptide's biological activity if the stereochemistry is critical for receptor binding.

  • PEGylation: Dramatically increases the hydrodynamic size of the peptide, which sterically hinders protease access and reduces renal clearance, leading to a significantly prolonged half-life.[7] The length of the PEG chain can be tuned to optimize the pharmacokinetic profile.

  • Lipidation: Promotes binding to serum albumin, effectively shielding the peptide from degradation and clearance, resulting in a very long half-life.[4] This strategy has been successfully employed in blockbuster drugs like Semaglutide.

Experimental Protocols for Assessing Metabolic Stability

To enable researchers to experimentally validate the metabolic stability of their modified peptides, we provide detailed, step-by-step protocols for two standard in vitro assays: the plasma stability assay and the microsomal stability assay.

Protocol 1: Plasma Stability Assay

This assay assesses the stability of a peptide in the presence of proteases found in blood plasma.

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent)

  • Human or animal plasma (e.g., from Sigma-Aldrich)

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid)

  • HPLC or LC-MS system for analysis

Procedure:

  • Preparation: Thaw frozen plasma on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates.

  • Reaction Setup: In a microcentrifuge tube, add the test peptide to the plasma to a final concentration of 10 µM.

  • Incubation: Incubate the mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing an equal volume of cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins.

  • Protein Precipitation: Vortex the quenched sample and incubate on ice for 10 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze by HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) of the peptide.

Experimental Workflow for Plasma Stability Assay

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Test Peptide Mix Mix Peptide and Plasma Peptide->Mix Plasma Plasma Plasma->Mix Incubate Incubate at 37°C Mix->Incubate Sample Sample at Time Points Incubate->Sample t = 0, 15, 30... min Quench Quench Reaction Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC/LC-MS Analysis Centrifuge->Analyze Data Calculate Half-life Analyze->Data

A schematic representation of the plasma stability assay workflow.

Protocol 2: Microsomal Stability Assay

This assay evaluates the susceptibility of a peptide to metabolism by enzymes present in liver microsomes, primarily Cytochrome P450 enzymes.

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent)

  • Liver microsomes (human or animal, e.g., from Corning)

  • NADPH regenerating system (e.g., from Promega)

  • Incubation buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 7.4)

  • Quenching solution (e.g., cold Acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare the NADPH regenerating system and the microsomal suspension in the incubation buffer according to the manufacturer's instructions.

  • Pre-incubation: Pre-warm the microsomal suspension at 37°C for 5 minutes.

  • Reaction Initiation: Add the test peptide to the pre-warmed microsomes to a final concentration of 1 µM. Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold quenching solution to stop the reaction.

  • Protein Precipitation: Vortex the quenched sample and centrifuge at high speed to pellet the microsomal proteins.

  • Analysis: Collect the supernatant and analyze by LC-MS/MS to quantify the remaining parent peptide.

  • Data Analysis: Determine the rate of disappearance of the peptide and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow for Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Test Peptide Initiate Initiate Reaction (add Peptide & NADPH) Peptide->Initiate Microsomes Liver Microsomes Preinc Pre-incubate Microsomes Microsomes->Preinc NADPH NADPH System NADPH->Initiate Preinc->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points Incubate->Sample t = 0, 5, 15... min Quench Quench Reaction Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Calculate t½ & CLint Analyze->Data

A schematic representation of the microsomal stability assay workflow.

Conclusion: A Strategic Approach to Peptide Stabilization

The incorporation of fluorinated pyrrolidines presents a valuable and nuanced strategy for enhancing the metabolic stability of peptide therapeutics. While it may not always provide the dramatic half-life extension seen with PEGylation or lipidation, it offers a more subtle and conformationally sensitive approach to protecting peptides from proteolytic degradation. The choice of stabilization strategy should be guided by the specific therapeutic application, the peptide's mechanism of action, and the desired pharmacokinetic profile. For peptides where maintaining a precise three-dimensional structure is paramount for biological activity, the targeted introduction of fluorinated pyrrolidines can be a highly effective approach. By understanding the mechanistic principles and leveraging the robust experimental protocols outlined in this guide, researchers can make informed decisions to design and develop the next generation of stable and effective peptide-based drugs.

References

Navigating the Challenges of Amide Bond Formation: A Comparative Guide to Coupling Reagents for 3-(Boc-amino)-4,4-difluoropyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated motifs into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Among these, the 3-amino-4,4-difluoropyrrolidine scaffold presents a unique and valuable building block. However, the gem-difluoro substitution on the pyrrolidine ring introduces a significant synthetic hurdle for a fundamental transformation: amide bond formation. The strong electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the amine, rendering standard coupling protocols sluggish and often inefficient. This guide provides a comprehensive comparison of common coupling reagents for the acylation of 3-(Boc-amino)-4,4-difluoropyrrolidine, offering experimental insights and data-driven recommendations to navigate this challenging chemical step.

The Challenge: Attenuated Nucleophilicity of the Fluorinated Amine

The primary obstacle in the acylation of this compound is the reduced reactivity of the secondary amine. The two fluorine atoms at the 4-position exert a powerful negative inductive effect, withdrawing electron density from the pyrrolidine ring and, consequently, from the nitrogen atom. This diminished nucleophilicity slows down the rate of attack on the activated carboxylic acid, often leading to lower yields, longer reaction times, and an increased propensity for side reactions, such as the decomposition of the activated intermediate or epimerization of the carboxylic acid coupling partner. Therefore, the choice of an appropriate and highly efficient coupling reagent is paramount for a successful outcome.

A Comparative Analysis of Coupling Reagent Classes

To address this challenge, a systematic evaluation of different classes of coupling reagents is necessary. The most commonly employed reagents fall into three main categories: carbodiimides, phosphonium salts, and uronium/aminium salts. Each class operates through a distinct mechanism of carboxylic acid activation, leading to varying degrees of reactivity and suitability for coupling with electron-deficient amines.

Carbodiimides: The Economical Workhorse

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used due to their low cost and ease of handling.[1][2] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] However, this intermediate is prone to rearrangement to a stable N-acylurea, a common side product. To mitigate this and reduce the risk of racemization, an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is almost always included.[3] The additive traps the O-acylisourea to form a more stable and reactive active ester.

Mechanism of Carbodiimide-Mediated Coupling

G RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC (Carbodiimide) Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt/HOAt Amide Amide Product O_acylisourea->Amide + Amine (direct, less common) Urea Urea Byproduct O_acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt/HOAt Active_Ester->Amide + Amine Amine 3-(Boc-amino)-4,4- difluoropyrrolidine

Caption: General mechanism of carbodiimide coupling.

For electron-deficient amines like this compound, the EDC/HOBt or EDC/HOAt systems can provide moderate to good yields, but often require longer reaction times and elevated temperatures. The use of HOAt is generally preferred over HOBt as it forms a more reactive active ester.[4]

Phosphonium Salts: High Efficiency and Reduced Racemization

Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high coupling efficiency and low propensity for racemization.[3][5] They activate the carboxylic acid to form an active ester, similar to carbodiimides with additives, but generally with faster kinetics. A significant advantage of phosphonium reagents is the avoidance of guanidinylation side products, which can occur with uronium/aminium salts.[5] However, the first-generation phosphonium reagent, BOP, produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP.[5]

Mechanism of Phosphonium Salt-Mediated Coupling

G RCOOH Carboxylic Acid Acyloxyphosphonium Acyloxyphosphonium Salt RCOOH->Acyloxyphosphonium + PyBOP, Base Base Base (e.g., DIPEA) PyBOP PyBOP (Phosphonium Salt) Active_Ester Active Ester Acyloxyphosphonium->Active_Ester Amide Amide Product Active_Ester->Amide + Amine Byproduct Phosphine Oxide Byproduct Active_Ester->Byproduct Amine 3-(Boc-amino)-4,4- difluoropyrrolidine G RCOOH Carboxylic Acid Active_Ester OAt-Active Ester RCOOH->Active_Ester + HATU, Base Base Base (e.g., DIPEA) HATU HATU (Uronium Salt) Amide Amide Product Active_Ester->Amide + Amine TMU Tetramethylurea Byproduct Active_Ester->TMU Amine 3-(Boc-amino)-4,4- difluoropyrrolidine G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification RCOOH Dissolve Carboxylic Acid in DMF Add_Reagents Add HATU and DIPEA RCOOH->Add_Reagents Preactivate Stir for 15-20 min (Pre-activation) Add_Reagents->Preactivate Add_Amine Add 3-(Boc-amino)-4,4- difluoropyrrolidine Preactivate->Add_Amine Stir Stir at RT (1-4 h) Add_Amine->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with 5% LiCl and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

References

Safety Operating Guide

Mastering the Unseen Shield: A Definitive Guide to Personal Protective Equipment for Handling 3-(Boc-amino)-4,4-difluoropyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, fluorinated organic compounds are indispensable tools, offering unique modulations of a molecule's physicochemical and biological properties. Among these, 3-(Boc-amino)-4,4-difluoropyrrolidine stands out as a valuable building block. However, the very features that make it chemically interesting—the presence of a difluorinated carbon center and a reactive amine protected by a tert-butyloxycarbonyl (Boc) group—necessitate a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It is designed to instill a deep, intuitive understanding of why specific personal protective equipment (PPE) and handling strategies are critical. For researchers, scientists, and drug development professionals, mastering these protocols is not about compliance; it's about cultivating a culture of safety that protects you, your colleagues, and the integrity of your research.

Hazard Profile: Understanding the Adversary

Before we can select our armor, we must first understand the nature of the potential hazards. While a specific, comprehensive toxicological profile for this compound may be limited, we can infer its primary risks by examining its structure and data from closely related analogues.

The key structural features of concern are:

  • The Pyrrolidine Ring: A heterocyclic amine that can be corrosive and irritating.[1][2]

  • Difluorination: Geminal difluorination can alter metabolic pathways, and while it often enhances stability, the potential for the release of fluoride ions or other toxic metabolites upon degradation or in biological systems cannot be dismissed.[3]

  • Boc-Protected Amine: While the Boc group reduces the reactivity of the amine, the compound can still cause irritation. Furthermore, deprotection can occur under certain conditions, revealing the more reactive free amine.

  • Physical Form: This compound is typically a solid or powder.[4] This presents an inhalation hazard if the material becomes airborne.

Based on safety data sheets for analogous compounds like (S)-(-)-3-(Boc-amino)pyrrolidine and 3-(Boc-amino)-4,4-difluoropiperidine, the primary hazards are categorized as:

  • Skin Irritation (H315): Causes skin irritation.[4][5][6]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation (H335): May cause respiratory irritation.[4][5][6]

Quantitative Hazard Summary
Hazard ClassificationGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[4][5][6]
Eye IrritationH319Causes serious eye irritation[4][5][6]
Specific Target Organ ToxicityH335May cause respiratory irritation[4][5][6]

The Core Defense: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory). The selection of PPE is not static; it must be adapted to the scale of the operation and the specific manipulations being performed.

Engineering Controls: Your First and Most Important Shield

Before any discussion of personal gear, it is crucial to emphasize that PPE is the last line of defense. The primary method of protection is the use of robust engineering controls.

Chemical Fume Hood: All handling of this compound, from weighing to reaction setup, must be conducted within a properly functioning chemical fume hood.[7][8] This is non-negotiable. A fume hood contains hazardous vapors and dust, pulling them away from the user.[7][9]

Key Fume Hood Practices:

  • Verify Airflow: Before starting work, check the airflow monitor to ensure it is functioning correctly.[7][10]

  • Work Deep Inside: All apparatus and manipulations should be at least 6 inches (15 cm) inside the hood to ensure effective containment.[7][11][12]

  • Sash Position: Keep the sash at the lowest possible height that still allows for comfortable work, and never raise it above the marked maximum operating height.[9][11]

  • Minimize Clutter: A cluttered hood disrupts airflow patterns, reducing its effectiveness.[7][11]

Personal Protective Equipment: The Essential Armor

The following table outlines the minimum required PPE and recommended enhancements for higher-risk operations, such as large-scale reactions or procedures with a high potential for splashing or aerosolization.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.[4]Chemical splash goggles. A face shield worn over the goggles provides maximum protection.[2][8]
Hand Protection Disposable nitrile gloves.[13]Double-gloving with nitrile gloves. This provides a buffer in case the outer glove is compromised.[8]
Body Protection Flame-resistant laboratory coat.[8][14]A chemical-resistant apron worn over the lab coat.[8]
Respiratory Protection Not typically required if work is performed in a certified fume hood.If weighing fine powders outside of a containment hood (not recommended) or during spill cleanup, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[13]

Procedural Discipline: The Human Element of Safety

Even the best PPE is rendered ineffective by poor technique. The following step-by-step protocols are designed to be self-validating systems, ensuring safety is built into the workflow.

Donning and Doffing PPE: A Deliberate Process

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is critical to prevent contaminating yourself with any substance that may be on your PPE.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so.

  • Eye Protection: Remove your eye protection.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[5][15]

Workflow for Safe Handling of this compound

The following diagram illustrates the decision-making and operational flow for safely handling this compound.

G Safe Handling Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal A Review SDS & SOPs B Verify Fume Hood Function A->B C Don Appropriate PPE (Minimum: Lab Coat, Glasses, Nitrile Gloves) B->C D Weigh Solid Compound C->D Proceed to Handling Risk High-Risk Operation? (e.g., large scale, splash risk) C->Risk E Perform Chemical Reaction D->E F Workup / Purification E->F G Decontaminate Glassware & Surfaces F->G Proceed to Cleanup H Segregate Waste (Solid vs. Liquid) G->H I Properly Label Hazardous Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K Risk->D No UpgradePPE Upgrade PPE: - Goggles + Face Shield - Double Gloves - Chemical Apron Risk->UpgradePPE Yes UpgradePPE->D

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans: Preparing for the Unexpected

Accidental Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][14] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[5][6] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Management

For small spills within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[13]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][6][16]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[13]

  • Disposal: All contaminated materials, including gloves and wipes, must be placed in the hazardous waste container.[13]

For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal

Proper disposal is a critical component of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing papers, and absorbent materials, must be collected in a clearly labeled hazardous waste container.[4][13]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, labeled hazardous liquid waste container. Never dispose of this chemical down the drain.[13]

  • Empty Containers: "Empty" containers are never truly empty and must be treated as hazardous waste.[2] Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous liquid waste.[4]

By integrating these principles of hazard assessment, multi-layered protection, and procedural discipline, you build a robust and resilient safety culture. This proactive approach not only ensures personal safety but also upholds the scientific integrity of your work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Boc-amino)-4,4-difluoropyrrolidine
Reactant of Route 2
3-(Boc-amino)-4,4-difluoropyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.